molecular formula C8H7IO B3079764 1-Iodo-4-vinyloxy-benzene CAS No. 1074-57-3

1-Iodo-4-vinyloxy-benzene

Cat. No.: B3079764
CAS No.: 1074-57-3
M. Wt: 246.04 g/mol
InChI Key: FYGIBTGQKKDQNV-UHFFFAOYSA-N
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Description

1-Iodo-4-vinyloxy-benzene is a useful research compound. Its molecular formula is C8H7IO and its molecular weight is 246.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenoxy-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGIBTGQKKDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Iodo-4-vinyloxy-benzene CAS 1074-57-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1074-57-3 Synonyms: 4-Iodophenyl vinyl ether; Benzene, 1-iodo-4-(ethenyloxy)-

Executive Summary & Chemical Identity

1-Iodo-4-(vinyloxy)benzene is a bifunctional building block characterized by two distinct reactive centers: an electron-rich vinyl ether moiety and an electron-deficient aryl iodide . This "Janus-faced" reactivity allows it to serve as a pivotal monomer in the synthesis of functionalized poly(vinyl ethers).

It is extensively employed in Living Cationic Polymerization to generate well-defined polymers with pendant aryl iodide groups. These pendant groups subsequently serve as universal handles for post-polymerization modification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the creation of complex functional materials, liquid crystals, and bioactive polymer conjugates that are difficult to synthesize directly.

Critical Distinction: Do not confuse this compound with 4-Iodostyrene (CAS 2351-50-0). The presence of the ether oxygen atom significantly alters the polymerization mechanism (Cationic vs. Radical) and electronic properties.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
Physical State Colorless to pale yellow liquidDarkens on light exposure
Boiling Point 115–117 °C @ 15 TorrHigh boiling point requires vacuum distillation
Density 1.672 g/cm³ (Predicted)Significantly denser than water
Solubility Soluble in THF, DCM, Toluene, HexanesHydrolyzes in acidic aqueous media
Stability Acid-sensitive; Light-sensitiveStore over KOH pellets (stabilizer) in amber glass

Synthetic Routes & Production

The most robust laboratory-scale synthesis involves the Transvinylation of 4-iodophenol. Direct vinylation using acetylene (Reppe chemistry) is hazardous and requires high pressure. The modern standard utilizes vinyl acetate as a vinyl donor catalyzed by Iridium or Palladium complexes.

Protocol: Iridium-Catalyzed Transvinylation

This method is preferred for its high yield and mild conditions, avoiding the decomposition of the sensitive iodide moiety.

Reagents:

  • 4-Iodophenol (1.0 equiv)

  • Vinyl Acetate (Excess, serves as solvent/donor)

  • Catalyst: [Ir(cod)Cl]₂ (1.0 mol%)

  • Base: Na₂CO₃ (0.6 equiv)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4-iodophenol (10 mmol) in dry Vinyl Acetate (40 mmol).

  • Activation: Add anhydrous Na₂CO₃ followed by the Iridium catalyst [Ir(cod)Cl]₂.

  • Reaction: Heat the mixture to 100°C (reflux) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol.

  • Quench: Cool to room temperature. Quench with wet ether or a small amount of water to deactivate the vinyl acetate.

  • Workup: Dilute with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (approx. 115°C @ 15 Torr) or flash chromatography on basic alumina (Silica is too acidic and may hydrolyze the vinyl ether).

SynthesisWorkflow Start 4-Iodophenol Reagents Vinyl Acetate [Ir(cod)Cl]2 / Na2CO3 Start->Reagents Dissolve Process Reflux 100°C 2-4 Hours Reagents->Process Transvinylation Workup Wash 1M NaOH (Remove Phenol) Process->Workup Quench Product 1-Iodo-4-(vinyloxy)benzene (CAS 1074-57-3) Workup->Product Distillation

Caption: Iridium-catalyzed transvinylation workflow for synthesizing 1-iodo-4-(vinyloxy)benzene.

Reactivity & Mechanistic Insight

The utility of CAS 1074-57-3 lies in its Orthogonal Reactivity . The two functional groups react under mutually exclusive conditions.

A. Living Cationic Polymerization (Vinyl Ether)

The electron-donating oxygen makes the vinyl group highly susceptible to cationic initiation. Unlike radical polymerization, cationic methods (specifically utilizing Lewis acid catalysts like Et₁·AlCl₂ or ZnCl₂ with an adduct initiator) allow for "Living" polymerization. This results in polymers with:

  • Narrow molecular weight distribution (PDI < 1.1).[1]

  • Controlled molecular weight.[1][2][3]

  • Preservation of the aryl iodide group (which is inert to cationic conditions).

B. Palladium-Catalyzed Coupling (Aryl Iodide)

The aryl iodide remains intact during polymerization. Post-polymerization, it serves as an electrophile for Pd(0) catalyzed reactions.

  • Suzuki-Miyaura: Coupling with boronic acids to add biphenyl side chains (Liquid Crystals).

  • Sonogashira: Coupling with terminal alkynes.

  • Heck: Coupling with alkenes.

The Orthogonal Workflow

Researchers typically follow the "Polymerize First, Functionalize Later" approach to avoid catalyst poisoning during the polymerization phase.

OrthogonalReactivity Monomer 1-Iodo-4-(vinyloxy)benzene (Monomer) Polymerization Path A: Living Cationic Polymerization (Initiator: HCl-IBVE / Cat: ZnCl2) Monomer->Polymerization Selective Reaction of Vinyl Group PrePolymer Poly(4-iodophenyl vinyl ether) (Pendant Iodides Intact) Polymerization->PrePolymer -78°C to 0°C, DCM Coupling Path B: Post-Polymerization Modification (Suzuki/Heck Coupling) PrePolymer->Coupling Pd(PPh3)4, Base, R-B(OH)2 FinalMaterial Functionalized Polymer (Liquid Crystal / Bioactive) Coupling->FinalMaterial C-C Bond Formation

Caption: Orthogonal reactivity map showing the transformation from monomer to functionalized polymer.

Applications in Drug Development & Materials

While the monomer itself is rarely a drug, it is a high-value Intermediate .

  • Polymer-Drug Conjugates: The polymer backbone is biocompatible (polyvinyl ether). The iodine handle allows for the precise attachment of drug pharmacophores via stable C-C bonds rather than hydrolyzable ester linkages.

  • Lithography & Photoresists: Iodinated polymers have high X-ray absorption cross-sections. This monomer is used to synthesize Extreme Ultraviolet (EUV) photoresists where the iodine enhances secondary electron generation, improving lithographic sensitivity.

  • Liquid Crystalline Polymers (LCPs): By coupling mesogenic groups (e.g., cyanobiphenyls) to the iodine site, researchers create side-chain LCPs used in advanced optical displays and sensors.

Handling & Safety Protocols

Signal Word: WARNING

  • Instability: Vinyl ethers are prone to hydrolysis and polymerization.

    • Protocol: Always add a stabilizer (KOH pellets or K₂CO₃) inside the storage vial to neutralize trace acids.

    • Storage: -20°C is recommended for long-term storage to prevent spontaneous polymerization.

  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage under strong UV light, liberating iodine (turning the liquid purple/brown). Store in amber glass or foil-wrapped containers.

  • Toxicity: Like many halogenated aromatics, treat as a potential skin irritant and sensitizer. Use standard PPE (Nitrile gloves, goggles).

References

  • ChemicalBook. (n.d.). 1-Iodo-4-vinyloxy-benzene Properties and Datasheet. Retrieved from

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.
  • Ishii, Y., et al. (1998). Iridium-catalyzed Transvinylation of Alcohols and Phenols. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Aryl Iodides and Vinyl Ethers. (General safety grounding).

Sources

4-Vinyloxy-1-iodobenzene: A Bifunctional Orthogonal Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and orthogonal reactivity of 4-vinyloxy-1-iodobenzene , a bifunctional building block critical for advanced polymer design and organic synthesis.

Executive Summary

4-Vinyloxy-1-iodobenzene (CAS: 1074-57-3 ) acts as a "Janus" molecule in organic synthesis and materials science. It possesses two distinct functional groups with orthogonal reactivity profiles: an aryl iodide capable of participating in Palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira), and an electron-rich vinyl ether moiety susceptible to cationic polymerization or [2+2] cycloaddition. This dual nature allows researchers to selectively functionalize one end of the molecule without disturbing the other, making it an invaluable monomer for synthesizing functionalized poly(vinyl ethers) and complex liquid crystals.

Chemical Identity & Structure

Nomenclature & Identifiers
Category Details
IUPAC Name 1-iodo-4-(vinyloxy)benzene
Common Synonyms p-Iodophenyl vinyl ether; 4-Iodophenyl vinyl ether; 1-Iodo-4-vinyloxybenzene
CAS Number 1074-57-3
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
SMILES C=COC1=CC=C(I)C=C1
Physical Properties
  • Appearance: Colorless to pale yellow liquid (darkens upon light exposure).

  • Boiling Point: 115–117 °C at 15 Torr.

  • Density: ~1.67 g/cm³ (Predicted).

  • Solubility: Soluble in organic solvents (DCM, THF, Toluene); insoluble in water.

  • Stability: Sensitive to acid (hydrolysis of vinyl ether) and light (homolysis of C-I bond).

Structural Analysis (Electronic Effects)

The molecule features a "push-pull" electronic conflict, though both substituents are technically electron-donating by resonance to different degrees.

  • Vinyloxy Group (-O-CH=CH₂): Strongly electron-donating via resonance (+M), making the aromatic ring electron-rich at the ortho and para positions. It is also the site of cationic polymerization .

  • Iodo Group (-I): Weakly electron-withdrawing by induction (-I) but capable of donation by resonance (+M). The large iodine atom provides a weak C-I bond (~53 kcal/mol), serving as an excellent leaving group for oxidative addition by transition metals (Pd⁰, Cu¹).

Synthesis Methodologies

Method A: Iridium-Catalyzed Transvinylation (Modern/Preferred)

This method is preferred for its mild conditions and high atom economy, avoiding the harsh elimination steps of classical methods.

  • Reagents: 4-Iodophenol, Vinyl Acetate (excess), [Ir(cod)Cl]₂ (catalyst), Na₂CO₃.

  • Mechanism: The Iridium catalyst facilitates the transfer of the vinyl group from vinyl acetate to the phenol oxygen.

  • Protocol:

    • Dissolve 4-iodophenol (10 mmol) in dry toluene.

    • Add vinyl acetate (20 mmol) and Na₂CO₃ (6 mmol).

    • Add [Ir(cod)Cl]₂ (1 mol%).

    • Heat to 100°C for 2–4 hours under inert atmosphere (N₂).

    • Workup: Cool, filter through Celite, and concentrate. Purify via vacuum distillation or flash chromatography (Basic Alumina, Hexane/EtOAc) to prevent hydrolysis.

Method B: Classical Alkylation-Elimination

Used when noble metal catalysts are unavailable.

  • Step 1: Alkylation of 4-iodophenol with 1,2-dibromoethane (or 2-chloroethyl vinyl ether) to form the 2-bromoethyl ether intermediate.

  • Step 2: Elimination of HBr using a strong base (e.g., t-BuOK or KOH) in DMSO or THF to generate the vinyl ether.

  • Note: This method often produces lower yields due to the sensitivity of the aryl iodide to strong bases at high temperatures (benzyne formation risk).

Reactivity Profile & Orthogonality

The core value of 4-vinyloxy-1-iodobenzene lies in its orthogonal reactivity . You can react one group while leaving the other intact.

Pathway A: Cationic Polymerization (Vinyl Ether Focus)

The electron-rich double bond polymerizes rapidly in the presence of Lewis acids.

  • Initiators: BF₃·OEt₂, SnCl₄, or TiCl₄.

  • Conditions: Low temperature (-78°C to 0°C) in DCM or Toluene.

  • Outcome: Formation of Poly(4-vinyloxy-1-iodobenzene) . The pendant aryl iodide remains intact, providing a polymer backbone ready for post-polymerization functionalization (e.g., attaching drug molecules or fluorophores via Suzuki coupling).

Pathway B: Cross-Coupling (Aryl Iodide Focus)

The aryl iodide is highly reactive toward Pd(0) oxidative addition.

  • Reactions: Heck (alkenes), Suzuki (boronic acids), Sonogashira (alkynes).

  • Conditions: Basic media (K₂CO₃, Et₃N), Pd catalyst, heat.

  • Crucial Constraint: The vinyl ether is acid-sensitive but base-stable . Therefore, standard basic cross-coupling conditions preserve the vinyl ether monomer.

Visualizing the Orthogonal Pathways

The following diagram illustrates the divergent synthesis and reactivity logic.

G cluster_0 Precursor cluster_1 Synthesis cluster_2 Orthogonal Reactivity Start 4-Iodophenol Step1 Ir-Catalyzed Transvinylation (Vinyl Acetate, 100°C) Start->Step1 Synthesis Target 4-Vinyloxy-1-iodobenzene (Bifunctional Monomer) Step1->Target PathA Pathway A: Cationic Polymerization (Lewis Acid: BF3·OEt2) Target->PathA Acidic Conditions PathB Pathway B: Pd-Catalyzed Coupling (Heck/Suzuki: Pd(0), Base) Target->PathB Basic Conditions ProdA Poly(vinyl ether) (Pendant Aryl Iodides) PathA->ProdA ProdB Functionalized Vinyl Ether (e.g., 4-Vinyloxy-biphenyl) PathB->ProdB

Caption: Synthesis and orthogonal reactivity pathways of 4-vinyloxy-1-iodobenzene.

Safety & Handling Protocols

Stability Hazards
  • Hydrolysis: Vinyl ethers hydrolyze rapidly in the presence of moisture and trace acid to form acetaldehyde and the parent phenol. Storage: Store over KOH pellets or K₂CO₃ to maintain a basic microenvironment.

  • Polymerization: Can undergo spontaneous polymerization if exposed to Lewis acidic impurities. Stabilizer: Often stabilized with trace amines (e.g., triethylamine).

  • Light Sensitivity: Aryl iodides degrade under UV light, liberating iodine. Storage: Amber glass or aluminum foil wrapping is mandatory.

MSDS Highlights
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air.

References

  • Synthesis via Iridium Catalysis

    • Title: Iridium-catalyzed vinylation of alcohols and phenols with vinyl acet
    • Source:Journal of Organic Chemistry, 2002.
    • Context: Describes the general transvinylation protocol applicable to 4-iodophenol.
  • Cationic Polymerization of Vinyl Ethers

    • Title: Controlled Cationic Polymeriz
    • Source:Chemical Reviews, 2009.
    • Context: Defines the mechanism and Lewis acid requirements for polymerizing vinyl ethers like CAS 1074-57-3.
  • Heck Coupling Methodology

    • Title: Palladium-catalyzed vinylation of organic halides.[1]

    • Source:Organic Reactions, 2011.
    • Context: Provides standard conditions for coupling aryl iodides in the presence of sensitive functional groups.
  • Chemical Data & CAS Verification

    • Title: 1-Iodo-4-vinyloxy-benzene Entry.
    • Source: PubChem / ChemicalBook.
    • Context: Verification of CAS 1074-57-3 and physical properties.

Sources

Electronic Architecture & Reactivity of p-Iodophenyl Vinyl Ether (p-IPVE)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Electronic Properties and Reactivity of p-Iodophenyl Vinyl Ether.

Executive Summary

p-Iodophenyl vinyl ether (p-IPVE) represents a bifunctional molecular scaffold critical to advanced polymer chemistry and material science. It bridges two distinct reactivity profiles: the electron-rich, acid-sensitive vinyloxy group (susceptible to cationic polymerization) and the electron-deficient, polarizable aryl iodide (active in Palladium-catalyzed cross-coupling).

This guide analyzes the electronic "push-pull" dynamics that define its stability and reactivity, providing a validated roadmap for its synthesis, spectroscopic characterization, and polymerization.

Molecular Architecture & Electronic Characterization

The "Push-Pull" Electronic System

The reactivity of p-IPVE is governed by the competition between the resonance donation of the ether oxygen and the inductive withdrawal of the iodine atom.

  • Vinyloxy Group (The "Push"): The ether oxygen possesses two lone pairs. One engages in

    
     conjugation with the vinyl group, significantly increasing the electron density at the 
    
    
    
    -carbon (terminal vinyl carbon). This makes the double bond highly nucleophilic and susceptible to electrophilic attack (e.g., by protons or carbocations).
  • Iodophenyl Group (The "Pull"): The iodine atom at the para position exerts a strong inductive effect (-I), withdrawing electron density from the phenyl ring. However, because the iodine is heavy and soft, its resonance donation (+R) is weak compared to lighter halogens.

  • Net Effect: The phenyl ring acts as a spacer that modulates the communication between these two centers. The oxygen atom isolates the vinyl group from the strong deactivating effect of the iodine, allowing the vinyl ether to retain its high cationic reactivity despite the presence of a halogen.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the vinyl ether moiety (

    
    ). High energy, making the molecule a strong nucleophile.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the iodophenyl ring, specifically the

    
    
    
    
    
    antibonding orbital, facilitating oxidative addition with transition metals (
    
    
    ).
Visualization of Electronic Resonance

The following diagram illustrates the resonance contributions that dictate the nucleophilicity of the


-carbon.

Resonance Figure 1: Resonance stabilization increasing electron density at the vinyl terminus. StructA Neutral Ground State Ph-O-CH=CH2 StructB Zwitterionic Resonance Form Ph-O+=CH-CH2- StructA->StructB Lone Pair Delocalization Reactivity High u03b2-Carbon Nucleophilicity StructB->Reactivity Dictates Cationic Polymerization Rate

Spectroscopic Signatures

Accurate identification of p-IPVE requires analyzing specific shifts caused by the shielding/deshielding anisotropy of the ether oxygen and the heavy atom effect of iodine.

Nuclear Magnetic Resonance (NMR) Data
NucleusMoietyShift (

, ppm)
MultiplicityElectronic Origin

H
Vinyl

(gem to O)
6.60 - 6.65ddDeshielded by oxygen electronegativity.

H
Vinyl

(trans to O)
4.75 - 4.80ddShielded by resonance (increased electron density).

H
Vinyl

(cis to O)
4.45 - 4.50ddShielded by resonance.

H
Ar-H (ortho to I)7.55 - 7.60d (AA'BB')Deshielded by Iodine anisotropy.

H
Ar-H (ortho to O)6.75 - 6.80d (AA'BB')Shielded by Oxygen donation.

C
Vinyl

~148.0-Directly attached to Oxygen.

C
Vinyl

~95.0-High electron density (nucleophilic center).

C
C-I (Ipso)~85.0-Heavy atom effect (significant upfield shift).
Infrared Spectroscopy (IR)
  • Vinyl C=C Stretch:

    
     (Strong, characteristic of vinyl ethers).
    
  • C-O-C Asymmetric Stretch:

    
    .
    
  • C-I Stretch:

    
     (Weak, often obscured in fingerprint region).
    

Experimental Protocols

Synthesis: Palladium-Catalyzed Transetherification

Rationale: Traditional Williamson ether synthesis (phenol + chloroethyl vinyl ether) often leads to elimination side products. The modern approach utilizes Pd-catalyzed transetherification, which is milder and preserves the iodine functionality.

Reagents:

  • p-Iodophenol (1.0 equiv)

  • Ethyl Vinyl Ether (EVE) (Excess, acts as solvent/reactant)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: 4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline) (2.5 mol%)

  • Base:

    
     (0.5 equiv) to neutralize trace acid.
    

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Dissolution: Add p-iodophenol, Pd catalyst, and ligand. Dissolve in degassed Ethyl Vinyl Ether (EVE).

  • Reaction: Stir at 70°C for 16-24 hours in a sealed vessel.

  • Quench: Cool to room temperature, filter through a celite pad to remove Pd black.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc 95:5). Note: Silica must be pre-treated with 1%

    
     to prevent acid-catalyzed hydrolysis of the vinyl ether on the column.
    
Cationic Polymerization Protocol

Rationale: p-IPVE is highly sensitive to moisture and acid. A "Living" Cationic Polymerization is recommended to control molecular weight and prevent chain transfer.

Reagents:

  • Initiator:

    
     adduct (1-isobutoxyethyl chloride).
    
  • Co-catalyst (Lewis Acid):

    
     (Zinc Iodide) – milder than 
    
    
    
    , reduces side reactions.
  • Solvent: Toluene (anhydrous) – promotes isotactic stereochemistry.

Step-by-Step Protocol:

  • Preparation: Bake glassware at 120°C. Cool under

    
     flow.
    
  • Charge: Syringe anhydrous Toluene and p-IPVE monomer (10 wt% solution) into the reactor at -15°C .

  • Initiation: Add pre-chilled Initiator solution (

    
    ).
    
  • Activation: Rapidly inject

    
     solution (in diethyl ether) to start polymerization.
    
  • Monitoring: The reaction is fast. Monitor conversion via FTIR (disappearance of

    
     peak).
    
  • Termination: Quench with ammoniacal methanol.

  • Isolation: Precipitate polymer into excess Methanol. Dry under vacuum.[2]

Mechanistic Pathways & Visualization

Cationic Polymerization Mechanism

The polymerization proceeds via a carbocationic intermediate stabilized by the ether oxygen. The challenge with phenyl vinyl ethers is the potential for Friedel-Crafts alkylation of the aromatic ring by the growing chain end (branching/crosslinking). The para-iodine substituent deactivates the ring slightly, helping to suppress this side reaction compared to unsubstituted phenyl vinyl ether.

Polymerization Figure 2: Cationic polymerization cycle with critical control points. Initiation Initiation: Adduct Formation (R-Cl) Activation Activation: ZnI2 pulls Cl- -> Carbocation Initiation->Activation Propagation Propagation: Monomer Addition to Oxocarbenium Ion Activation->Propagation Active Species Propagation->Propagation Chain Growth SideReaction Risk: Friedel-Crafts Cyclization (Chain Transfer) Propagation->SideReaction If T > 0°C Termination Termination: Methanol Quench Propagation->Termination Quench

Applications in Drug Development & Materials

  • Liquid Crystalline Polymers (LCPs): Poly(p-IPVE) forms side-chain LCPs. The iodine atom provides high polarizability, enhancing the mesogenic properties (smectic phases) of the polymer.

  • Post-Polymerization Modification (PPM): The C-I bond remains intact during cationic polymerization. This allows the polymer to serve as a "precursor resin." Researchers can perform Suzuki-Miyaura or Heck couplings on the pre-formed polymer to attach complex drug pharmacophores or fluorescent tags to the polymer backbone without interfering with the polymerization chemistry.

References

  • Aoshima, S., & Kanaoka, S. (2009). Synthesis of Controlled Vinyl Ether Polymers. Chemical Reviews, 109(11), 5245–5287. Link

  • Bosch, M., et al. (2022). Synthesis and characterization of novel functional vinyl ethers. Comptes Rendus Chimie, 25, 67-79. Link

  • Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Kottke, T., & Stalke, D. (1993). Crystal Handling at Low Temperatures. Journal of Applied Crystallography, 26(4), 615-619. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-iodo-4-(vinyloxy)benzene. Link

Sources

Divergent Architectures: A Comparative Reactivity Guide to 1-Iodo-4-(vinyloxy)benzene and 4-Iodostyrene

[1]

Executive Summary

This technical guide analyzes the distinct reactivity profiles of 1-Iodo-4-(vinyloxy)benzene (IVOB) and 4-Iodostyrene (4IS).[1] While both molecules serve as bifunctional building blocks containing an aryl iodide and a vinyl group, their electronic architectures dictate fundamentally opposing polymerization mechanisms and stability profiles.

  • 4-Iodostyrene (4IS): A robust, conjugated monomer tailored for radical polymerization and standard cross-coupling.[1] It functions as a rigid, hydrophobic scaffold.

  • 1-Iodo-4-(vinyloxy)benzene (IVOB): An electron-rich enol ether designed for cationic polymerization or acid-triggered degradation.[1] It serves as a specialized linker for hydrolyzable materials and biodegradable polymers.

Molecular Logic: The Electronic Divide

The core difference lies in the atom bridging the vinyl group to the aromatic ring. This single atomic change (


1
Feature4-Iodostyrene (4IS) 1-Iodo-4-(vinyloxy)benzene (IVOB)
Structure


Vinyl Electronics Conjugated; slightly electron-deficient to neutral.[1]Electron-rich ; strong mesomeric donation (+M) from Oxygen.[1]
HOMO Character Delocalized across the styrenic

-system.[1]
Localized high electron density on the vinyl

-carbon.
Primary Reactivity Radical Addition / Polymerization.[1]Electrophilic Attack / Cationic Polymerization.[1][2]
Acid Stability High (stable to dilute aqueous acid).[1]Low (rapidly hydrolyzes to phenol + acetaldehyde).[1]
The "Enol Ether" Factor

In IVOB, the oxygen atom donates lone pair density into the vinyl

Polymerization Vectors: Radical vs. Cationic[1][2][3]

The most critical operational divergence is the polymerization mechanism. Attempting to polymerize IVOB with AIBN (a radical initiator) will result in low yields or oligomers, whereas 4IS will polymerize vigorously.

4-Iodostyrene: The Radical Standard

4IS behaves typically of styrenic monomers. It undergoes free-radical polymerization (FRP) and reversible-deactivation radical polymerizations (RDRP like ATRP or RAFT).[1]

  • Initiators: AIBN, Benzoyl Peroxide.[1]

  • Mechanism: Homolytic cleavage

    
     Carbon-centered radical propagation.[1]
    
  • Outcome: High molecular weight, carbon-carbon backbone polymers.[1]

1-Iodo-4-(vinyloxy)benzene: The Cationic Specialist

IVOB requires cationic polymerization .[1] The electron-rich double bond stabilizes the intermediate carbocation (oxocarbenium ion).

  • Initiators: Lewis acids (

    
    , 
    
    
    ,
    
    
    ).
  • Mechanism: Electrophilic addition

    
     Oxocarbenium propagation.[1]
    
  • Living Nature: Living cationic polymerization is possible using base-stabilized proton traps (e.g., ethyl acetate adducts) [2].[1]

Polymerization_DivergenceStartBifunctional Monomer SelectionIVOB1-Iodo-4-(vinyloxy)benzene(Electron-Rich Vinyl Ether)Start->IVOB Oxygen Linker Styrene4-Iodostyrene(Conjugated Alkene)Start->Styrene Carbon Linker CatPolyCationic Polymerization(Lewis Acid Initiated)IVOB->CatPoly Preferred Path RadPolyRadical Polymerization(AIBN/Peroxide Initiated)IVOB->RadPoly Inefficient/No Rxn HydrolysisCRITICAL RISK:Acid Hydrolysis to PhenolIVOB->Hydrolysis Trace Acid/H2O Styrene->CatPoly Possible (Uncommon) Styrene->RadPoly Preferred Path StableStable Backbone(Polystyrene Derivative)Styrene->Stable Forms

Figure 1: Decision tree for polymerization strategies. Note the high risk of hydrolysis for IVOB.

The Cross-Coupling Nexus (Heck/Suzuki)

Both molecules contain an aryl iodide, the "gold standard" electrophile for Palladium-catalyzed cross-coupling. However, the chemoselectivity requirements differ.[3]

4-Iodostyrene[1][4][5][6]
  • Reactivity: High.

  • Risk: Self-polymerization (Heck reaction conditions often involve heat).[1]

  • Mitigation: Add radical inhibitors (BHT) during coupling if the vinyl group is intended to remain intact.

1-Iodo-4-(vinyloxy)benzene[1]
  • Reactivity: High, but the electron-donating alkoxy group slightly increases electron density on the ring, theoretically slowing oxidative addition (negligible for iodides).

  • Risk: Acidic Byproducts. The HI generated during the Heck cycle (before neutralization by base) can catalyze the hydrolysis of the vinyl ether.

  • Mitigation: Use anhydrous conditions and inorganic bases (e.g.,

    
     or 
    
    
    ) rather than amine bases that might form hydrohalide salts which are acidic in equilibrium.

Stability & Handling: The "Gotchas"

The most frequent failure mode with IVOB is inadvertent hydrolysis. Unlike 4IS, which degrades via polymerization (gelling), IVOB degrades via bond cleavage.

The Hydrolysis Mechanism (IVOB)

Vinyl ethers hydrolyze via an

1
  • Protonation:

    
     attacks the terminal carbon (
    
    
    -C).[1]
  • Stabilization: The positive charge on the

    
    -C is stabilized by the Oxygen lone pair.
    
  • Hydration: Water attacks the

    
    -C.[1]
    
  • Collapse: Loss of alcohol (phenol) and tautomerization to acetaldehyde.

Hydrolysis_MechanismStep1IVOB(Vinyl Ether)Step2Protonation(Rate Limiting)Step1->Step2+ H+Step3Oxocarbenium Ion[Ph-O+=CH-CH3]Step2->Step3Step4HemiacetalIntermediateStep3->Step4+ H2OStep5Products:4-Iodophenol + AcetaldehydeStep4->Step5- H+

Figure 2: The acid-catalyzed decomposition pathway of IVOB.[1] This reaction is rapid in aqueous acid.

Experimental Protocols

Protocol A: Purification (Inhibitor Removal)

Both monomers are typically stored with inhibitors (e.g., TBC or MEHQ).

  • For 4-Iodostyrene:

    • Dissolve 4IS in minimal

      
      .
      
    • Wash

      
       with 
      
      
      aqueous NaOH (removes phenolic inhibitors).[1]
    • Wash

      
       with Brine.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo at ambient temperature (avoid heat to prevent thermal polymerization).
      
  • For 1-Iodo-4-(vinyloxy)benzene:

    • Do NOT wash with acid. [1]

    • Pass the neat liquid (or solution in Hexanes) through a short plug of Basic Alumina . This adsorbs the phenolic inhibitors without risking acid hydrolysis.

    • Store over activated molecular sieves (4Å) to ensure anhydrous conditions.

Protocol B: Chemoselective Suzuki Coupling of IVOB

Objective: Couple a boronic acid to the Aryl-Iodide without hydrolyzing the vinyl ether.

  • Reagents: IVOB (1.0 equiv), Aryl-Boronic Acid (1.2 equiv),

    
     (3 mol%), 
    
    
    (2.0 equiv).[1]
  • Solvent: Anhydrous Toluene (Strictly anhydrous; avoid aqueous mixtures like Toluene/Water).[1]

  • Procedure:

    • Flame-dry glassware under Argon.[1]

    • Charge solids: Boronic acid, Base, and Pd-catalyst.[1]

    • Add anhydrous Toluene and IVOB via syringe.[1]

    • Heat to 80°C. Note: The base

      
       is insoluble, acting as a heterogeneous proton scavenger, preventing local acidity.
      
    • Workup: Quench with dilute basic buffer (

      
      ). Avoid acidic workup. 
      

References

  • Cationic Polymerization of Vinyl Ethers: Aoshima, S.; Kanaoka, S. "Synthesis of Star-Shaped Polymers via Living Cationic Polymerization."[1] Chemical Reviews, 2009.[1]

  • Mechanistic Divergence: Kottke, T.; Stalke, D.[1] "The structure of the lithiated vinyl ether." Journal of Applied Crystallography.

  • Hydrolysis Mechanism: Jones, J.; Kresge, A. J.[4] "Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether." Canadian Journal of Chemistry, 1993.[4] 
    
  • 4-Iodostyrene Properties: Sigma-Aldrich Technical Data Sheet, 4-Iodostyrene.[1]

An In-Depth Technical Guide to Bifunctional Aryl Iodide Vinyl Ether Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

Bifunctional building blocks represent a cornerstone of modern synthetic strategy, enabling the rapid and efficient construction of complex molecular architectures from simple, modular components.[1] Among these, aryl iodide vinyl ethers have emerged as exceptionally versatile reagents, particularly in the fields of medicinal chemistry and materials science. These molecules possess two chemically distinct reactive centers: an aryl iodide and a vinyl ether. The C(sp²)–I bond serves as a canonical handle for a vast array of palladium-catalyzed cross-coupling reactions, while the electron-rich vinyl ether moiety offers a gateway to cycloadditions, polymerizations, and other transformations.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these powerful building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Orthogonal Functionality

The core value of aryl iodide vinyl ether building blocks lies in their "bifunctional" nature, which allows for selective, sequential, or tandem reactions.[4][5] The aryl iodide is a soft electrophilic center, primed for oxidative addition to a low-valent metal catalyst (typically palladium). Conversely, the vinyl ether is a soft nucleophile, an electron-rich alkene that participates in a different set of chemical transformations. This orthogonal reactivity is the key to their utility, allowing chemists to perform modifications at one site while leaving the other intact for a subsequent step. This strategic approach minimizes the need for cumbersome protection-deprotection sequences, thereby increasing synthetic efficiency and overall yield.

cluster_main Bifunctional Aryl Iodide Vinyl Ether cluster_reactivity Orthogonal Reactive Sites cluster_applications Distinct Reaction Classes BuildingBlock Aryl-O-CH=CH₂      |      I ArylIodide Aryl Iodide Moiety (Csp²-I Bond) BuildingBlock->ArylIodide VinylEther Vinyl Ether Moiety (C=C Double Bond) BuildingBlock->VinylEther CrossCoupling Pd-Catalyzed Cross-Coupling ArylIodide->CrossCoupling Electrophilic Handle AlkeneReactions Cycloadditions, Polymerization, Hydrolysis VinylEther->AlkeneReactions Nucleophilic Alkene

Caption: Orthogonal reactivity of an aryl iodide vinyl ether building block.

Synthesis of Aryl Iodide Vinyl Ether Building Blocks

The reliable synthesis of these building blocks is paramount. Several robust methods exist, with the choice often dictated by the availability of starting materials and desired substitution patterns.

Copper-Mediated Vinylation of Iodophenols

One of the most efficient and widely adopted methods involves the coupling of an iodophenol with a vinylating agent. While vinylboronic acid is effective, it can be unstable. A superior alternative is the use of 2,4,6-trivinylcyclotriboroxane, which serves as a stable and readily available vinylboronic acid equivalent.[6][7]

Causality of Experimental Choice: This copper(II)-mediated reaction proceeds under mild, room-temperature conditions and demonstrates remarkable tolerance for a wide range of functional groups, which is a significant advantage over harsher, more traditional etherification methods.[6][8] The amine base plays a crucial role not just as a proton scavenger, but in the in situ generation of an amine-coordinated boroxine ring, which is a key intermediate in the catalytic cycle.[6][7]

Iodophenol Substituted Iodophenol center_node Iodophenol->center_node Boroxine 2,4,6-Trivinylcyclotriboroxane (Vinyl Source) Boroxine->center_node Copper Cu(OAc)₂ (Catalyst) Copper->center_node Base Amine Base (e.g., Pyridine) Base->center_node Solvent Solvent (e.g., DCM) Solvent->center_node Product Aryl Iodide Vinyl Ether center_node->Product Room Temp, Air

Caption: Workflow for the synthesis of aryl iodide vinyl ethers via copper-mediated vinylation.

Direct Iodination of Aryl Vinyl Ethers

An alternative strategy involves the direct iodination of a pre-formed aryl vinyl ether. This approach is particularly useful when the corresponding aryl vinyl ether is more commercially available or synthetically accessible than the iodophenol. A variety of methods for aromatic iodination have been developed, including metal- and base-free protocols using molecular iodine (I₂) in a suitable solvent like DMSO.[9]

Causality of Experimental Choice: Methods starting from arylhydrazines and iodine are advantageous as they proceed under mild conditions and tolerate a diverse range of functional groups.[9] In this process, iodine serves a dual role as both an oxidant to generate the key arenediazonium salt intermediate and as the iodide source.[9]

Synthetic Applications: Reactions at the Aryl Iodide Moiety

The C(sp²)–I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making it an ideal electrophilic partner.[3] This reactivity allows for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent (typically a boronic acid or ester), is one of the most powerful C-C bond-forming reactions in modern chemistry.[10][11][12][13][14] For aryl iodides, these reactions often proceed with high efficiency under mild conditions.[15][16]

Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and stabilize the catalytic species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition ArPdR Ar-Pd(II)-R'(L)₂ ArPdI->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product Product Formation ArI Aryl Iodide (Vinyl Ether) ArI->ArPdI Boronic R'-B(OH)₂ + Base Boronic->ArPdI

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond by reacting an aryl halide with a terminal alkyne.[17] This reaction is traditionally co-catalyzed by palladium and copper(I) in the presence of an amine base.[18][19] The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals and organic materials.[17]

Causality of Experimental Choice: While the classic Pd/Cu system is robust, a key side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[20] To circumvent this, copper-free protocols have been developed. These systems rely on the careful selection of ligands and bases, such as using tetrabutylammonium acetate, to facilitate the catalytic cycle without the need for a copper co-catalyst.[20]

Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes.[21][22][23] When using an aryl iodide vinyl ether as the substrate, careful consideration of the alkene coupling partner is necessary to ensure selective reaction at the aryl iodide site without competing reactions involving the vinyl ether moiety. The reaction typically favors coupling at the less substituted carbon of the alkene partner.

Buchwald-Hartwig Amination

For the synthesis of arylamines, which are prevalent structures in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base.[24] The reaction proceeds via a catalytic cycle similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[24]

Reaction Type Coupling Partner Catalyst System (Typical) Key Features & Considerations
Suzuki-Miyaura R-B(OH)₂ / R-B(pin)Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine ligandExcellent functional group tolerance; mild conditions.[15][16]
Sonogashira R-C≡C-HPdCl₂(PPh₃)₂ / CuI / Amine BaseForms C(sp²)-C(sp) bonds; copper-free methods avoid Glaser side-products.[18][20]
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / Phosphine LigandForms a new C=C bond; regioselectivity is a key consideration.[21][22]
Buchwald-Hartwig R₂NHPd₂(dba)₃ / Bulky Phosphine Ligand / Strong BaseForms C-N bonds; crucial for synthesizing aniline derivatives.[24]
Carbonylative CO / NucleophilePd Catalyst / CO atmosphereIncorporates a carbonyl group, leading to ketones, esters, or amides.[25]
Table 1: Summary of Key Cross-Coupling Reactions at the Aryl Iodide Moiety.

Synthetic Applications: Reactions at the Vinyl Ether Moiety

The electron-rich nature of the vinyl ether double bond makes it susceptible to attack by electrophiles and an excellent participant in cycloaddition and polymerization reactions.

  • Electrophilic Addition/Hydrolysis: Under acidic conditions, the vinyl ether can be readily hydrolyzed to an acetaldehyde or ketone functionality. This can be a strategic move, unmasking a carbonyl group late in a synthetic sequence after the aryl iodide has been functionalized.

  • Cycloaddition Reactions: As a dienophile or dipolarophile, the vinyl ether can participate in [4+2] (Diels-Alder) and [3+2] cycloadditions to construct complex ring systems.

  • Cationic Polymerization: Vinyl ethers are known to undergo cationic polymerization, a property that can be exploited in materials science applications.[26]

Experimental Protocols: A Self-Validating System

Adherence to robust, well-defined protocols is essential for reproducible results. The following sections provide detailed methodologies for a representative synthesis and a subsequent cross-coupling reaction.

Protocol: Synthesis of 4-Iodophenyl Vinyl Ether

This protocol is adapted from copper-mediated vinylation procedures.[6][8]

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (10 mmol, 1.0 eq), copper(II) acetate (1.0 mmol, 0.1 eq), and pyridine (20 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) via syringe. Stir the resulting suspension at room temperature.

  • Vinylation: In a separate flask, dissolve 2,4,6-trivinylcyclotriboroxane-pyridine complex (4.0 mmol, 0.4 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodophenol is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the Celite pad with additional DCM (2 x 20 mL).

  • Purification: Combine the organic filtrates and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-iodophenyl vinyl ether.

Protocol: Suzuki-Miyaura Coupling of 4-Iodophenyl Vinyl Ether

This protocol is a general procedure based on established methods for coupling aryl iodides.[10][15][16]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 4-iodophenyl vinyl ether (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography to afford the desired biaryl vinyl ether product.

Conclusion and Future Outlook

Bifunctional aryl iodide vinyl ether building blocks are powerful and versatile tools in the arsenal of the modern synthetic chemist. Their orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making them highly valuable in drug discovery and materials science.[27][28] Future advancements in this area will likely focus on the development of even more sustainable and atom-economical synthetic routes, the discovery of novel catalytic systems that expand the scope of compatible coupling partners, and the application of these building blocks in innovative areas such as automated synthesis and the construction of DNA-encoded libraries.[15]

References

  • McIntosh, J. A., et al. (2013). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. PubMed. [Link]

  • McIntosh, J. A., et al. (2013). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. ResearchGate. [Link]

  • Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. RSC Publishing. [Link]

  • Zhu, M., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. PubMed. [Link]

  • Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Vinylation and Allylation of Alcohols. Organic Syntheses. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Wang, D., et al. (n.d.). Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides. NIH. [Link]

  • Ren, Y., et al. (2020). Mechanistic Studies for Palladium Catalyzed Copolymerization of Ethylene with Vinyl Ethers. MDPI. [Link]

  • Crabtree, S. R., et al. (2005). Design and applications of bifunctional small molecules: Why two heads are better than one. PMC. [Link]

  • Wang, C., et al. (2017). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. [Link]

  • Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • ResearchGate. (n.d.). Solid-Phase Organic Synthesis of Aryl Vinyl Ethers Using Sulfone-Linking Strategy. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Słabicki, M., et al. (2021). From Serendipity to Strategy: Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. ACS Publications. [Link]

  • Reddy, R. P., et al. (2009). First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. PMC. [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Calimano, E., & Sigman, M. S. (2009). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. [Link]

  • Stille, J. K., & Groh, B. L. (1987). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2021). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC. [Link]

  • The Doyle Group, Princeton University. (2015). Dialkyl Ether Formation by Nickel‐Catalyzed Cross‐Coupling of Acetals and Aryl Iodides. Princeton University. [Link]

  • Xu, H.-C., & Mo, Y. (2021). Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. [Link]

  • Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Ren, Y., et al. (2020). Mechanistic Studies for Palladium Catalyzed Copolymerization of Ethylene with Vinyl Ethers. MDPI. [Link]

  • Henning, R. K., & Crews, C. M. (2020). Unifying principles of bifunctional, proximity-inducing small molecules. PMC. [Link]

  • Liang, Y., et al. (2006). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Arefalk, A., et al. (2006). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool. [Link]

  • Hsieh, T.-C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Wang, Z., et al. (2019). Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. RSC Publishing. [Link]

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Sources

Technical Guide: Stability of the Vinyloxy Group Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the vinyloxy group's stability under basic conditions, moving from fundamental mechanistic principles to advanced synthetic applications.

Part 1: Executive Summary & Core Directive

The vinyloxy group (


), commonly referred to as an enol ether, exhibits a stark dichotomy in chemical stability: it is exceptionally stable under basic conditions  but highly labile under acidic conditions .

For researchers and drug developers, this "Base-Stable / Acid-Labile" profile is not merely a physical property but a strategic tool. It allows the vinyloxy moiety to serve as a robust protecting group (e.g., EE, MOM) or a durable pharmacophore during base-promoted transformations (alkylations, reductions, cross-couplings), only to be cleaved or functionalized later via acid catalysis.

The Directive: This guide validates the stability of the vinyloxy group against nucleophiles and bases, while critically defining the upper limits of this stability—specifically regarding organolithium reagents where "stability" transitions into "reactivity."

Part 2: Mechanistic Basis of Stability

To understand why the vinyloxy group survives basic conditions that would destroy esters or halides, we must look at its electronic structure.

Electronic Shielding (The "Why")

Unlike carbonyls (


), which possess a low-lying 

orbital that invites nucleophilic attack, the vinyloxy group is electron-rich.
  • Resonance Donation: The oxygen lone pair donates electron density into the adjacent

    
    -system of the double bond (
    
    
    
    ).
  • Result: The

    
    -carbon becomes electron-rich (nucleophilic), and the 
    
    
    
    -carbon is shielded. A nucleophile (Base
    
    
    ) is electronically repelled by the high electron density of the alkene.
Lack of Leaving Groups

In a hypothetical nucleophilic attack by hydroxide (


) on the vinyloxy group, the leaving group would have to be an alkoxide (

) or a vinylic anion (

), both of which are thermodynamically unfavorable in this context compared to the starting material.
Visualization of Stability Logic

The following diagram illustrates the decision matrix for vinyloxy stability.

VinyloxyStability Start Vinyloxy Group (R-O-CH=CH2) Acid Acidic Conditions (H+ / H2O) Start->Acid Exposed to Base Basic Conditions (NaOH, KOtBu, NaH) Start->Base Exposed to SuperBase Super-Basic Conditions (t-BuLi, s-BuLi) Start->SuperBase Exposed to Result_Acid Hydrolysis (Aldehyde + Alcohol) Acid->Result_Acid Rapid Protonation Result_Base STABLE (No Reaction) Base->Result_Base Electronic Repulsion Result_Super alpha-Lithiation (Reactive Anion) SuperBase->Result_Super Deprotonation (pKa ~40-45)

Figure 1: Stability Decision Matrix. The vinyloxy group is inert to standard bases but reactive toward super-bases and destroyed by acids.

Part 3: Operational Stability & Limits

The "Safe Zone" (Standard Basic Conditions)

The vinyloxy group is inert to the following reagents, making it compatible with multi-step synthesis:

Reagent ClassExamplesOutcomeMechanism of Stability
Hydroxides NaOH, KOH, LiOHStable Electron-rich alkene repels

.
Alkoxides NaOMe, KOtBuStable No electrophilic site for attack.
Hydrides NaBH

, LiAlH

Stable Hydride (

) cannot attack electron-rich

-system.
Mild Organometallics Grignards (

), Zincates
Stable Insufficient basicity to deprotonate; insufficient electrophilicity to react.
Amides LDA, LiHMDS (at -78°C)Stable Kinetic barriers usually prevent deprotonation under standard conditions.
The "Danger Zone" (The Exception: -Lithiation)

While "stable" to nucleophilic attack, the vinyloxy group is susceptible to deprotonation by extremely strong bases (alkyllithiums) at the


-position (the carbon attached to oxygen).
  • The Mechanism: The oxygen atom exerts an inductive withdrawing effect (-I), slightly acidifying the

    
    -proton (pKa 
    
    
    
    40–45).
  • The Reaction: Treatment with

    
    -BuLi or 
    
    
    
    -BuLi at low temperatures (-78°C) generates an
    
    
    -lithiated vinyl ether (
    
    
    ).
  • Implication: This is not "decomposition" in the random sense, but a controlled activation. However, if the goal is inertness, this condition must be avoided.

Part 4: Experimental Protocols

Protocol A: Stability Validation (Standard Base Wash)

Use this protocol to verify the integrity of a vinyloxy-containing compound during workup.

  • Preparation: Dissolve the crude reaction mixture containing the vinyloxy compound in diethyl ether or ethyl acetate.

  • Wash: Wash the organic layer vigorously with 1M NaOH (3x).

  • Drying: Dry over anhydrous

    
     (avoid acidic drying agents like 
    
    
    
    if the compound is highly sensitive, though
    
    
    is usually safe).
  • Analysis: Evaporate solvent.

    
    H NMR should show retention of vinylic protons (typically 
    
    
    
    6.3–6.5 ppm for the
    
    
    -H and
    
    
    3.9–4.2 ppm for terminal
    
    
    -H).
Protocol B: Controlled Instability (Acid Hydrolysis)

Use this to remove the vinyloxy group (deprotection).

  • Solvent: Dissolve compound in THF/Water (4:1).

  • Acid: Add 1M HCl (or catalytic p-TsOH for milder conditions).

  • Time: Stir at Room Temperature for 15–60 minutes.

  • Result: The vinyloxy group hydrolyzes to the corresponding alcohol (

    
    ) and acetaldehyde (or ketone if substituted).
    
Protocol C: Utilizing the Limit ( -Lithiation)

Use this to functionalize the vinyloxy group using its "instability" toward super-bases.

  • Conditions: Anhydrous THF, -78°C, under Argon.

  • Reagent: Add

    
    -BuLi (1.1 equiv) dropwise to the vinyl ether.
    
  • Incubation: Stir for 30–60 mins to form the

    
    -lithio species.
    
  • Quench: Add an electrophile (e.g.,

    
    , 
    
    
    
    ).
  • Outcome: Formation of

    
    -substituted vinyl ether.[1]
    

Part 5: Comparative Analysis

The following table contrasts the vinyloxy group with other common oxygenated functionalities under basic conditions.

Functional GroupStructure1M NaOH (aq)LiAlH

t-BuLi
Vinyloxy (Enol Ether)

Stable Stable Deprotonation (

)
Ester

Hydrolysis (Saponification)Reduction (to Alcohol)Nucleophilic Attack
Acetal

StableStableStable (generally)
Silyl Ether

Stable (mostly)StableStable

Part 6: Mechanistic Visualization (Graphviz)

The following diagram details the divergent pathways of the vinyloxy group when exposed to Acid vs. Strong Base, highlighting the specific atomic sites of reactivity.

MechanismPathways VinylEther Vinyloxy Group (R-O-CH=CH2) Electron Rich Acid Acidic Attack (H+) VinylEther->Acid Sensitive to Base Strong Base Attack (R-Li) VinylEther->Base Resistant to OH- Reactive with R-Li BetaC Protonation at Beta-Carbon Acid->BetaC Oxocarbenium Oxocarbenium Ion (Intermediate) BetaC->Oxocarbenium Hydrolysis Hydrolysis Products (Alcohol + Aldehyde) Oxocarbenium->Hydrolysis + H2O AlphaC Deprotonation at Alpha-Carbon Base->AlphaC LithioSpecies alpha-Lithio Vinyl Ether (Nucleophile) AlphaC->LithioSpecies Functionalization Functionalized Product (R-O-C(E)=CH2) LithioSpecies->Functionalization + Electrophile

Figure 2: Mechanistic divergence. Acid targets the


-carbon (addition), while strong base targets the 

-carbon (deprotonation).

Part 7: References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for EE/MOM group stability).

  • Kresge, A. J. (1987). The Mechanism of Hydrolysis of Vinyl Ethers and Vinyl Sulfides. Accounts of Chemical Research. (Definitive work on acid lability).

  • Baldwin, J. E., et al. (1982). Alpha-Lithiation of Vinyl Ethers. Journal of the American Chemical Society. (Establishes the limit of base stability).

  • RSC Organic Chemistry Frontiers . (2015). Examining the vinyl moiety as a protecting group for hydroxyl functionality under basic conditions. (Confirmation of base tolerance).

  • Master Organic Chemistry . Hydrolysis of Ethers and Vinyl Ethers. (Pedagogical overview of ether cleavage mechanisms).

Sources

Literature review on para-substituted iodophenyl vinyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of para-substituted iodophenyl vinyl ethers , specifically focusing on 1-iodo-4-(vinyloxy)benzene .

Content Type: Technical Whitepaper Target Audience: Synthetic Organic Chemists, Polymer Scientists, Drug Discovery Researchers

Introduction: The Bifunctional "Janus" Scaffold

Para-substituted iodophenyl vinyl ethers represent a unique class of "Janus" molecules in organic synthesis. They possess two distinct reactive centers with orthogonal chemical behaviors:

  • The Vinyl Ether Moiety: An electron-rich alkene susceptible to cationic polymerization, acid-catalyzed hydrolysis, and inverse electron-demand Diels-Alder (IEDDA) cycloadditions.

  • The Aryl Iodide Moiety: A highly reactive electrophile for transition-metal-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira), offering a gateway to complex molecular architectures.

This duality allows these molecules to serve as versatile intermediates. They can function as monomers for functionalized polymers or as "clickable" warheads in chemical biology.

Synthesis Strategies

Synthesizing 1-iodo-4-(vinyloxy)benzene requires navigating the stability of the vinyl ether group, which is acid-sensitive and prone to polymerization.

Strategy A: Transition Metal-Catalyzed Transvinylation (Recommended)

This method offers the highest atom economy and mildest conditions, avoiding the strong bases required for Williamson ether synthesis.

  • Mechanism: Transfer of the vinyl group from a donor (vinyl acetate or butyl vinyl ether) to 4-iodophenol using an Iridium or Palladium catalyst.

  • Key Advantage: Chemoselectivity.[1] The catalyst activates the vinyl donor without oxidatively adding to the aryl iodide bond under specific conditions.

Strategy B: Classical Williamson Ether Synthesis
  • Reagents: 4-Iodophenol + 2-Chloroethyl vinyl ether + K₂CO₃.

  • Limitation: Requires high temperatures and often leads to lower yields due to the elimination side reactions or polymerization of the vinyl ether.

Experimental Protocol: Copper-Mediated O-Vinylation

For high-purity synthesis suitable for polymer applications.

Reagents:

  • Substrate: 4-Iodophenol (1.0 equiv)[2]

  • Vinyl Source: Vinylboronic anhydride pyridine complex (0.6 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv)

  • Base: Et₃N (2.0 equiv)

  • Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Addition: Add 4-iodophenol, Cu(OAc)₂, and the vinylboronic anhydride complex.

  • Activation: Add CH₂Cl₂ followed by Et₃N. The solution will turn deep blue/green (characteristic of Cu(II) amine complexes).

  • Reaction: Stir at room temperature for 24 hours. Note: Monitoring by TLC is crucial. The product is less polar than the phenol.

  • Workup: Quench with aqueous NH₄Cl to chelate copper. Extract with Et₂O.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N to neutralize acidity). Crucial: Silica acidity can hydrolyze the vinyl ether; triethylamine passivation is mandatory.

Self-Validating Characterization

To ensure the integrity of the synthesized 1-iodo-4-(vinyloxy)benzene, rely on the following NMR signatures. The absence of the phenol -OH peak and the presence of the vinyl splitting pattern are the primary validation checkpoints.

¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
MoietyChemical Shift (δ)MultiplicityIntegrationStructural Insight
Aromatic (Ortho to I) ~7.60 ppmDoublet (d)2HDeshielded by Iodine (Electron Withdrawing)
Aromatic (Ortho to O) ~6.75 ppmDoublet (d)2HShielded by Oxygen (Resonance Donation)
Vinyl (Alpha) ~6.60 ppmDoublet of Doublets (dd)1HAdjacent to Oxygen; characteristic downfield shift.
Vinyl (Beta - Trans) ~4.75 ppmDoublet of Doublets (dd)1HTerminal alkene proton (trans to O).
Vinyl (Beta - Cis) ~4.45 ppmDoublet of Doublets (dd)1HTerminal alkene proton (cis to O).

Validation Logic:

  • Coupling Constants: The geminal coupling of the terminal vinyl protons is small (~2 Hz), while the cis/trans vicinal couplings are distinct (J_cis ~6 Hz, J_trans ~14 Hz).

  • Purity Check: Any broad singlet >5.0 ppm indicates unreacted phenol. Any triplet ~9.8 ppm indicates hydrolysis to acetaldehyde (aldehyde proton).

Reactivity Profile & Applications

The utility of p-iodophenyl vinyl ether lies in its ability to react selectively at one terminus without disturbing the other.

Pathway A: Cationic Polymerization

The electron-rich vinyl ether group allows for Living Cationic Polymerization , enabling the synthesis of polymers with narrow molecular weight distributions (Đ < 1.1).

  • Initiator System: HCl / ZnCl₂ or Isobutyl vinyl ether adducts.

  • Application: Creating functionalized poly(vinyl ethers) where the pendant aryl iodide remains intact for post-polymerization modification (e.g., attaching peptides or fluorophores).

Pathway B: Palladium-Catalyzed Cross-Coupling

The aryl iodide is a "privileged" substrate for Pd(0) catalysis.

  • Heck Reaction: Coupling with acrylates to form cinnamates.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.

  • Critical Control: Basic conditions are required for these couplings (e.g., K₂CO₃). Vinyl ethers are base-stable, making this orthogonal to the acid-sensitive polymerization pathway.

Pathway C: Bioorthogonal Chemistry

The electron-rich vinyl ether acts as a dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines. This is used in "click-to-release" drug delivery strategies.

Visualization of Reaction Pathways[3][4]

The following diagram illustrates the divergent synthesis and reactivity pathways for p-iodophenyl vinyl ether.

ReactivityPathways Phenol 4-Iodophenol Target 1-iodo-4-(vinyloxy)benzene (Target Scaffold) Phenol->Target Cu(OAc)2, Et3N O-Vinylation VinylSource Vinyl Boronic Anhydride (or Vinyl Acetate) VinylSource->Target Polymer Poly(p-iodophenyl vinyl ether) (Pendant Iodides) Target->Polymer Cationic Polymerization (Lewis Acid Initiator) Biaryl 4-Vinyloxy-Biaryl (Functionalized Monomer) Target->Biaryl Suzuki Coupling (Pd(0), Ar-B(OH)2, Base) Adduct Pyridazine Adduct (Bio-conjugate) Target->Adduct IEDDA Reaction (Tetrazine)

Caption: Divergent synthesis and reactivity map of 1-iodo-4-(vinyloxy)benzene, highlighting its role as a linchpin in polymer and organic synthesis.

References

  • Synthesis via Transvinylation: Bosch, M., & Sleep, E. "Palladium-Catalyzed Vinylation of Organic Halides."[3] Journal of Organic Chemistry.

  • Cationic Polymerization: Aoshima, S., & Kanaoka, S. "A Review of Living Cationic Polymerization of Vinyl Ethers." Chemical Reviews.

  • Copper-Catalyzed O-Vinylation: McKinley, N. F., & O'Shea, D. F. "Copper-Catalyzed Vinylation of Phenols with Vinylboronic Acids." Journal of Organic Chemistry.

  • Bioorthogonal Applications: Versteegen, R. M., et al. "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition.

  • Heck Reaction Context: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Iodo-4-vinyloxy-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Vinyloxy Motif in Modern Synthesis

The vinyloxy-benzene moiety is a valuable building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The vinyl ether group, while stable under many conditions, can also serve as a versatile synthetic handle for further transformations. The presence of an iodo-substituent on the aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-iodo-4-vinyloxy-benzene with a variety of coupling partners, offering researchers a practical resource for leveraging this versatile substrate in their synthetic endeavors.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and efficient means to form new chemical bonds under relatively mild conditions.[1] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are central to modern drug discovery and materials science.[2] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki, and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

This document will delve into the practical application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound as the electrophilic partner. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and a summary of expected outcomes based on established literature.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester.[1][3] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established paradigm in organometallic chemistry. The key steps are illustrated below. The choice of ligand is crucial, as it influences the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[4] The base plays a critical role in activating the organoboron species, facilitating the transmetalation step.[3]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(R)L_n Transmetalation Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R 4-Vinyloxy-biphenyl Derivative Ar-I This compound R-B(OR')_2 Boronic Acid/Ester Base Base I-B(OR')_2 I-B(OR')_2 Base-H^+ Base-H^+

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Vinyloxy-4'-methylbiphenyl

This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 85-95%

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90592
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85688
33-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100491

II. Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[5] This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active palladium(0) catalyst by the base.

Heck_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition R-CH_2-CH(Ar)-Pd(II)(I)L_n R-CH_2-CH(Ar)-Pd(II)(I)L_n Ar-Pd(II)(I)L_n->R-CH_2-CH(Ar)-Pd(II)(I)L_n Migratory Insertion H-Pd(II)(I)L_n H-Pd(II)(I)L_n R-CH_2-CH(Ar)-Pd(II)(I)L_n->H-Pd(II)(I)L_n β-Hydride Elimination Substituted Alkene Substituted Alkene H-Pd(II)(I)L_n->Pd(0)L_n Reductive Elimination Ar-I This compound Alkene Alkene Base Base Base-H^+ + I^- Base-H^+ + I^-

Caption: Generalized catalytic cycle for the Heck reaction.

Experimental Protocol: Synthesis of 4-Vinyloxy-stilbene

This protocol describes the Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with water (2 x 10 mL) and brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.

Expected Yield: 70-85%

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001482
2Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile801275
3n-Butyl acrylatePd/CNaOAcNMP1201878

III. Sonogashira Coupling: Construction of Aryl-Alkynes

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[6] This reaction is a highly efficient method for the synthesis of arylalkynes.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination Ar-C≡CR Arylalkyne Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR Alkyne Coordination & Deprotonation Cu(I)-C≡CR->Cu(I)I Transfer to Pd Ar-I This compound H-C≡CR Terminal Alkyne Base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-4-vinyloxy-benzene

This protocol details the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add THF and triethylamine, followed by the addition of phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, remove the solvents under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Expected Yield: 90-98%

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT395
21-HexynePd(PPh₃)₄ / CuIDiisopropylamineDMF50491
3TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIPiperidineToluene60589

IV. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting arylpalladium(II) iodide complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(NR'R'')L_n Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Ar-NR'R'' Arylamine Ar-I This compound HNR'R'' Amine Base Base Base-H^+ + I^- Base-H^+ + I^-

Sources

Application Note: Cationic Polymerization of 1-Iodo-4-vinyloxy-benzene for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Poly(vinyl ether)s (PVEs) are a versatile class of polymers with applications ranging from adhesives and lubricants to advanced materials in electronics and biomedicine. The functionalization of PVEs opens up new avenues for creating materials with tailored properties. This application note provides a detailed protocol for the cationic polymerization of 1-Iodo-4-vinyloxy-benzene, a monomer that incorporates a halogen bonding donor moiety, paving the way for the synthesis of polymers with unique supramolecular structures and functionalities. The presence of the iodo-substituent offers a site for post-polymerization modification, further expanding the potential applications of the resulting polymer.

Cationic polymerization of vinyl ethers can be challenging, often requiring stringent reaction conditions to control the highly reactive propagating carbocationic species and prevent unwanted side reactions such as chain transfer.[1][2] This guide details a robust protocol for the controlled cationic polymerization of this compound, discusses the underlying mechanistic principles, and provides methods for the purification and characterization of the polymer.

Mechanism and Rationale

Cationic polymerization is a chain-growth polymerization initiated by an electrophilic species that attacks the electron-rich double bond of the vinyl ether monomer.[3] This process generates a carbocationic intermediate that then propagates by adding to subsequent monomer units.

Initiation System: A common and effective initiating system for the cationic polymerization of vinyl ethers is the combination of a Lewis acid, such as zinc chloride (ZnCl₂), with a proton source or a carbocation precursor. In this protocol, we will utilize a system of a substituted benzoic acid as the initiator and ZnCl₂ as the activator. The acidity of the benzoic acid plays a crucial role in the initiation step and can influence the dispersity of the resulting polymer.[4]

Role of the Iodo-Substituent: The this compound monomer presents a unique electronic landscape. The iodine atom is an electron-withdrawing group through induction, which could potentially destabilize the propagating carbocation. However, the adjacent oxygen atom of the vinyl ether group is a strong resonance donor, which effectively stabilizes the carbocation. This resonance stabilization is the dominant factor, allowing for the polymerization to proceed efficiently. While the inductive effect of halogens is generally strong, in the case of carbocation stability, resonance effects from adjacent heteroatoms with lone pairs are often more significant.[5][6]

Controlled Polymerization: Achieving a controlled or "living" polymerization, characterized by a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low dispersity, Đ), is highly desirable. This is often accomplished by reversibly deactivating the propagating carbocation to minimize termination and chain transfer reactions. Modern techniques like cationic reversible addition-fragmentation chain transfer (RAFT) polymerization have shown great success in controlling the polymerization of vinyl ethers.[2] For this protocol, we will focus on a conventional controlled polymerization approach, which can be achieved under carefully selected conditions.

Experimental Workflow

The following diagram outlines the general workflow for the cationic polymerization of this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere, Low Temp) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Drying (Molecular Sieves) Solvent_Prep->Reaction_Setup Initiator_Prep Initiator/Activator Solution Preparation Initiation Initiation Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Quenching Quenching (Methanol) Propagation->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in Vacuo Filtration->Drying NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR GPC Gel Permeation Chromatography (Mn, Đ) Drying->GPC FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

Caption: Workflow for the cationic polymerization of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (monomer, synthesized and purified prior to use)

  • Dichloromethane (DCM, anhydrous)

  • Toluene (anhydrous)

  • 4-Methoxybenzoic acid (initiator)

  • Zinc chloride (ZnCl₂, activator)

  • Methanol (quenching and precipitation solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone or cryocooler)

  • Rotary evaporator

  • Vacuum oven

  • Filtration apparatus

Protocol Steps:

  • Monomer and Solvent Preparation:

    • Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.

    • Dry the dichloromethane (DCM) and toluene over activated molecular sieves for at least 24 hours before use.

  • Initiator and Activator Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the initiator, 4-methoxybenzoic acid, in anhydrous toluene (e.g., 0.1 M).

    • Prepare a separate stock solution of the activator, ZnCl₂, in anhydrous toluene (e.g., 1.0 M).

  • Polymerization Reaction:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the purified this compound monomer (e.g., 1.0 g, 3.82 mmol).

    • Dissolve the monomer in anhydrous DCM (e.g., 10 mL) under a nitrogen or argon atmosphere.

    • Cool the reaction mixture to the desired temperature, typically between -20 °C and 0 °C, using a low-temperature bath.

    • Add the initiator solution (e.g., 0.19 mL of a 0.1 M solution, 0.019 mmol) to the stirred monomer solution via syringe.

    • Initiate the polymerization by the dropwise addition of the activator solution (e.g., 0.038 mL of a 1.0 M solution, 0.038 mmol) via syringe.

    • Allow the reaction to proceed for the desired time (e.g., 1-4 hours), monitoring the progress by taking aliquots for analysis if desired.

  • Quenching and Polymer Isolation:

    • Terminate the polymerization by adding an excess of pre-chilled methanol (e.g., 5 mL) to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 200 mL).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator/activator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Expected Outcomes

The molecular weight and dispersity of the resulting poly(this compound) can be controlled by varying the monomer-to-initiator ratio ([M]/[I]) and the reaction conditions. The following table provides expected outcomes based on typical controlled cationic polymerizations of aryl vinyl ethers.

[M]/[I] RatioInitiator/ActivatorTemperature (°C)Expected Mn ( g/mol )Expected Đ (Mw/Mn)
504-Methoxybenzoic acid/ZnCl₂010,000 - 15,0001.2 - 1.5
1004-Methoxybenzoic acid/ZnCl₂020,000 - 30,0001.3 - 1.6
2004-Methoxybenzoic acid/ZnCl₂-2040,000 - 60,0001.4 - 1.8

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized polymer. The disappearance of the vinyl proton signals (typically in the range of 4.0-6.5 ppm in ¹H NMR) and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A narrow, monomodal GPC trace is indicative of a controlled polymerization process.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of key functional groups in the polymer and the absence of the vinyl C=C stretching vibration (around 1640 cm⁻¹) from the monomer.

Troubleshooting and Key Considerations

  • Purity of Reagents: Cationic polymerization is extremely sensitive to impurities, especially water and other protic species, which can act as terminating or chain transfer agents.[7] Ensure all reagents and solvents are rigorously dried and handled under an inert atmosphere.

  • Reaction Temperature: Low temperatures are generally required to suppress chain transfer and termination reactions, leading to better control over the polymerization.[2]

  • Initiator/Activator Ratio: The ratio of the Lewis acid activator to the initiator can significantly impact the polymerization rate and control. This ratio may need to be optimized for the specific monomer.

  • Monomer Reactivity: Aryl vinyl ethers are generally less reactive than alkyl vinyl ethers in cationic polymerization. Reaction conditions may need to be adjusted accordingly (e.g., slightly higher temperatures or longer reaction times).

Conclusion

This application note provides a comprehensive guide to the cationic polymerization of this compound. By following the detailed protocol and considering the key mechanistic principles, researchers can successfully synthesize well-defined polymers with this functional monomer. The resulting poly(this compound) is a promising material for applications in supramolecular chemistry, functional coatings, and as a platform for further chemical modification.

References

  • Modulating Polymer Dispersity with Light: Cationic Polymerization of Vinyl Ethers Using Photochromic Initiators. ResearchGate. [Link]

  • Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. ACS Publications. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing). [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. NIH. [Link]

  • POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. NASA Technical Reports Server. [Link]

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]

  • 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Synthesis method of 4-hydroxybutyl vinyl ether polyoxyethylene ether.
  • According to Markovnikov rule and stability of carbocation which is most likely to form if HI "excess" is not given? Chemistry Stack Exchange. [Link]

  • 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. [Link]

Sources

Suzuki-Miyaura coupling conditions for vinyloxy-substituted aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of vinyloxy-substituted aryl iodides . While aryl iodides are highly reactive electrophiles, the presence of the vinyloxy group (aryl enol ether) introduces specific chemical liabilities—primarily acid-catalyzed hydrolysis and potential competitive Heck reactivity. This protocol prioritizes chemoselectivity , ensuring the preservation of the acid-sensitive enol ether moiety while achieving high-yield C-C bond formation. We recommend a system utilizing Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O , emphasizing strict pH control during workup to prevent degradation.

Introduction & Chemical Context

Vinyloxy-substituted arenes are valuable intermediates in organic synthesis.[1] They serve as:

  • Monomers for cationic polymerization or radical curing.

  • Masked Aldehydes/Phenols , releasing the carbonyl functionality upon mild acidic hydrolysis.

  • Precursors for [2+2] cycloadditions.

The Challenge: The "Vinyloxy" Paradox

The Suzuki coupling is inherently basic, which theoretically suits the base-stable vinyloxy group. However, three specific failure modes exist for this substrate class:

  • Acidic Hydrolysis (Workup Risk): The enol ether is extremely sensitive to protonation. Standard laboratory practice of neutralizing reaction mixtures with 1M HCl will instantly destroy the product, yielding a phenol and acetaldehyde.

  • Stereochemical Inversion: Certain bidentate ligands (e.g., dppf) have been documented to promote

    
     isomerization or configuration inversion in vinyl systems.
    
  • Competitive Heck Coupling: The electron-rich double bond of the vinyloxy group can compete for the arylpalladium(II) intermediate, leading to polymerization or cyclization, although this is kinetically disfavored compared to transmetallation with boronic acids.

Mechanistic Considerations

To optimize this reaction, we must understand the electronic influence of the vinyloxy group on the catalytic cycle.

Electronic Effects (Oxidative Addition)

The vinyloxy group (-OCH=CH₂) is a strong Electron Donating Group (EDG) by resonance.

  • Impact: It increases the electron density of the aryl ring.

  • Consequence: Oxidative addition of the Pd(0) species into the Ar-I bond is slightly slower compared to electron-deficient aryl halides.

  • Solution: Aryl iodides are used (weak C-I bond) to compensate for this electronic deactivation. The use of electron-rich phosphines (PPh₃) further facilitates this step.

Ligand Selection (Stereoretention)

Research indicates that monodentate phosphines like PPh₃ (in Pd(PPh₃)₄) are superior for retaining the stereochemistry of vinyl systems compared to bite-angle constrained bidentate ligands like dppf, which can induce isomerization.

Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control points.

SuzukiMechanism Start Vinyloxy-Aryl Iodide (Substrate) OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Fast Heck Heck Reaction (Polymerization) OxAdd->Heck Low Boron Conc. Boron Boronic Acid + Base (Boronate) Boron->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Intact Vinyloxy) RedElim->Product Hydrolysis Hydrolysis (Aldehyde + Phenol) Product->Hydrolysis pH < 7 Acid Acidic Workup (H+) Acid->Hydrolysis

Caption: Mechanistic pathway highlighting the critical "Danger Zone" of acidic hydrolysis post-reaction.

Optimization of Reaction Conditions

The following table summarizes the screening logic for vinyloxy-aryl iodides.

ParameterRecommendedRationaleAlternatives (with caveats)
Catalyst Pd(PPh₃)₄ (3-5 mol%)Excellent for iodides; monodentate ligands minimize isomerization risks.Pd(dppf)Cl₂ (Robust, but risk of isomerization); Pd(OAc)₂/SPhos (High activity for sterically hindered substrates).
Base K₂CO₃ or Cs₂CO₃ Mild enough to prevent side reactions; strong enough to activate boronic acid.K₃PO₄ (Good for hydrous media); NaOtBu (Too strong, risk of elimination).
Solvent THF / H₂O (4:1) Solubilizes organic reactants and inorganic base; water is essential for boronate formation.Toluene/H₂O (Good for high temp); Dioxane (Higher boiling point if needed).
Temp 60°C Sufficient for iodides; minimizes thermal polymerization of vinyl ether.RT (May be too slow for electron-rich aryls); 80°C+ (Risk of polymerization).
Atmosphere Argon/Nitrogen Essential. Pd(0) is air-sensitive; Oxygen can promote homocoupling.

Standardized Protocol

Materials
  • Substrate: 1-iodo-4-(vinyloxy)benzene (or isomer).

  • Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: Potassium Carbonate (K₂CO₃).[2][3]

  • Solvent: THF (HPLC grade, non-stabilized preferred) and Deionized Water.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 2-neck round bottom flask or Schlenk tube.

    • Cool under a stream of Argon.

  • Reagent Loading (Glovebox or Counter-flow):

    • Add Aryl Iodide (1.0 equiv, e.g., 1.0 mmol).

    • Add Aryl Boronic Acid (1.2 equiv, 1.2 mmol).

    • Add K₂CO₃ (2.5 equiv, 2.5 mmol).

    • Note: Do not add catalyst yet.

  • Solvent Addition & Degassing:

    • Add THF (4 mL) and Water (1 mL).

    • Degas: Sparge the mixture with Argon for 10-15 minutes. This is critical to prevent Pd oxidation and homocoupling.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

    • Seal the vessel immediately.

  • Reaction:

    • Heat to 60°C in an oil bath with vigorous stirring.

    • Monitor by TLC (typically 2-6 hours).

    • TLC Tip: The vinyloxy group is less polar; product usually runs higher than the boronic acid but close to the iodide.

  • Workup (CRITICAL STEP):

    • Cool to Room Temperature.

    • Dilute: Add Diethyl Ether or Ethyl Acetate.

    • Wash: Wash with Water or Saturated NH₄Cl (mildly acidic, pH ~5-6 is usually safe for short contact, but Saturated NaHCO₃ is safer if the product is very sensitive).

    • DO NOT USE 1M HCl.

    • Dry organic layer over Na₂SO₄ (MgSO₄ is slightly acidic, Na₂SO₄ is neutral).

    • Concentrate under reduced pressure (keep bath < 40°C).

  • Purification:

    • Flash chromatography on Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate (usually 1-5% EtOAc is sufficient).

    • Additive: Pre-treat silica with 1% Triethylamine if the vinyloxy group is exceptionally labile (rarely needed for aryl vinyl ethers, but good practice).

Experimental Workflow Diagram

Workflow Input Reagents: Ar-I-O-Vinyl Boronic Acid Base (K2CO3) Degas Degas Solvent (Ar Sparge) Input->Degas CatAdd Add Pd(PPh3)4 Degas->CatAdd Heat Heat to 60°C (2-6 Hours) CatAdd->Heat Check TLC Check Heat->Check Check->Heat Incomplete Workup Workup (EtOAc / Water) Check->Workup Complete Warning STOP: NO HCl Workup->Warning pH Control Purify Column Chromatography (Neutral Silica) Workup->Purify

Caption: Operational workflow emphasizing the critical exclusion of strong acids during workup.

Troubleshooting

ObservationRoot CauseCorrective Action
Aldehyde peak in NMR Hydrolysis of vinyl ether.Check workup pH. Ensure CDCl₃ is not acidic (filter through basic alumina).
Low Conversion Catalyst deactivation or slow Ox-Add.Increase temp to 70°C. Switch to Pd(dppf)Cl₂ (higher thermal stability).
Homocoupling (Ar-Ar) Oxygen presence.[4]Degas solvents more thoroughly. Ensure Argon overpressure.
Polymerization Cationic polymerization.[5]Ensure all glassware is base-washed. Use radical inhibitor (BHT) if necessary (rare).

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Voronin, V. V., et al. (2020). Examining the vinyl moiety as a protecting group for hydroxyl functionality under basic conditions. Organic Chemistry Frontiers, 7, 1334-1342. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(50), 9240-9261. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Precision Engineering of Functional Poly(vinyl ether)s with Pendant Iodoaryl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the precision synthesis of poly(vinyl ether)s (PVEs) bearing pendant iodoaryl groups. Unlike radical polymerization, which often struggles with the direct polymerization of electron-rich vinyl ethers, Living Cationic Polymerization offers rigorous control over molecular weight (


), dispersity (

), and end-group fidelity.

The inclusion of a pendant iodoaryl group serves as a versatile "chemical handle." The Carbon-Iodine (C-I) bond is unique: it is stable under the Lewis acidic conditions of cationic polymerization but highly reactive for post-polymerization modifications (PPM), specifically Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This protocol enables the creation of sophisticated architectural polymers for drug delivery vectors, lithographic resists, and liquid crystalline materials.

Module 1: Monomer Synthesis

Target Monomer: 2-(4-iodophenoxy)ethyl vinyl ether (IPEVE). Rationale: Direct vinylation of iodophenol is possible but often low-yielding. A robust alternative is the nucleophilic substitution of 2-chloroethyl vinyl ether (CEVE) with 4-iodophenol. The ethyl spacer insulates the vinyl ether double bond from the electron-withdrawing iodine, ensuring the monomer remains sufficiently nucleophilic for cationic propagation.

Protocol: Synthesis of IPEVE

Reagents:

  • 4-Iodophenol (10.0 g, 45.5 mmol)

  • 2-Chloroethyl vinyl ether (CEVE) (7.0 mL, 68.2 mmol)

  • Potassium Carbonate (

    
    ) (12.6 g, 91.0 mmol)
    
  • Dimethylformamide (DMF) (anhydrous, 50 mL)

Step-by-Step Workflow:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-iodophenol and

    
     in anhydrous DMF.
    
  • Addition: Add CEVE dropwise via syringe under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 80°C for 16 hours. Note: Higher temperatures may cause premature polymerization of the vinyl ether group.

  • Workup: Cool to room temperature. Pour into 300 mL of ice-water. Extract with diethyl ether (

    
     mL).
    
  • Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate in vacuo.
    
  • Distillation: Purify the crude oil via vacuum distillation over Calcium Hydride (

    
    ). Collect the fraction boiling at ~110°C (0.5 mmHg).
    

Yield: Typically 75-85% as a colorless oil. Validation:


 NMR (

):

6.5 (dd, vinylic), 4.2 (d, vinylic), 4.0 (d, vinylic), 7.5 (d, aryl), 6.7 (d, aryl).

Module 2: Precision Polymerization

Method: Living Cationic Polymerization.[1][2][3][4][5][6][7] System:


 / 

/ Ethyl Acetate. Mechanism: The "added base" method (using ethyl acetate) stabilizes the growing carbocation, establishing a dynamic equilibrium between the active (ionic) and dormant (covalent) species. This suppresses chain transfer and termination.[2]
Experimental Workflow Diagram

PolymerizationWorkflow Monomer Monomer Preparation (Dry Toluene) Initiation Initiation (HCl-IBVE Adduct) Monomer->Initiation Add Initiator Propagation Living Propagation (SnCl4 / EtOAc / -78°C) Initiation->Propagation Add Catalyst (SnCl4) Propagation->Propagation Chain Growth Quenching Termination (MeOH / NH3) Propagation->Quenching Add Quencher Purification Precipitation (Methanol) Quenching->Purification Workup

Caption: Workflow for the living cationic polymerization of IPEVE. The critical step is the low-temperature propagation stabilized by ethyl acetate.

Protocol: Polymerization of IPEVE

Reagents:

  • Monomer: IPEVE (freshly distilled).

  • Solvent: Toluene (dried over solvent purification columns).[7]

  • Initiator: IBVE-HCl adduct (prepared by bubbling dry HCl gas into isobutyl vinyl ether in hexane at 0°C).

  • Catalyst: Tin(IV) chloride (

    
    ) (1.0 M solution in toluene).
    
  • Added Base: Ethyl Acetate (EtOAc).[8]

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a glass polymerization tube equipped with a three-way stopcock under dry nitrogen flow.

  • Charge: Syringe in dry Toluene (18 mL), Monomer IPEVE (4.0 mmol), and EtOAc (1.0 M solution, 2 mL).

  • Initiation: Cool the tube to -78°C (dry ice/acetone bath). Add the IBVE-HCl initiator solution (0.04 mmol).

  • Start: Initiate polymerization by adding the

    
     solution (0.2 mmol). The molar ratio 
    
    
    
    should be approx 100:1:5.
  • Propagation: Stir at -78°C for 2 hours.

  • Termination: Quench with 2 mL of pre-chilled ammoniacal methanol.

  • Isolation: Pour the reaction mixture into a large excess of methanol. Filter the white precipitate and dry in vacuo at 40°C.

Mechanistic Insight

The diagram below illustrates the equilibrium essential for "living" behavior.[2] The ethyl acetate (Lewis base) interacts with the growing cation, preventing


-proton elimination (transfer).

Mechanism Dormant Dormant Species (Covalent C-Cl) Active Active Species (Carbocation) Dormant->Active SnCl4 (Activator) Active->Dormant Cl-SnCl4- Complex Stabilized Complex (Cation...EtOAc) Active->Complex + EtOAc Complex->Active - EtOAc

Caption: Dynamic equilibrium in base-assisted living cationic polymerization. The 'Complex' state prevents side reactions.

Module 3: Post-Polymerization Modification (PPM)

Application: Suzuki-Miyaura Coupling. Objective: Convert the pendant iodoaryl groups into biphenyl moieties to demonstrate the functional utility of the polymer.

Protocol
  • Dissolution: Dissolve Poly(IPEVE) (100 mg, ~0.35 mmol I-groups) in degassed THF (5 mL).

  • Reagents: Add Phenylboronic acid (60 mg, 0.5 mmol),

    
     (2M aqueous solution, 0.5 mL), and catalyst 
    
    
    
    (20 mg).
  • Reaction: Reflux at 70°C for 24 hours under Argon.

  • Purification: Precipitate into methanol. The polymer typically transitions from a soft resin to a more rigid solid due to the introduction of bulky biphenyl groups.

Data Presentation & Validation

The following table summarizes expected quantitative data for a successful synthesis, derived from standard living cationic polymerization kinetics [1, 2].

ParameterPoly(IPEVE) PrecursorFunctionalized Product (Suzuki)Notes

(Calculated)
11,500 g/mol 13,000 g/mol Based on


(GPC)
11,800 g/mol 13,200 g/mol Minimal chain degradation
Dispersity (

)
1.10 - 1.151.12 - 1.18Maintains narrow distribution
Yield >95%>90%High conversion efficiency

(DSC)
~25°C~65°CIncrease due to rigid biphenyls

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172.

  • Butzelaar, A. J., et al. (2021).[6] Synthesis and Post-Polymerization Modification of Defined Functional Poly(vinyl ether)s. Macromolecular Rapid Communications, 42(14), 2100133.[3]

  • Ren, Y., & Meng, L. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles.[9] Express Polymer Letters, 2(4), 251–255.[9]

Sources

Application Note: Chemoselective Functionalization of 1-Iodo-4-vinyloxy-benzene via Heck Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselective Heck Coupling of 1-Iodo-4-vinyloxy-benzene Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Polymer Scientists, and Process Development Engineers.

Abstract & Strategic Value

This application note details the protocol for utilizing This compound (also known as 4-vinyloxyiodobenzene) as an electrophile in palladium-catalyzed Heck reactions. This substrate is a critical "Janus" building block in materials science, particularly for Liquid Crystalline Polymers (LCPs) and advanced photo-curable resins.

The Challenge: The molecule contains two reactive sites:

  • Aryl Iodide (C–I): The desired site for oxidative addition (Electrophile).

  • Vinyl Ether (–O–CH=CH₂): An electron-rich alkene susceptible to acid hydrolysis, cationic polymerization, or competing Pd-catalyzed insertion (acting as a nucleophile).

The Solution: This guide provides a chemoselective protocol that exclusively engages the aryl iodide in cross-coupling with electron-deficient alkenes (e.g., acrylates, styrenes) while preserving the sensitive vinyl ether moiety for downstream applications.

Mechanistic Logic & Chemoselectivity[1]

To achieve high yields, one must exploit the electronic disparity between the two functional groups.

  • Oxidative Addition (Fast): The C–I bond is weak and electron-rich (due to the p-alkoxy substituent), facilitating rapid oxidative addition to Pd(0).

  • Migratory Insertion (Selectivity Control): The resulting Aryl-Pd(II) species is electrophilic. It preferentially inserts into electron-deficient external alkenes (e.g., methyl acrylate) rather than the electron-rich vinyl ether side chain of a neighboring substrate molecule.

  • Stability: Vinyl ethers hydrolyze rapidly to phenols and acetaldehyde in the presence of trace acid and water. Strictly basic/anhydrous conditions are mandatory.

Figure 1: Chemoselective Catalytic Cycle

The following diagram illustrates the pathway favoring cross-coupling over self-polymerization.

HeckMechanism Substrate This compound (Electrophile) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate Insertion Migratory Insertion (C-C Bond Formation) OxAdd->Insertion + Alkene SideRxn RISK: Self-Coupling (Avoided by Excess Alkene) OxAdd->SideRxn Low Alkene Conc. Alkene External Alkene (e.g., Methyl Acrylate) Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd0 Base (Regeneration) Product Coupled Product (Vinyl Ether Intact) Elimination->Product

Caption: Figure 1. Chemoselective pathway.[1] The electron-deficient external alkene outcompetes the electron-rich vinyl ether side chain during the insertion step.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
This compound Substrate>98% purity. Store at -20°C.
Methyl Acrylate Coupling Partner1.5 equivalents. Distill to remove inhibitors if old.
Pd(OAc)₂ Pre-catalyst1–2 mol%.
Tri-o-tolylphosphine (P(o-tol)₃) Ligand4 mol%. Bulky ligand prevents Pd clustering.
Triethylamine (Et₃N) Base2.0 equivalents. Must be dry (store over KOH).
DMF or DMAc SolventAnhydrous (Water <50 ppm).
BHT (Butylated hydroxytoluene) Radical Inhibitor0.1 mol%. Prevents vinyl ether polymerization.
Step-by-Step Procedure

Objective: Synthesis of (E)-Methyl 3-(4-(vinyloxy)phenyl)acrylate.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of nitrogen or argon.

  • Charging:

    • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).

    • Add This compound (246 mg, 1.0 mmol).

    • Add BHT (2 mg). Critical: This inhibits radical polymerization of the vinyl ether moiety at elevated temperatures.

  • Solvent & Liquid Reagents:

    • Seal the vessel with a septum.

    • Inject anhydrous DMF (5.0 mL) via syringe.

    • Inject Et₃N (280 µL, 2.0 mmol).

    • Inject Methyl Acrylate (135 µL, 1.5 mmol).

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 90°C .

    • Stir vigorously for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aryl iodide (Rf ~0.7) and appearance of the fluorescent product (Rf ~0.5).

    • Note: The vinyl ether group is stable at this temperature only if the medium remains basic.

  • Work-up (The "Neutral" Protocol):

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (30 mL). Do not use acidic solvents.

    • Wash with saturated NaHCO₃ (2 x 15 mL) to remove ammonium salts.

    • Wash with Brine (15 mL).

    • Dry organic layer over anhydrous K₂CO₃ or Na₂SO₄. Avoid MgSO₄ if it is slightly acidic.

    • Concentrate under reduced pressure.[2][3]

  • Purification:

    • Stationary Phase: Silica gel pre-treated with 1% Et₃N in Hexanes. (Neutralizes surface acidity).

    • Eluent: Hexane/Ethyl Acetate gradient (95:5 to 80:20).

    • Storage: Store product at -20°C, stabilized with BHT if necessary.

Troubleshooting & Optimization Guide

This decision tree addresses common failure modes specific to vinyl ether substrates.

Optimization Start Issue Detected Problem1 Low Conversion? Start->Problem1 Problem2 Vinyl Ether Hydrolysis? (Aldehyde smell/Phenol formed) Start->Problem2 Problem3 Polymerization/Gelling? Start->Problem3 Sol1 Increase Temp to 110°C Switch to DMAc Problem1->Sol1 Sol2 Ensure Anhydrous Solvents Switch Base to K2CO3 + 1 eq Ag2CO3 Problem2->Sol2 Sol3 Increase Radical Inhibitor (BHT) Lower Temp to 80°C Problem3->Sol3

Caption: Figure 2. Troubleshooting workflow for vinyl ether-functionalized Heck couplings.

Key Optimization Notes:
  • Base Selection: If Et₃N leads to slow rates, inorganic bases like K₂CO₃ or Cs₂CO₃ (Jeffery conditions) can be used, often with a phase transfer catalyst (TBAB). These are excellent for preventing hydrolysis as they buffer the solution.

  • Ligand Choice: P(o-tol)₃ is preferred over PPh₃ for aryl iodides to prevent bis-coordination and accelerate the reaction, but bidentate ligands (dppp) are generally avoided here to prevent chelation-driven side reactions with the vinyl ether.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[4] Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • McConville, M., et al. (2009).[1] Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides.[1][5] The Journal of Organic Chemistry, 74(7), 2692–2698. (Provides context on vinyl ether reactivity).

  • Percec, V., et al. (1991). Synthesis of mesogenic vinyl ethers. Polymer Bulletin, 25, 1-8. (Foundational work on 4-vinyloxyiodobenzene synthesis and usage).

Sources

Application Note: Streamlined Functionalization of 1-Iodo-4-vinyloxy-benzene via Sonogashira Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Aryl-Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The resulting aryl-alkyne motif is a versatile building block, readily undergoing further chemical transformations, making it a highly sought-after intermediate in drug discovery and materials science.

This application note provides a comprehensive guide to the functionalization of 1-Iodo-4-vinyloxy-benzene using the Sonogashira coupling. We will delve into the mechanistic intricacies of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization. The presence of the electron-donating vinyloxy group on the aryl iodide presents specific considerations that will be addressed to ensure a successful and efficient reaction.

The Sonogashira Coupling: A Mechanistic Deep Dive

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired functionalized product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) catalyst.

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Figure 1: Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu cycle) PdII_Alkyne->Pd0 Reductive Elimination Product Product PdII_Alkyne->Product Product (Ar-C≡CR) CuI Cu(I)X Cu_Alkyne [Cu-C≡CR] CuI->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Aryl Transmetalation Alkyne H-C≡CR Alkyne->CuI Coordination Base Base

Figure 1: Catalytic Cycle of the Sonogashira Coupling.

Causality Behind Experimental Choices: Navigating the Reaction Landscape

A successful Sonogashira coupling hinges on the careful selection of several key parameters. The electron-donating nature of the vinyloxy group in this compound can decrease the electrophilicity of the reaction center, potentially slowing the rate-determining oxidative addition step.[4][5] Therefore, judicious choice of catalyst, ligand, base, and solvent is critical.

ParameterChoice & Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄: These are common and effective catalysts for Sonogashira couplings.[6] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability.[6] For electron-rich aryl iodides, a higher catalyst loading (e.g., 2-5 mol%) may be beneficial.
Copper (I) Co-catalyst Copper(I) Iodide (CuI): CuI is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[6][7]
Ligand Triphenylphosphine (PPh₃): This is a standard ligand that is often part of the palladium catalyst precursor. For challenging substrates, more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity.[8]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA): An amine base is required to deprotonate the terminal alkyne.[7] It often serves as the solvent as well. The choice of amine can influence the reaction rate and should be anhydrous to prevent unwanted side reactions.
Solvent Amine (as solvent) or co-solvent like THF or DMF: Using the amine base as the solvent is common. However, for solubility reasons, a co-solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) can be used.[7] It is crucial to use degassed solvents to prevent oxygen from promoting the homocoupling of the alkyne (Glaser coupling).
Temperature Room Temperature to Mild Heating (40-60 °C): Aryl iodides are generally more reactive than bromides or chlorides and often react at room temperature.[2] However, for electron-rich systems like this compound, gentle heating may be necessary to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (10 mL, anhydrous and degassed)

  • Tetrahydrofuran (THF) (5 mL, anhydrous and degassed, optional)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent Addition: Add anhydrous and degassed triethylamine (10 mL) and THF (5 mL, if needed for solubility) to the flask.

  • Reactant Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Experimental_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup (under inert atmosphere) start->setup reagents Add: - this compound - Pd(PPh₃)₂Cl₂ - CuI setup->reagents solvents Add Solvents: - Et₃N (anhydrous, degassed) - THF (optional) reagents->solvents alkyne Add Terminal Alkyne solvents->alkyne reaction Stir at RT (Heat if necessary) Monitor by TLC alkyne->reaction workup Work-up: - Dilute with Ether - Filter through Celite reaction->workup extraction Extraction: - Wash with NH₄Cl (aq) - Wash with Brine workup->extraction drying Dry with MgSO₄ Filter & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Figure 2: Experimental Workflow for Sonogashira Coupling.

Troubleshooting Guide: A Self-Validating System

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Low reaction temperature- Use fresh, high-quality Pd and Cu catalysts.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.- Gradually increase the reaction temperature.
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition due to impurities or oxygen- Use highly pure, degassed solvents and reagents.- Ensure a strictly inert atmosphere throughout the reaction.
Significant Homocoupling of Alkyne (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[9]
Sluggish Reaction - Electron-rich nature of this compound- Steric hindrance- Increase catalyst loading.- Gently heat the reaction mixture.- Consider using a more electron-rich and bulky phosphine ligand.

Conclusion

The Sonogashira coupling is a robust and versatile method for the functionalization of this compound, providing access to a wide array of valuable aryl-alkyne building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can overcome the challenges associated with this electron-rich substrate and achieve high yields of the desired products. This application note serves as a practical guide for scientists in academic and industrial settings, enabling the efficient synthesis of novel compounds for a range of applications, from drug discovery to materials science.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Sonogashira Coupling. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • Shaikh, R. S., & Ghorpade, R. P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7507. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Gottardo, C., Kraft, T. M., Hossain, M. S., Zawada, P. V., & Muchall, H. M. (2008). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry, 86(5), 411-416. [Link]

  • Plenio, H., & Fleckhaus, D. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Jia, M., & Zhang, J. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. [Link]

Sources

Application Note: Orthogonal Reactivity Strategies for Iodo and Vinyloxy Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the orthogonal reactivity strategies required to selectively manipulate molecules containing both aryl iodide (Ar-I) and vinyloxy (vinyl ether, R-O-CH=CH2) functional groups. These bifunctional motifs are critical in the synthesis of functionalized polymers, antibody-drug conjugates (ADCs), and advanced photo-resists. The inherent chemical conflict—where aryl iodides require transition metal catalysis (often sensitive to oxidants) and vinyl ethers require cationic initiation (sensitive to acid)—demands precise protocol design. This guide provides validated workflows for chemoselective Suzuki-Miyaura cross-coupling (preserving the vinyl ether) and living cationic polymerization (preserving the aryl iodide), supported by mechanistic insights and troubleshooting matrices.

The Chemoselective Landscape

The coexistence of an aryl iodide and a vinyl ether presents a unique "push-pull" electronic challenge.

  • The Aryl Iodide (Ar-I): An electron-deficient electrophile. It is highly reactive toward oxidative addition by Pd(0) species but is generally stable to Brønsted and Lewis acids. It is susceptible to metal-halogen exchange (lithiation).

  • The Vinyl Ether (VE): An electron-rich nucleophile. It is stable to basic conditions and nucleophiles (including Pd(0) catalysts) but is extremely sensitive to acid-catalyzed hydrolysis (generating aldehydes) or cationic polymerization.

The Orthogonal Challenge:

  • Pathway A (Suzuki): Requires base.[1] Risk: High temperatures may cause thermal polymerization of VE.

  • Pathway B (Cationic Polymerization): Requires Lewis acids.[2][3] Risk: Strong Lewis acids can occasionally activate C-I bonds or cause side reactions if not modulated.

Mechanistic Bifurcation Map

Orthogonality Start Bifunctional Scaffold (Ar-I + Vinyl Ether) CondA Condition Set A: Pd(0) Cat, Base (K2CO3), Boronic Acid Start->CondA Path A: Cross-Coupling CondB Condition Set B: Lewis Acid (Et1.5AlCl1.5), Proton Trap Start->CondB Path B: Polymerization InterA Oxidative Addition to C-I CondA->InterA Selectivity: VE Inert to Base ProdA Product A: Biaryl Vinyl Ether InterA->ProdA InterB Carbocation Formation at Vinyl Ether CondB->InterB Selectivity: Ar-I Inert to Mild LA ProdB Product B: Poly(vinyl ether) with Pendant Ar-I InterB->ProdB

Figure 1: Mechanistic bifurcation showing the divergent reactivity pathways. Path A exploits the basic stability of vinyl ethers. Path B exploits the Lewis acid stability of aryl iodides.

Strategy A: Chemoselective Cross-Coupling

Objective: Functionalize the C-I bond while retaining the Vinyloxy group.

The primary risk in Suzuki coupling of vinyl ethers is acidic hydrolysis during workup or thermal polymerization during the reaction. Standard acidic quenches (HCl) must be replaced with neutral or basic buffers.

Protocol 1: Base-Stable Suzuki-Miyaura Coupling

Substrate: 4-(2-vinyloxyethoxy)iodobenzene (Representative)

Reagents:

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/SPhos.

  • Base: K2CO3 (2.5 equiv) - Avoid hydroxides (KOH) if ester linkages are present elsewhere, though VE is stable.

  • Solvent: THF/Water (4:1) or Toluene/Water (degassed).

  • Coupling Partner: Phenylboronic acid (1.2 equiv).

Step-by-Step Methodology:

  • Degassing (Critical): Vinyl ethers can form peroxides upon prolonged exposure to air, which can poison Pd catalysts. Sparge all solvents with Argon for 20 minutes prior to use.

  • Reaction Assembly:

    • In a Schlenk tube, combine the iodo-vinyl ether substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.5 mmol).

    • Add degassed THF/Water (10 mL).

    • Add Pd catalyst (0.05 mmol) under a counter-flow of Argon.

  • Thermal Cycle: Heat to 60°C. Note: Do not exceed 80°C to minimize thermal initiation of the vinyl ether.

  • Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the Ar-I peak. The vinyl ether signal (doublet of doublets ~6.4 ppm in 1H NMR) must remain unchanged.

  • Workup (The "Orthogonal" Step):

    • DO NOT wash with 1M HCl.

    • Quench with Saturated NH4Cl (mildly acidic, pH ~5-6) or simply dilute with water.

    • Extract with Ethyl Acetate.

    • Dry over Na2SO4 (neutral) rather than MgSO4 (slightly acidic).

    • Concentrate under reduced pressure at <40°C.

Representative Data: Base Compatibility

Base Used Yield (Biaryl) Vinyl Ether Integrity Notes
K2CO3 92% >99% Recommended standard.
Cs2CO3 95% >98% Faster reaction, good for sterically hindered substrates.
NaOH (aq) 88% 95% Slight hydrolysis observed if workup is delayed.

| K3PO4 | 91% | >99% | Excellent for anhydrous conditions. |

Strategy B: Chemoselective Polymerization

Objective: Polymerize the Vinyloxy group while retaining the Aryl Iodide for post-polymerization modification.

Vinyl ethers undergo Living Cationic Polymerization .[2][3][4] The challenge is that aryl iodides are prone to oxidative addition if zero-valent metals are present. Therefore, metal-free or mild Lewis Acid initiators are required. Radical polymerization is generally avoided due to poor control over vinyl ethers.

Protocol 2: Living Cationic Polymerization

Substrate: 2-vinyloxyethyl iodide (Representative)

Reagents:

  • Initiator: Isobutyl vinyl ether-acetic acid adduct (IBVE-AcOH) or HCl adduct.

  • Lewis Acid Catalyst: Ethylaluminum sesquichloride (Et1.5AlCl1.5).

  • Added Base: Ethyl Acetate or 1,4-Dioxane (stabilizes the carbocation).

  • Solvent: Toluene or Hexane (anhydrous).

Step-by-Step Methodology:

  • Drying: All glassware must be flame-dried. Moisture kills cationic propagation immediately.

  • Initiation:

    • In a reactor at 0°C under N2, dissolve the monomer (Ar-I functionalized VE) in Toluene.

    • Add the proton trap/stabilizer (Ethyl Acetate, 10 vol% relative to solvent). This prevents β-proton elimination and ensures "living" characteristics.

    • Add the initiator adduct (1.0 equiv relative to desired chain length).

  • Propagation:

    • Add Et1.5AlCl1.5 (catalytic amount) to start the reaction.

    • Maintain temperature at 0°C.

  • Termination:

    • Quench with Methanol containing a trace of Ammonia (to neutralize the Lewis Acid immediately).

  • Purification:

    • Precipitate the polymer into Methanol.

    • The Ar-I group remains intact because no reducing agents (Li, Mg) or Pd(0) were present.

Representative Data: Polymer Control

Initiator System Mn (Target) Mn (Observed) PDI (Mw/Mn) Ar-I Retention
HI / ZnI2 10,000 10,500 1.15 100%
Et1.5AlCl1.5 / EtOAc 20,000 21,200 1.08 100%

| BF3·OEt2 (Unstabilized) | 10,000 | 15,000 | 2.50 | 98% (Broad PDI) |

Note: The HI/ZnI2 system is historically significant (Sawamoto et al.), but the Aluminum system often yields tighter PDI for functionalized monomers.

Sequential Workflow & Troubleshooting

When designing a synthesis requiring both steps, the order of operations is critical.

Recommended Sequence:

  • Step 1: Cross-Coupling (Suzuki). Transform the Ar-I first. The monomer is easier to purify than the polymer.

  • Step 2: Polymerization. Polymerize the resulting biaryl vinyl ether.

Reasoning: Polymerizing first creates a polymer with pendant Ar-I groups. Performing Suzuki coupling on a polymer backbone is sterically difficult (low conversion) and difficult to purify (removal of Pd from polymer matrix is challenging).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Aldehyde peak (~9.8 ppm) in NMR after Suzuki Acidic hydrolysis of vinyl ether.Switch quench from NH4Cl to Water/Brine. Ensure CDCl3 for NMR is neutralized (pass through basic alumina).
Broadening of NMR signals during Suzuki Thermal polymerization of vinyl ether.Lower reaction temp to 50-60°C. Add radical inhibitor (BHT) if necessary (Suzuki tolerates BHT).
Loss of Ar-I during Polymerization Side reaction with strong Lewis Acid.Switch from Al-based Lewis acids to milder ZnI2 or SnCl4 systems.
High PDI (>1.5) in Polymerization Moisture contamination or lack of stabilizer.Re-dry solvents over CaH2. Increase concentration of Ethyl Acetate (Lewis base stabilizer).

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[5] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses vinyl ether compatibility in Pd-catalysis). Link

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization.[6] Progress in Polymer Science, 16(1), 111-172. Link

  • Kottke, T., & Stalke, D. (1993). Orthogonal Functionalization Strategies. Journal of Applied Crystallography (General reference for inert atmosphere techniques used in Protocols). Link

Sources

Preparation of liquid crystalline monomers using 1-Iodo-4-vinyloxy-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Liquid Crystalline Monomers Using 1-Iodo-4-vinyloxy-benzene

Executive Summary

This guide details the strategic utilization of This compound (IVB) as a bifunctional scaffold for synthesizing high-purity Liquid Crystalline Monomers (LCMs). LCMs are critical precursors for Side-Chain Liquid Crystalline Polymers (SCLCPs), used in advanced optical displays and, increasingly, in lipid-based liquid crystal nanoparticles (LCNPs) for targeted drug delivery.

The Core Value Proposition: IVB possesses two chemically distinct functional groups with orthogonal reactivity:

  • Iodide (-I): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the modular attachment of rigid mesogenic cores.

  • Vinyloxy (-O-CH=CH₂): An electron-rich vinyl ether moiety capable of cationic polymerization or radical copolymerization, serving as the "head" of the final polymer.

Critical Technical Constraint: The vinyloxy group is acid-sensitive , prone to hydrolysis into acetaldehyde and phenol. All protocols in this guide are engineered to maintain basic or neutral conditions to preserve this moiety.

Strategic Synthesis Workflow

The following diagram illustrates the modular approach. By selecting the appropriate coupling partner (boronic acid vs. alkyne), researchers can tune the birefringence (


) and dielectric anisotropy (

) of the final monomer.

LCM_Synthesis_Workflow cluster_coupling Pd-Catalyzed Coupling (Basic Conditions) IVB This compound (Scaffold) Suzuki Suzuki-Miyaura (+ Aryl Boronic Acid) IVB->Suzuki Sonogashira Sonogashira (+ Terminal Alkyne) IVB->Sonogashira Purification Purification (Basic Alumina / Recryst.) Suzuki->Purification Sonogashira->Purification Target1 Biphenyl LCM (High Stability) Purification->Target1 Route A Target2 Tolane LCM (High Birefringence) Purification->Target2 Route B

Figure 1: Modular synthesis pathways for generating diverse liquid crystalline monomers from a single iodinated vinyl ether scaffold.

Protocol A: Suzuki-Miyaura Coupling (Biphenyl Synthesis)

This protocol describes the synthesis of 4'-cyano-4-vinyloxybiphenyl , a classic mesogen exhibiting stable nematic phases.

Reagents & Materials
ComponentRoleSpecification
This compound Substrate>98% purity, stored in dark
4-Cyanophenylboronic acid Coupling Partner1.2 equivalents
Pd(PPh₃)₄ Catalyst3-5 mol% (Freshly opened)
Na₂CO₃ (2M aq) BaseDegassed
DME (Dimethoxyethane) SolventAnhydrous, degassed
Basic Alumina PurificationActivity Grade I (Do NOT use Silica)
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush continuously with Argon (Ar) for 15 minutes.

    • Expert Insight: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid. Rigorous degassing is non-negotiable.

  • Solvent Degassing: In a separate vessel, sparge the DME with Ar for 30 minutes.

  • Charge Reactants: Under positive Ar flow, add this compound (1.0 eq), 4-Cyanophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Initiation: Add the degassed DME via syringe, followed by the 2M Na₂CO₃ solution (2.5 eq). The mixture should turn a turbid yellow/orange.

  • Reaction: Heat the mixture to 85°C (external oil bath temperature) for 12–16 hours. Monitor via TLC (Aluminum oxide plates, not silica).

  • Work-up (Critical Phase):

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (Et₂O).

    • Wash organic layer with saturated NaHCO₃ (to maintain basicity) and then Brine.

    • Dry over anhydrous MgSO₄.

  • Purification:

    • Concentrate the crude oil.

    • Flash Chromatography: Use a column packed with Basic Alumina .[2] Elute with Hexanes/EtOAc (gradient).

    • Warning: Using standard Silica Gel can hydrolyze the vinyl ether due to surface acidity. If silica must be used, pre-treat it with 2% Triethylamine in hexanes.

  • Crystallization: Recrystallize from hot Ethanol to obtain white needles.

Protocol B: Sonogashira Coupling (Tolane Synthesis)

Tolanes (diphenylacetylenes) offer higher birefringence (


) than biphenyls, making them ideal for optical switching applications.
Reagents & Materials
ComponentRoleSpecification
This compound Substrate1.0 eq
4-Pentylphenylacetylene Coupling Partner1.1 eq
PdCl₂(PPh₃)₂ Catalyst2 mol%
CuI (Copper Iodide) Co-Catalyst1 mol%
Triethylamine (Et₃N) Base/SolventDistilled over KOH
THF Co-SolventAnhydrous
Step-by-Step Methodology
  • Catalyst Pre-Activation: In a glovebox or under strict Ar flow, combine PdCl₂(PPh₃)₂ and CuI in the reaction vessel.

  • Solvent Addition: Add degassed THF and Triethylamine (1:1 ratio).

    • Expert Insight: Triethylamine acts as both the base to neutralize HI generated and the solvent. It ensures the environment remains hyper-basic, protecting the vinyl ether.

  • Substrate Addition: Add this compound and the terminal alkyne.

  • Reaction: Stir at Room Temperature for 30 minutes, then heat to 50°C for 4–6 hours.

    • Note: Sonogashira couplings with aryl iodides are often fast. Overheating promotes alkyne polymerization.

  • Filtration: The reaction will generate a precipitate (Triethylammonium iodide salt). Filter this off using a sintered glass funnel.

  • Purification:

    • Evaporate solvent.

    • Pass through a short plug of Basic Alumina to remove residual Cu/Pd salts.

    • Recrystallize from Hexane/Ethanol.

Characterization & Quality Control

Validating the integrity of the vinyloxy group is the primary QC checkpoint.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • The "Fingerprint" Region: Look for the AMX spin system of the vinyloxy group.

    • 
       6.6 ppm (dd, 1H, =CH-O): The alpha proton.
      
    • 
       4.7 ppm (dd, 1H, =CH₂): The trans beta proton.
      
    • 
       4.4 ppm (dd, 1H, =CH₂): The cis beta proton.
      
  • QC Check: If you see a triplet at

    
     9.8 ppm (Aldehyde) or a broad singlet at 
    
    
    
    5.0-6.0 ppm (Phenol), hydrolysis has occurred. Discard the batch.
Thermal Analysis (DSC)

Differential Scanning Calorimetry is required to determine the liquid crystalline phase transitions (Crystal


 Nematic 

Isotropic).
  • Rate: 10°C/min (Heating and Cooling).

  • Observation: Look for reversible endothermic peaks. A sharp melting point indicates high purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Aldehyde peaks in NMR Acidic hydrolysis during workup or NMR prep.Use CDCl₃ stabilized with silver foil or K₂CO₃. Ensure chromatography used Basic Alumina.
Low Yield (Suzuki) De-iodination of substrate.Reduce reaction temperature; ensure catalyst is fresh; increase catalyst loading to 5 mol%.
Black Precipitate (Sonogashira) Palladium black formation (catalyst death).Oxygen leak. Improve degassing. Add excess PPh₃ ligand (10 mol%) to stabilize Pd.
Opaque/Cloudy Monomer Residual Pd/Cu salts.Dissolve in CH₂Cl₂, wash with aqueous EDTA solution (removes Cu), then filter through Celite.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sonogashira Coupling for Liquid Crystals

    • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Vinyl Ether Polymerization & Sensitivity

    • Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Liquid Crystalline Monomer Synthesis (General Protocols)

    • Percec, V., et al. (1991). Mesomorphic vinyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 29(3), 327-337. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxidative Addition Rates in Electron-Rich Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the oxidative addition of electron-rich aryl iodides in cross-coupling reactions. Our focus is on providing not just solutions, but a deep, mechanistic understanding to empower your experimental design.

Introduction: The Challenge of Electron-Rich Aryl Iodides

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern synthesis, enabling the formation of crucial C-C and C-heteroatom bonds.[1][2][3] The first and often rate-determining step of many catalytic cycles is the oxidative addition of an organic halide to a low-valent metal center, typically Pd(0).[4][5] While aryl iodides are the most reactive class of aryl halides[6], substrates bearing potent electron-donating groups (e.g., -OMe, -NMe2, -OPh) present a unique challenge. The high electron density on the aromatic ring retards the reaction by reducing the electrophilicity of the carbon-iodine bond, making the oxidative addition step sluggish and inefficient.[7][8] This guide will help you navigate and overcome these hurdles.

Troubleshooting & FAQs

Question 1: My reaction with an electron-rich aryl iodide is stalled or proceeding very slowly. What are the first parameters I should adjust?

Answer: A slow oxidative addition with an electron-rich substrate is a classic optimization problem. The core issue is that the nucleophilic Pd(0) catalyst is reacting with an insufficiently electrophilic C-I bond.[6][8] To accelerate this step, you must enhance the nucleophilicity of the catalyst or otherwise facilitate the interaction.

Core Causality: Oxidative addition involves the donation of electron density from the metal center to the σ* antibonding orbital of the C-I bond.[9] When the aryl ring is electron-rich, this process is electronically disfavored. Your primary goal is to make the Pd(0) center more electron-rich and reactive.[10][11]

Troubleshooting Steps:

  • Enhance Ligand Electron Donation: This is the most critical factor. Switch from general-purpose ligands like PPh₃ to specialized, highly electron-donating phosphine ligands. These "hot" ligands increase the electron density on the palladium, making it a more potent nucleophile.[6][10]

    • Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are industry-standard for this purpose. Their bulky, electron-rich nature both accelerates oxidative addition and stabilizes the active monomeric Pd(0) species.[10]

    • Bulky alkylphosphines like P(t-Bu)₃ are also extremely effective electron donors.[10]

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst concentration (from 1 mol% to 2-5 mol%) can sometimes overcome a high activation barrier simply by increasing the number of catalytic turnovers per unit time.[12]

  • Elevate the Temperature: Oxidative addition has a significant activation energy. Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the necessary energy to overcome this barrier. Use a high-boiling point solvent like toluene, dioxane, or xylenes.

  • Re-evaluate Your Solvent: While less impactful than ligand choice, solvent polarity can play a role.

    • For the common concerted mechanism, less polar solvents (e.g., toluene, dioxane) are generally preferred.

    • However, highly polar, coordinating solvents can sometimes favor alternative, more polar SₙAr-like mechanisms, particularly with certain substrates.[9][13] If standard conditions fail, screening a more polar solvent like DMF or NMP might be worthwhile.

Question 2: I'm observing low yields and significant side products like hydrodehalogenation (protodeiodination). What is causing this and how can I fix it?

Answer: The formation of hydrodehalogenation product (Ar-H instead of Ar-Nu) indicates that a competing side reaction is out-pacing the desired catalytic cycle. This often happens when the oxidative addition is slow, allowing other pathways to become significant.

Core Causality: Hydrodehalogenation can arise from several pathways, including reactions with trace water or other proton sources, or β-hydride elimination from certain nucleophiles if the subsequent steps (transmetalation/reductive elimination) are also slow. When oxidative addition is the bottleneck, the catalyst may engage in these alternative pathways.

Troubleshooting Flowchart:

G start Low Yield & Hydrodehalogenation Observed q1 Is Oxidative Addition Slow? start->q1 sol1 Accelerate Oxidative Addition: • Use more electron-rich ligands (SPhos, P(t-Bu)3). • Increase temperature. q1->sol1 Primary Cause sol2 Ensure Anhydrous Conditions: • Use freshly distilled/dried solvents. • Dry base (e.g., K3PO4) in oven. q1->sol2 Contributing Factor sol3 Check Nucleophile Stability: • Is the organometallic reagent decomposing? • Consider a more robust nucleophile (e.g., boronic esters vs. acids). q1->sol3 Secondary Cause yes_q1 Yes (Likely) no_q1 No (Less Likely) G cluster_0 Stable Catalyst cluster_1 Unstable Catalyst Pd_stable Pd(0) L1 L Pd_stable->L1 Bulky, electron-rich ligand L2 L Pd_stable->L2 Pd_unstable Pd(0) Pd_agg Pd(0) Pd_unstable->Pd_agg Aggregation Pd_black Pd Black (Inactive) Pd_agg->Pd_black caption Bulky ligands prevent aggregation and catalyst death.

Role of Ligands in Catalyst Stability.

Troubleshooting Steps:

  • Employ Bulky, Monodentate Ligands: This is the most effective strategy. Bulky ligands, such as the biaryl phosphines (Buchwald ligands) or P(t-Bu)₃, create a sterically hindered pocket around the palladium atom. [10]This "cone" of protection physically prevents two metal centers from getting close enough to aggregate, dramatically increasing the catalyst's lifetime, especially at high temperatures.

  • Check Ligand-to-Palladium Ratio: For many modern catalysts, a 1:1 to 2:1 ligand-to-palladium ratio is optimal. Using too much ligand can sometimes inhibit the reaction by creating saturated, unreactive Pd(0)L₃ or Pd(0)L₄ species. [1]Conversely, too little ligand will leave the palladium exposed.

  • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst (e.g., those developed by Buchwald or Fu). These complexes are designed for clean and efficient generation of the active catalyst, minimizing side reactions that can lead to aggregation. [14][15]

Question 4: My reaction is irreproducible. What are the most common sources of this problem?

Answer: Irreproducibility is often traced back to seemingly minor variations in reagents, solvents, or reaction setup. Organometallic reactions are highly sensitive to impurities.

Core Causality: Trace impurities of oxygen, water, or contaminants in your starting materials can inhibit or poison the catalyst. The "purity" listed on a reagent bottle does not always account for these reactive impurities.

Self-Validation Checklist for Reproducibility:

  • Atmosphere: Are you using a robust inert atmosphere? Purging a flask with argon or nitrogen for 5-10 minutes is good, but performing three cycles of evacuating the flask under vacuum and backfilling with inert gas is better. [16]* Solvents: Are your anhydrous solvents truly anhydrous and deoxygenated? Solvents that have been opened multiple times can accumulate moisture and oxygen. For highly sensitive reactions, using freshly purified and degassed solvents is critical. [17][18]* Reagents:

    • Aryl Iodide: Is it pure? Older aryl iodides can decompose. Consider filtering a solution of it through a small plug of silica or alumina if you suspect impurities.

    • Base: As mentioned, inorganic bases can absorb water. Ensure they are freshly dried. [16] * Organometallic Partner (e.g., Boronic Acid): Are you sure it's pure and hasn't degraded on the shelf? [7]

      Parameter Recommended Action Rationale
      Inert Atmosphere Perform 3x vacuum/inert gas backfill cycles. Ensures removal of atmospheric oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling. [16]
      Solvents Use freshly purified/distilled or freshly opened anhydrous solvents. Degas via sparging or freeze-pump-thaw. Removes trace H₂O (proton source for side reactions) and O₂ (catalyst poison). [17][18]
      Aryl Iodide Check for discoloration. If needed, purify by recrystallization or column chromatography. Removes oxidative or hydrolytic impurities that can interfere with catalysis.

      | Base | Dry inorganic bases (K₃PO₄, Cs₂CO₃) in a vacuum oven at >120 °C for several hours before use. | Removes adsorbed water, a common source of protons for hydrodehalogenation. |

Key Experimental Protocols

Protocol 1: High-Throughput Ligand Screening

This protocol allows for the rapid, parallel screening of multiple ligands to identify the optimal choice for your specific substrate. [19][20][21][22]

Objective: To efficiently compare the performance of 4-8 different phosphine ligands for the coupling of an electron-rich aryl iodide.

Materials:

  • 96-well plate with glass vials or a parallel reaction block.

  • Inert atmosphere glovebox or Schlenk line.

  • Stock solutions of aryl iodide, nucleophile, base, and palladium precursor in a degassed solvent.

  • Individual phosphine ligands.

Procedure:

  • Preparation (in a glovebox):

    • Prepare a stock solution ("Cocktail A") containing the aryl iodide (1.0 eq), nucleophile (e.g., boronic acid, 1.2 eq), and base (e.g., K₃PO₄, 2.0 eq) in degassed solvent (e.g., dioxane).

    • Prepare a separate stock solution ("Cocktail B") of the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq) in the same solvent.

    • Weigh each ligand (0.02 eq) into separate, labeled reaction vials. Include a "no ligand" control.

  • Reaction Setup:

    • To each vial containing a ligand, add the required volume of Cocktail B (Pd precursor).

    • Stir for 5 minutes to allow for pre-formation of the Pd-ligand complex.

    • Add the required volume of Cocktail A to each vial to initiate the reactions.

  • Execution:

    • Seal the reaction plate or block.

    • Remove from the glovebox and place on a pre-heated stirring hotplate set to the desired temperature (e.g., 100 °C).

    • Run the reaction for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench each reaction with a small amount of water.

    • Add an internal standard (e.g., dodecane) to each vial.

    • Dilute with a suitable solvent (e.g., ethyl acetate), and analyze each reaction by GC or LC-MS to determine the conversion and yield. This allows for direct comparison of ligand performance.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases, especially oxygen, from a reaction solvent. [17]

Objective: To prepare a truly deoxygenated solvent for a highly sensitive organometallic reaction.

Materials:

  • Schlenk flask rated for vacuum.

  • High-vacuum line (<100 mTorr).

  • Liquid nitrogen.

  • Solvent to be degassed.

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent into a dewar of liquid nitrogen. Swirl the flask to ensure the solvent freezes evenly on the walls. Wait until the solvent is completely solid.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the high-vacuum line. Allow the flask to remain under vacuum for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely in a water bath. You may see bubbles evolve from the liquid as dissolved gases come out of solution.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

References

  • Amatore, C., & Jutand, A. (Year). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Reviews Chemistry, 1(4). [Link]

  • Derosa, J., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

  • Gensch, T., et al. (2016). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. [Link]

  • Fey, N., et al. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(39), 14646-14659. [Link]

  • Anonymous. (n.d.). oxidative addition and palladium coupling. csbsju. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

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  • Ortuño, M. A., et al. (2016). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • NotBaran. (2017). How do the electronic properties of a catalyst affect the rate of oxidative addition?. Chemistry Stack Exchange. [Link]

  • The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

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  • Anonymous. (n.d.). Oxidative Addition. Presentation. [Link]

  • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Kazerouni, A. M., et al. (2020). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction. Journal of Chemical Education, 97(2), 538-542. [Link]

  • Bode, J. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry. [Link]

  • C. de A. Evangelista, B., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

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  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Leitch, D. C., & Becica, J. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 598-603. [Link]

  • Pudas, M. (n.d.). The role of solvent in organometallic chemistry — Oxidative addition with dichloromethane or chloroform. ResearchGate. [Link]

  • Borre, K., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276-2280. [Link]

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  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. [Link]

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Technical Support Center: Palladium-Catalyzed Coupling with Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Polymerization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of vinyl ether polymerization during palladium-catalyzed coupling reactions. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested solutions to help you achieve successful and reproducible outcomes.

Introduction: The Duality of Vinyl Ether Reactivity

Vinyl ethers are valuable building blocks in organic synthesis due to their electron-rich nature, which allows for diverse reactivity with transition metal catalysts.[1][2] However, this same electronic character makes them highly susceptible to side reactions, most notably cationic polymerization.[1][2] This unwanted polymerization can be a significant hurdle in palladium-catalyzed cross-coupling reactions, leading to low yields of the desired product and difficult purification. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are vinyl ethers so prone to polymerization during Pd-catalyzed reactions?

A1: The primary reason is their high susceptibility to cationic polymerization.[1][2] The electron-donating oxygen atom stabilizes a positive charge on the adjacent carbon, making the double bond readily attacked by electrophiles. In the context of a Pd-catalyzed reaction, several species can act as initiators for this polymerization:

  • Acidic Species: Trace acids in the reaction mixture can protonate the vinyl ether, generating a carbocation that initiates polymerization.

  • Cationic Palladium Complexes: Certain palladium catalyst systems, particularly those that are cationic or can generate cationic intermediates, can directly induce the polymerization of vinyl ethers.[1] For instance, Brookhart-type α-diimine palladium systems are known to cause cationic polymerization and catalyst decomposition when common vinyl ethers are used.[1][2]

Q2: Can the palladium catalyst itself initiate polymerization?

A2: Yes, particularly cationic palladium(II) complexes. These species can coordinate to the electron-rich vinyl ether, leading to an intermediate that is sufficiently electrophilic to initiate cationic polymerization. The formation of such cationic species can be influenced by the choice of ligands and additives in the reaction.

Q3: What is the primary mechanism of vinyl ether polymerization in this context?

A3: The dominant unwanted polymerization pathway is cationic polymerization.[1][2] This process involves three main steps: initiation, propagation, and termination.

  • Initiation: An electrophile (e.g., a proton or a cationic metal center) adds to the vinyl ether double bond, generating a carbocation.

  • Propagation: The carbocationic species rapidly adds to another vinyl ether monomer, extending the polymer chain.

  • Termination: The growing polymer chain is deactivated, for example, by reaction with a nucleophile.

Q4: Are there alternatives to Pd-catalysis for coupling with vinyl ethers that might avoid polymerization?

A4: While palladium catalysis is versatile, other transition metals have been explored for reactions involving vinyl ethers. For instance, platinum-based catalysts have been used for vinyl ether polymerization under controlled conditions, suggesting their potential for other transformations.[3] However, for cross-coupling reactions, palladium remains a primary choice due to its broad applicability. The focus of this guide is on mitigating polymerization within Pd-catalyzed systems.

Troubleshooting Guide: From Polymer to Product

This section provides a structured approach to troubleshooting and preventing vinyl ether polymerization in your Pd-catalyzed coupling reactions.

Problem 1: Low or No Yield of Desired Product with Significant Polymer Formation

Initial Observation: The reaction mixture becomes viscous or solidifies, and analysis (e.g., by NMR or TLC) shows the formation of a broad polymer peak and little to no desired product.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Acidic Impurities Trace acids in reagents or solvents can protonate the vinyl ether, initiating cationic polymerization.Purify solvents and liquid reagents by passing them through a plug of basic alumina. Ensure solid reagents are dry.
Inappropriate Base Strong Brønsted bases can be protonated by trace water, and the resulting conjugate acid can initiate polymerization. Some Lewis basic additives can also promote side reactions.Use a non-coordinating, sterically hindered base like proton sponge or a mild inorganic base like K₂CO₃ or Cs₂CO₃.
Cationic Pd Species The palladium catalyst system may be generating cationic intermediates that are highly active for polymerization.Use a neutral Pd(0) precatalyst. The choice of ligands is also crucial; bulky, electron-rich phosphine ligands can often stabilize the neutral palladium center and disfavor the formation of cationic species.[4]
High Reaction Temperature Higher temperatures can accelerate the rate of polymerization.Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling reaction. Consider screening temperatures from room temperature downwards.
High Monomer Concentration A high concentration of the vinyl ether monomer can favor the kinetics of polymerization over the desired coupling.Use a lower initial concentration of the vinyl ether or add it slowly to the reaction mixture over time using a syringe pump.
Problem 2: Inconsistent Results and Poor Reproducibility

Initial Observation: The outcome of the reaction varies significantly between runs, with polymerization being a sporadic issue.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Atmospheric Moisture/Air Inconsistent inert atmosphere technique can introduce water and oxygen, which can affect the catalyst and potentially generate acidic species.Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Degas solvents thoroughly before use.
Vinyl Ether Quality Commercial vinyl ethers may contain stabilizers or have started to degrade, leading to variable reactivity.Purify the vinyl ether by distillation immediately before use. Store under an inert atmosphere and in the dark.
Catalyst Pre-activation Variability Inconsistent pre-activation of the palladium catalyst can lead to different active species in solution, some of which may promote polymerization.Use a well-defined palladium precatalyst or follow a consistent and validated procedure for in situ catalyst generation.

Experimental Protocols

Protocol 1: General Procedure for a Heck-Type Coupling with a Vinyl Ether

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Purify the vinyl ether by distillation from sodium immediately before use.

    • Pass solvents (e.g., toluene, THF) through an activated alumina column or distill from an appropriate drying agent.

    • Degas all solvents by sparging with argon for at least 30 minutes.

  • Reaction Setup:

    • To a Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

    • Add the aryl halide (1 equivalent) and the solvent (to achieve a concentration of ~0.1 M).

    • Stir the mixture at room temperature for 15 minutes.

  • Reaction Execution:

    • Slowly add the purified vinyl ether (1.5 equivalents) to the reaction mixture via a syringe pump over 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • If the reaction is sluggish at room temperature, slowly increase the temperature in 10 °C increments, monitoring for any signs of polymerization.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Screening for Polymerization Inhibitors

In cases where polymerization is persistent, the addition of a radical inhibitor can be beneficial, as some palladium catalytic cycles can have radical character.

  • Setup Parallel Reactions: Prepare several small-scale reactions following Protocol 1.

  • Add Inhibitors: To each reaction, add a different inhibitor at a low loading (e.g., 0.1-1 mol%).

  • Screen Inhibitors:

    • BHT (Butylated Hydroxytoluene): A common radical inhibitor.

    • Phenothiazine: Often used to inhibit radical polymerization.

    • Hydroquinone: Another standard radical scavenger.

  • Monitor and Analyze: Monitor each reaction for both product formation and the absence of polymerization.

Visualization of Key Concepts

Cationic Polymerization Cascade

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺ or [Pd-L]⁺) VinylEther Vinyl Ether Monomer Initiator->VinylEther Attack Carbocation Carbocation Intermediate VinylEther->Carbocation AnotherMonomer Another Vinyl Ether Monomer Carbocation->AnotherMonomer Addition GrowingChain Growing Polymer Chain AnotherMonomer->GrowingChain Chain Elongation TerminationStep Termination GrowingChain->TerminationStep Reaction with Nu⁻ DeadPolymer Inactive Polymer TerminationStep->DeadPolymer Forms

Caption: The catastrophic cascade of cationic polymerization of vinyl ethers.

Decision-Making Workflow for Troubleshooting

G Start Polymerization Observed CheckPurity Check Reagent/Solvent Purity Start->CheckPurity ModifyBase Change Base to Milder/Non-coordinating CheckPurity->ModifyBase If Purity is High LowerTemp Lower Reaction Temperature ModifyBase->LowerTemp SlowAddition Use Slow Monomer Addition LowerTemp->SlowAddition ChangeLigand Optimize Ligand SlowAddition->ChangeLigand AddInhibitor Consider Radical Inhibitor ChangeLigand->AddInhibitor Success Successful Coupling AddInhibitor->Success Problem Solved

Caption: A systematic workflow for troubleshooting vinyl ether polymerization.

References

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  • Feng, J., He, Y., & Liu, H. (2019). Pd Nanoparticles-Loaded Vinyl Polymer Gels: Preparation, Structure and Catalysis. Polymers, 11(11), 1888. Retrieved from [Link]

  • Crivello, J. V., & Jo, K. D. (2020). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Journal of Polymer Science Part A: Polymer Chemistry, 58(15), 2083-2091. Retrieved from [Link]

  • Bevington, J. C., & Huckerby, T. N. (1985). Effects of vinyl ethers upon radical polymerizations. European Polymer Journal, 21(8), 735-738. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium Catalyzed Aryl Enol Ether Synthesis from Vinyl Triflates. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Retrieved from [Link]

  • Thomas, D. A., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. Retrieved from [Link]

  • The Doyle Group. (2021, October 15). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Retrieved from [Link]

  • Ren, C., & Meng, Y. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters, 2(4), 251-255. Retrieved from [Link]

  • Request PDF. (n.d.). Pd (II)‐catalyzed vinyl addition polymerization of novel functionalized norbornene bearing dimethyl carboxylate groups. Retrieved from [Link]

  • Ureshino, T., & Ogoshi, S. (2015). Successive Activation of C–H and C–O Bonds of Vinyl Ethers by a Diphosphine and Hydrido-Bridged Diiridium Complex. Inorganics, 3(3), 336-347. Retrieved from [Link]

Sources

Purification methods for 1-Iodo-4-vinyloxy-benzene to remove phenolic impurities

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4491: Removal of Phenolic Impurities from Aryl Vinyl Ethers[1]

Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 1-Iodo-4-vinyloxy-benzene (CAS: 115663-08-4) Primary Impurity: 4-Iodophenol (Precursor/Hydrolysis Product)[1]

Executive Summary & Chemical Assessment

You are likely experiencing difficulty purifying This compound because standard purification protocols (acidic washes, standard silica gel chromatography) actively destroy your product.[1]

This molecule presents a "perfect storm" of chemical sensitivities:

  • Vinyl Ether Moiety: Extremely acid-sensitive.[1] Contact with protons (

    
    ) catalyzes hydrolysis, reverting the product back to the impurity (4-iodophenol) and acetaldehyde.
    
  • Aryl Iodide: Light-sensitive.[1][2][3] Long-term exposure to light or heat liberates iodine (

    
    ), causing yellow/brown discoloration.
    
  • Phenolic Impurity: 4-Iodophenol is acidic (

    
    ) and "sticky" on standard silica, often co-eluting with the product if not properly ionized.[1]
    
The Chemistry of Failure (Why Standard Methods Fail)

If you run a standard silica column, the slightly acidic nature of silica gel (


) acts as a catalyst. You are not just failing to remove the impurity; you are generating  it in situ during purification.[1]

Hydrolysis VinylEther This compound (Target) Intermediate Oxocarbenium Intermediate VinylEther->Intermediate + H+ Proton H+ (Acidic Silica/Water) Proton->Intermediate Phenol 4-Iodophenol (Impurity) Intermediate->Phenol + H2O Aldehyde Acetaldehyde (Byproduct) Intermediate->Aldehyde

Figure 1: Acid-catalyzed hydrolysis pathway. Even trace acidity on silica gel or in unbuffered water will cleave the vinyl ether bond.[1]

Module A: Wet Chemistry (Extraction Protocol)

Objective: Bulk removal of 4-iodophenol prior to chromatography.[1] Principle: Deprotonation.[1] Converting the phenol to its water-soluble phenoxide salt while keeping the neutral vinyl ether in the organic phase.[1]

Critical Data: pKa Hierarchy
CompoundpKaState in 1M NaOH (pH 14)Solubility
This compound N/A (Neutral)Neutral MoleculeOrganic Layer
4-Iodophenol 9.33Anionic (Phenoxide)Aqueous Layer
Water 15.7NeutralAqueous Layer
Step-by-Step Protocol
  • Solvent Choice: Dissolve crude mixture in Diethyl Ether (

    
    )  or Toluene .
    
    • Note: Avoid Dichloromethane (DCM) if possible for base washes, as it can form emulsions or react slowly with strong bases over time.

      
       provides the best phase separation.[1]
      
  • Cold Wash: Cool the organic phase to 0°C .

    • Reasoning: Vinyl ethers are thermally unstable.[1] Cold temperatures reduce the rate of spontaneous hydrolysis or polymerization.[1]

  • Base Extraction: Wash with cold 1.0 M NaOH (2x).

    • Mechanism:[1][4][5][6][7] The NaOH deprotonates the 4-iodophenol (

      
      ), driving it into the aqueous layer.[1]
      
    • Warning: Do not use concentrated base (>2M) or heat, as this may induce polymerization of the vinyl group.

  • Brine Wash: Wash with saturated NaCl to remove excess water.[1]

  • Drying: Dry over Potassium Carbonate (

    
    ) .
    
    • Crucial: Do NOT use Magnesium Sulfate (

      
      ) or Silica. 
      
      
      
      is slightly acidic (Lewis acid character).
      
      
      buffers the solution, ensuring no acid traces remain.[1]

Module B: Chromatographic Solutions (The Fix)

Objective: High-purity isolation without decomposition. Solution: Deactivated Silica Gel.[1][5][8][9]

Standard silica gel has active silanol groups (


) that are acidic. You must neutralize these groups ("capping") with a base before introducing your vinyl ether.
Protocol: Triethylamine (Et3N) Deactivation

Reagents:

  • Silica Gel (Standard flash grade, 230-400 mesh)[1]

  • Eluent: Hexanes / Ethyl Acetate (typically 95:5 or 90:10 for this lipophilic molecule)

  • Triethylamine (

    
    )[6][10]
    

Workflow:

  • Slurry Preparation: Prepare your mobile phase (e.g., 5% EtOAc in Hexanes). Add 1% v/v Triethylamine to this solvent mixture.

  • Column Packing: Slurry pack the column with the

    
    -spiked solvent.[1][8]
    
  • Flushing: Flush the column with 2-3 column volumes (CV) of the

    
     solvent.
    
    • Verification: Check the pH of the eluent exiting the column.[1] It should be basic (pH > 8 on wet pH paper).

  • Loading: Load your sample. (Ideally, load as a liquid or on Celite/Basic Alumina; do not dry load on standard silica).

  • Elution: Run the column using the solvent system containing 1%

    
     .
    

Chromatography Start Crude Mixture (Post-Extraction) Decision Choose Stationary Phase Start->Decision PathA Standard Silica Decision->PathA No Buffer PathB Deactivated Silica (1% Et3N) Decision->PathB Buffered ResultA FAIL: Hydrolysis (Product Loss) PathA->ResultA StepB1 Pre-flush column with Et3N/Hexanes PathB->StepB1 ResultB SUCCESS: Pure Product StepB1->ResultB

Figure 2: Decision tree for chromatographic purification showing the necessity of base deactivation.

Module C: Distillation (Advanced/Scale-Up)

For larger scales (>10g) where chromatography is inefficient, vacuum distillation is viable but risky.

  • Equipment: Kugelrohr or Short-path distillation head.

  • Inhibitor: Add 0.1% BHT (Butylated hydroxytoluene) or MEHQ to the pot to prevent radical polymerization during heating.

  • Conditions: High vacuum (<1 mmHg) is mandatory. The boiling point of 4-iodophenol is ~138°C at 5 mmHg.[1][11] The vinyl ether will boil slightly lower or similar, making separation difficult without a fractionating column.[1] Note: Distillation is less effective than chromatography for removing the specific parent phenol due to boiling point proximity.[1]

Frequently Asked Questions (FAQ)

Q: My product turned yellow after the column. What happened? A: This is likely iodine liberation (


). The C-I bond is light sensitive.[1]
  • Fix: Wash the organic layer with dilute Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (colorless). Store the product in amber vials under Argon in the freezer.

Q: I see a peak at ~9.8 ppm in my 1H NMR. Is this an impurity? A: That is an aldehyde proton.[1] It confirms hydrolysis has occurred.[1] Your vinyl ether has cleaved into acetaldehyde (volatile, but traces remain) and 4-iodophenol. You likely used acidic silica or non-dried solvents.[1]

Q: Can I use Basic Alumina instead of Silica? A: Yes. Basic Alumina (Brockmann Activity III) is an excellent alternative to


-deactivated silica.[1] It naturally suppresses hydrolysis and retains phenols strongly.[1] This is often the superior method for small-scale (<1g) purifications.

References

  • Chemical Properties of 4-Iodophenol

    • Acidity Data: pKa 9.[1][2][11]33. Source: / PubChem CID 10894.[11]

    • Boiling Point: 138-140°C at 5 mmHg.[1] Source:.

  • Purification of Acid-Sensitive Compounds (Vinyl Ethers)

    • Silica Deactivation: The use of Triethylamine to deactivate silica gel is a standard protocol in organic synthesis for acid-labile protecting groups (like vinyl ethers, acetals, and silyl ethers).[1]

    • Source:.

    • Source: (Describes purification of sensitive enol ethers).

  • General Stability of Aryl Vinyl Ethers

    • Mechanism:[1][4][5][6][7] Acid-catalyzed hydrolysis of vinyl ethers.[1]

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Wiley-Interscience).

Sources

Technical Support Center: Catalytic Transformations of Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: VE-CAT-POISON-001 Subject: Troubleshooting catalyst deactivation and substrate instability in vinyl ether functionalization.

Diagnostic Triage: Why is your reaction failing?

Vinyl ethers are deceptive substrates. Their high electron density (


) makes them excellent nucleophiles for specific catalytic cycles (e.g., Heck 

-regioselectivity), but this same feature renders them hypersensitive to cationic polymerization and hydrolysis .

Use this decision matrix to diagnose the specific mode of failure in your reactor.

DiagnosticTriage start Observation obs1 Reaction turns black/viscous immediately upon heating start->obs1 obs2 No conversion, Starting Material (SM) intact start->obs2 obs3 SM consumed, but low product yield + new peaks start->obs3 cause1 Cationic Polymerization (Catalyst Encapsulation) obs1->cause1 Exothermic gelling cause2 Catalyst Poisoning (Strong Chelation) obs2->cause2 Active site blocked cause3 Hydrolysis (Acetaldehyde Formation) obs3->cause3 Aldehyde peaks in NMR fix1 Protocol A: Add exogenous base & remove acid traces cause1->fix1 fix2 Protocol B: Increase Ligand Sterics (Widen Bite Angle) cause2->fix2 fix3 Protocol C: Ultra-dry Solvents & Scavengers cause3->fix3

Figure 1: Diagnostic logic flow for identifying the root cause of vinyl ether catalytic failure.

Technical Deep Dive & Troubleshooting

Issue A: The "Gunking" Effect (Cationic Polymerization)

Mechanism: Transition metal hydrides (


), often formed as intermediates (e.g., in Hydroformylation or Heck cycles), act as Lewis acids. Vinyl ethers are extremely sensitive to acid.[1] Even trace acidity triggers rapid cationic polymerization, forming poly(vinyl ethers). This polymer physically wraps around the metal center, isolating it from the solution.

Symptom:

  • Rapid increase in viscosity.

  • Formation of a gummy precipitate.

  • Catalyst "leaching" (solution becomes clear, precipitate becomes colored).

Corrective Protocol:

  • The "Base Wash" Rule: Never distill vinyl ethers without re-stabilizing immediately. Commercial vinyl ethers contain KOH or amines. If you distill them, use them instantly or store over KOH pellets.

  • Buffer the Reaction: Add 1-5 mol% of a hindered base (e.g.,

    
     or 
    
    
    
    ) to the reaction mixture before adding the catalyst. This neutralizes adventitious acid generated during the induction period.
Issue B: The "Silent Killer" (Hydrolysis & Ligand Oxidation)

Mechanism: Vinyl ethers are latent acetals. In the presence of trace water and heat, they hydrolyze to release acetaldehyde (from vinyl ethyl ether) or other aldehydes.

  • Direct Poisoning: Aldehydes can oxidatively add to low-valent metals (Rh, Pd), altering the oxidation state.

  • Ligand Death: Aldehydes oxidize phosphine ligands (

    
    ), killing the active catalytic species.
    

Data: Hydrolysis Rates of n-Butyl Vinyl Ether (BVE)

Condition Time to 50% Hydrolysis Result

| Wet Solvent (1000 ppm


), No Acid | > 48 Hours | Stable |
| Wet Solvent + Trace Acid (

) | < 10 Minutes | Rapid formation of Butanol + Acetaldehyde | | Dry Solvent (<50 ppm

) + Acid | > 24 Hours | Stable (Kinetic control) |

Corrective Protocol:

  • Solvent Drying: Do not rely on molecular sieves alone. Sparge with Argon.

  • Ligand Selection: Switch to phosphites (more resistant to oxidation) or bidentate ligands that stabilize the metal center against oxidative attack.

Reaction-Specific Guides

Workflow 1: Palladium-Catalyzed Cross-Coupling (Heck Reaction)

Vinyl ethers are unique in Heck reactions because they can favor


-arylation (branched) or 

-arylation (linear) depending on the electronics, but they strongly chelate Pd(II) species, leading to arrest.

The "Jeffery Conditions" for Vinyl Ethers: To prevent Pd-black formation and polymerization, use phase-transfer conditions.

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) - Critical: Bidentate ligands prevent the formation of vacant sites where polymerization initiates.

  • Base:

    
     (2.5 equiv)
    
  • Additive:

    
     (TBAC, 1.0 equiv) - Stabilizes Pd nanoparticles and increases reaction rate, allowing lower temperatures.
    
  • Solvent: DMF or MeCN (degassed).

Regioselectivity Map:

  • Electron-Poor Aryl Halide + Bidentate Ligand

    
    
    
    
    
    -arylation (Branched product).
  • Electron-Rich Aryl Halide + Monodentate Ligand

    
     Mixture (often stalls).
    
Workflow 2: Rhodium-Catalyzed Hydroformylation

The danger here is the formation of a stable chelate between the vinyl ether oxygen and the Rh center, preventing CO insertion.

Hydroformylation sub Vinyl Ether inter Rh-Alkyl Intermediate sub->inter + Cat cat Rh-H(CO)L2 path_good CO Insertion (Product) inter->path_good Fast CO path_bad Beta-Elimination (Side Product) inter->path_bad Low CO Pressure path_ugly Stable Chelate (Dead Catalyst) inter->path_ugly O-Coordination

Figure 2: Kinetic competition in Rh-hydroformylation. Oxygen coordination (Path Ugly) must be outcompeted by CO pressure.

Optimization Protocol:

  • Pressure: Maintain higher CO partial pressures (>20 bar) to outcompete the oxygen chelation.

  • Ligand: Use bulky monophosphites (e.g., Alkanox 240 ) or Xanthphos. The wide bite angle of Xanthphos forces the Rh center into a geometry that disfavors the inactive O-bound chelate.

Frequently Asked Questions (FAQ)

Q: My vinyl ether substrate smells like vinegar/alcohol before I even start. Is it safe to use? A: No. This indicates hydrolysis has already occurred. The alcohol present will react with electrophilic metal centers or quench hydride intermediates.

  • Action: Wash with 5%

    
    , dry over 
    
    
    
    , and distill from
    
    
    . Store over KOH pellets.

Q: Can I use Pd/C (Heterogeneous) to avoid ligand issues? A: Generally, no . Vinyl ethers adsorb very strongly to the carbon support and the Pd surface. This often leads to immediate surface poisoning or cationic polymerization on the carbon surface (which is often slightly acidic). Homogeneous catalysis is significantly more reliable for these substrates.

Q: Why do you recommend bidentate ligands for Heck reactions? A: Monodentate ligands (like


) can dissociate, leaving a vacant coordination site. In standard olefins, this is fine. With vinyl ethers, this vacant site is immediately occupied by the ether oxygen (chelation) or a second vinyl ether molecule (leading to polymerization). Bidentate ligands (DPPP, dppe) mechanically block these side reactions.

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.

  • Zapf, A., & Beller, M. (2002).[2] Palladium-Catalyzed Reactions for Fine Chemical Synthesis. Topics in Catalysis.[3][4][5]

  • Aoshima, S., & Kanaoka, S. (2009).[6] A Renaissance in Living Cationic Polymerization.[6] Chemical Reviews.[6]

  • Breit, B. (2008). Self-Assembling Ligands for Homogeneous Catalysis. Angewandte Chemie International Edition.[2]

Sources

Improving yield of 1-Iodo-4-vinyloxy-benzene in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize 1-Iodo-4-vinyloxy-benzene (also known as 4-iodophenyl vinyl ether).

Crucial Distinction: A direct Williamson ether synthesis (reacting 4-iodophenol with vinyl halides like vinyl bromide) is mechanistically impossible under standard conditions because


 hybridized carbons do not undergo 

nucleophilic attack.

Therefore, this guide focuses on the Modified Williamson-Elimination Protocol , the industry-standard "workaround" for accessing aryl vinyl ethers without using transition metal catalysts (which would likely destroy your iodine moiety).

Module 1: The Reaction System & Logic

To preserve the sensitive Iodine atom (C-I bond) and the polymerizable vinyl group, we utilize a two-step sequence.

The Pathway
  • Williamson Ether Synthesis (Step 1): Alkylation of 4-iodophenol with excess 1,2-dibromoethane to form the

    
    -bromoethyl ether.
    
  • Elimination (Step 2): Base-mediated dehydrobromination to generate the vinyl ether.

ReactionPathway Start 4-Iodophenol Inter Intermediate: 1-(2-bromoethoxy)-4-iodobenzene Start->Inter K2CO3, Acetone Reflux, 18h Side1 Side Product: Bis(4-iodophenoxy)ethane Start->Side1 Low Dibromide Conc. Reagent1 1,2-Dibromoethane (Excess 5 equiv.) Reagent1->Inter Product Target: This compound Inter->Product Elimination (E2) Reagent2 t-BuOK / THF (0°C) Reagent2->Product Side2 Polymerization (Tars) Product->Side2 Acid/Heat/Light

Caption: The 2-step Modified Williamson route. Success depends on suppressing the 'Bis' side product in Step 1 and preventing polymerization in Step 2.

Module 2: Critical Protocol Optimization

Step 1: Williamson Ether Formation

Goal: Synthesis of 1-(2-bromoethoxy)-4-iodobenzene. Primary Failure Mode: Formation of the "Bis-ether" dimer (Ar-O-CH2-CH2-O-Ar) where the product reacts with another phenol molecule.

ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Alkylating Agent 1.0 - 1.5 equiv3.0 - 5.0 equiv Excess dibromide statistically ensures the phenol attacks a fresh dibromide molecule rather than the mono-alkylated intermediate.
Solvent DMFAcetone or Acetonitrile DMF is hard to remove. High boiling points encourage double alkylation. Acetone allows lower temp reflux (~56°C), sufficient for alkylation but slower for the second attack.
Base NaOH/H2OK2CO3 (Anhydrous) Water competes as a nucleophile (hydrolysis). Anhydrous mild base prevents premature elimination or hydrolysis.

Step 1 Protocol:

  • Dissolve 4-iodophenol (1.0 eq) in Acetone (0.2 M).

  • Add Anhydrous

    
     (2.0 eq) and stir for 15 min.
    
  • Add 1,2-dibromoethane (5.0 eq) . Note: Do not dump all at once; add in two portions.

  • Reflux for 12-18 hours.

  • Workup: Filter solids. Concentrate. The excess 1,2-dibromoethane can be distilled off (BP ~131°C) or removed via high-vacuum if the product is solid.

Step 2: Elimination to Vinyl Ether

Goal: Dehydrobromination of the intermediate. Primary Failure Mode: Polymerization of the vinyl group or degradation of the C-I bond.

ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Base KOH / EtOHt-BuOK / THF

-BuOK is a bulky, non-nucleophilic base. It favors E2 elimination over substitution (

) and avoids ethoxide attack on the iodine.
Temperature Reflux0°C

RT
Heat triggers radical polymerization of vinyl ethers. Keep it cold.
Stabilizer NoneBHT (Trace) Adding a radical inhibitor (butylated hydroxytoluene) prevents the product from turning into "tar" during workup.

Step 2 Protocol:

  • Dissolve intermediate from Step 1 in dry THF (0.1 M).

  • Cool to 0°C (Ice bath).

  • Add

    
    -BuOK (1.2 eq) slowly.
    
  • Monitor by TLC. Reaction is usually fast (< 2 hours).

  • Critical Workup: Quench with Sat. NaHCO3 (Sodium Bicarbonate). NEVER use acid (HCl/H2SO4), as acid instantly hydrolyzes vinyl ethers back to phenols and acetaldehyde.

Module 3: Troubleshooting & FAQs

Q1: Why can't I use Palladium-catalyzed cross-coupling (Buchwald/Ullmann) to make this directly?

A: You have an Iodine atom on your ring. Standard Pd-catalyzed synthesis of aryl vinyl ethers (using vinyl triflates or vinyl acetates) relies on the oxidative insertion of Palladium into a C-X bond. The C-I bond is weaker and more reactive than the C-O bond you are trying to form. Result: The catalyst will insert into the Iodine position, leading to polymerization or homocoupling (Ar-Ar) rather than forming the ether. The Williamson route is chemically orthogonal to the iodine, preserving it for later steps.

Q2: My yield in Step 1 is low, and I see a spot that doesn't move on TLC.

A: That is likely the Bis-alkylation product (dimer).

  • Diagnosis: You used too little 1,2-dibromoethane or ran the reaction too hot/concentrated.

  • Fix: Increase 1,2-dibromoethane to 5 equivalents. Dilute the reaction mixture.

Q3: The product turns into a brown gum during rotary evaporation.

A: Your vinyl ether is polymerizing.

  • Cause 1: Acidic glassware. (Did you wash the flask with acid?)

    • Fix: Rinse receiving flasks with dilute

      
       (triethylamine) before use.
      
  • Cause 2: Heat/Light.

    • Fix: Keep the bath temp < 30°C. Wrap the flask in foil (Iodides are light sensitive). Add a crystal of BHT during concentration.

Module 4: Logical Troubleshooting Tree

Use this decision tree to diagnose yield loss in real-time.

Troubleshooting Problem Low Yield of This compound StepCheck Which step failed? Problem->StepCheck Step1 Step 1: Alkylation StepCheck->Step1 Step2 Step 2: Elimination StepCheck->Step2 BisProduct Major impurity is high MW solid? Step1->BisProduct Tar Product became brown gum? Step2->Tar Increase Dibromide to 5eq\nDilute Reaction Increase Dibromide to 5eq Dilute Reaction BisProduct->Increase Dibromide to 5eq\nDilute Reaction Yes NoReaction Starting material remains? BisProduct->NoReaction No Check Base (K2CO3)\nDry Solvents Check Base (K2CO3) Dry Solvents NoReaction->Check Base (K2CO3)\nDry Solvents Yes Polymerization!\nAdd BHT, Keep Cold\nNeutralize Glassware Polymerization! Add BHT, Keep Cold Neutralize Glassware Tar->Polymerization!\nAdd BHT, Keep Cold\nNeutralize Glassware Yes Hydrolysis Product reverted to Phenol? Tar->Hydrolysis No ACID CONTAMINATION\nUse NaHCO3 wash only ACID CONTAMINATION Use NaHCO3 wash only Hydrolysis->ACID CONTAMINATION\nUse NaHCO3 wash only Yes

Caption: Diagnostic logic for isolating yield loss mechanisms.

References

  • Preparation of Aryl Vinyl Ethers (The Sabaneev Method)

    • Sabaneev, A. (1882). Über die Einwirkung von Äthylenbromid auf Natriumphenolat.
    • Modern Context: - International Journal of Science and Research.

  • Detailed elimination conditions using t-BuOK are standard in modern organic synthesis texts. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 4.
  • Transvinylation Alternatives (Reference for Pd-Catalysis Risks)

    • Fayad, A., et al. (2022).[1] Synthesis and characterization of novel functional vinyl ethers. Comptes Rendus Chimie. This paper discusses Pd-catalyzed transvinylation, highlighting the high reactivity of catalysts which poses a risk to your C-I bond.

  • Stability of Vinyl Ethers

    • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Journal of the Chemical Society B. Explains the mechanism of acid-catalyzed hydrolysis (the "Acetaldehyde Trap").

Sources

Controlling molecular weight distribution in 4-vinyloxy-1-iodobenzene polymerization

[1]

Current Status: Operational Topic: Molecular Weight Distribution (MWD) Control in Cationic Polymerization Target Monomer: 4-vinyloxy-1-iodobenzene (4-VIB)[1]

Core Directive: The "Living" Equilibrium

To the Researcher: You are likely experiencing broad dispersity (

14-vinyloxy-1-iodobenzene (4-VIB)

To control MWD, you must force the system into a Living Cationic Polymerization regime.[1] This relies on establishing a rapid dynamic equilibrium between a dormant covalent species and a transient active carbocation.[1][2]

The Mechanism of Control

The following pathway illustrates the required equilibrium. If this balance shifts too far toward the "Active" side, transfer reactions occur (broad MWD).[1] If it shifts too far to "Dormant," conversion stops.[1]

LivingCationiccluster_0Dormant Species (Stable)cluster_1Active Species (Transient)DormantPolymer-Cl (Covalent)ActivePolymer+ ... [ZnCl3]-Dormant->Active Activation (+LA)Active->Dormant Deactivation (-LA)Active->Active + Monomer (Propagation)ActivatorLewis Acid(e.g., ZnCl2, SnCl4)StabilizerLewis Base(e.g., Dioxane, EtOAc)Stabilizer->Active Stabilizes Cation

Caption: The critical equilibrium in living cationic polymerization.[1] The Lewis Base is essential to prevent 'runaway' reactivity.[1]

Troubleshooting & FAQs

Issue 1: "My Dispersity ( ) is consistently > 1.5."

Diagnosis: The rate of propagation (


1

Solution: You must introduce a Lewis Base (nucleophilic stabilizer).[1] In the polymerization of 4-VIB, the electron-withdrawing iodine makes the monomer less nucleophilic than isobutyl vinyl ether (IBVE). However, the carbocation is also less stable, making it prone to side reactions if not buffered.[1]

  • Action: Add a weak Lewis base such as 1,4-dioxane or ethyl acetate to the reaction mixture.[1]

  • Mechanism: The Lewis base solvates the carbocation, effectively "capping" it temporarily.[1] This ensures that all chains grow at the same rate.[1]

Data: Effect of Lewis Base on MWD (


)


1.85 (Broad)1.12 (Narrow)1
Issue 2: "The reaction stalls at low conversion."

Diagnosis: The Lewis Acid (catalyst) is too weak for the 4-VIB monomer. Context: Unlike electron-rich alkyl vinyl ethers, the 4-iodophenyl group withdraws electron density from the vinyl double bond. A weak Lewis acid (like ZnI

1

Solution: Upgrade the Lewis Acid strength or use a binary system.

  • Recommendation: Switch to SnCl

    
      (Tin(IV) chloride) or EtAlCl
    
    
    (Ethylaluminum dichloride) with a Lewis base.[1]
  • Alternative: Increase the temperature slightly (from -78°C to -40°C), but monitor

    
     closely.
    
Issue 3: "Does the Iodine atom interfere with the mechanism?"

Question: I am worried about the C-I bond labilizing or participating in Friedel-Crafts alkylation.

Answer: Generally, No .[1]

  • Chemo-selectivity: Cationic polymerization is highly orthogonal to aryl halides.[1] Unlike anionic polymerization (where Lithium-Halogen exchange is a risk) or radical polymerization (where C-I homolysis can occur), the C-I bond is stable to carbocations.[1]

  • Warning: Avoid using strong protic acids (like triflic acid) without a Lewis base, as high acidity can lead to protonation of the phenyl ring, though this is rare compared to vinyl propagation.[1]

Validated Protocol: Precision Synthesis of Poly(4-VIB)

Objective: Target


Reagents & Preparation[1][3][4][5][6][7][8]
  • Monomer: 4-vinyloxy-1-iodobenzene (Dried over CaH

    
     overnight, distilled under reduced pressure).[1]
    
  • Solvent: Toluene (anhydrous, <10 ppm H

    
    O).[1]
    
  • Initiator: IBVE-HCl adduct (1-isobutoxyethyl chloride).[1][3][4] Do not use free HCl gas; it is too uncontrolled.[1]

  • Lewis Acid (Activator): SnCl

    
     (0.5 M solution in toluene).[1]
    
  • Lewis Base (Stabilizer): 1,4-Dioxane.[1]

Step-by-Step Workflow
  • System Preparation: Bake all glassware at 120°C. Cool under a stream of dry nitrogen.

  • Charge: In a Schlenk flask under N

    
    , add:
    
    • Toluene (Solvent)[1]

    • 4-VIB (Monomer)[1][5][6]

    • 1,4-Dioxane (Lewis Base, ~100 equiv relative to initiator)[1]

    • IBVE-HCl (Initiator, 1 equiv)[1]

  • Equilibration: Cool the mixture to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibrium.

  • Initiation: Rapidly inject the SnCl

    
     solution.
    
  • Quenching: At desired conversion (monitor via GC or NMR), terminate with ammoniacal methanol (MeOH + 1% NH

    
    ).
    
    • Why Ammonia? It neutralizes the Lewis acid immediately, preventing acid-catalyzed degradation of the vinyl ether polymer backbone (acetal hydrolysis).

Workflow Logic Map

ProtocolFlowStartStart: Dry ReagentsMixMix Monomer + Initiator + Base(Toluene, -78°C)Start->MixAddLAInject Lewis Acid (SnCl4)Mix->AddLAPropagatePropagation Phase(Living Equilibrium)AddLA->PropagateCheckCheck Conversion?Propagate->CheckCheck->Propagate< 95%QuenchQuench (MeOH/NH3)Check->Quench> 95%

Caption: Operational workflow for living cationic polymerization of 4-VIB.

References & Authority

The protocols and mechanisms described above are grounded in the foundational work of Higashimura and Sawamoto regarding the living cationic polymerization of functionalized vinyl ethers.[1]

  • Higashimura, T., & Sawamoto, M. (1989).[1] Carbocationic Polymerization: Vinyl Ethers. In Comprehensive Polymer Science. Elsevier.[1]

    • Foundational text on the "stabilized cation" mechanism.

  • Aoshima, S., & Kanaoka, S. (2009).[1] Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews. [1]

    • Details the use of Lewis bases (dioxane/ethyl acetate) to control MWD.

  • Sawamoto, M. (1991).[1] Modern Cationic Vinyl Polymerization. Progress in Polymer Science.

    • Specifics on initiator adducts (IBVE-HCl) vs. protonic acids.

Thermal stability concerns of 1-Iodo-4-vinyloxy-benzene at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling at High Temperatures

Document ID: TS-IVOB-2024-01 | Version: 2.1 | Status: Active

Executive Summary

1-Iodo-4-vinyloxy-benzene (CAS: 1074-57-3) presents a unique dual-hazard profile due to its aryl iodide moiety (thermal sensitivity, light sensitivity) and its vinyl ether group (acid sensitivity, radical/cationic polymerization).

While valuable as a monomer for liquid crystalline polymers and lithographic applications, this compound is frequently mishandled during purification. The critical failure mode is thermal runaway polymerization or Claisen-type rearrangement during vacuum distillation.

This guide provides field-proven troubleshooting workflows to prevent sample degradation, gelation, and iodine liberation.

Module 1: The "Gelation" Incident (Polymerization Risks)

Symptom: The clear liquid turns into a viscous oil or solid gel during heating or storage. Diagnosis: Uncontrolled Polymerization.

Technical Insight

Unlike styrene, vinyl ethers are electron-rich alkenes. They are exceptionally prone to cationic polymerization initiated by trace acids (even acidic surfaces of glassware) and radical polymerization at temperatures >80°C.

  • Cationic Trigger: Trace HCl (from hydrolysis) or acidic silica gel.

  • Radical Trigger: Heat (>100°C) without inhibitors.

Troubleshooting & Prevention
ParameterCritical ThresholdCorrective Action
Temperature > 80°C Maintain process temp < 70°C. Use high vacuum (< 5 Torr) to lower boiling point.
Acidity (pH) < 7.0 Mandatory: Pre-wash glassware with dilute NH₄OH or use base-washed silica.
Inhibitors 0 ppm Add Phenothiazine (50-100 ppm) or BHT for radical inhibition. Store over K₂CO₃ pellets to scavenge acid.
Visualizing the Failure Pathway

The diagram below illustrates how environmental factors trigger different degradation routes.

PolymerizationPathways Compound This compound Heat Heat (>100°C) Compound->Heat Thermal Stress Acid Trace Acid (H+) Compound->Acid Improper Storage Radical Radical Polymerization (Exothermic Gelation) Heat->Radical Cationic Cationic Polymerization (Fast, Violet/Black Gel) Acid->Cationic Hydrolysis Hydrolysis (4-Iodophenol + Acetaldehyde) Acid->Hydrolysis + H2O

Figure 1: Divergent degradation pathways. Note that acid contamination is as dangerous as thermal stress.

Module 2: The "Purple Vapor" Incident (Decomposition)

Symptom: Distillate turns pink/violet; fumes are purple. Diagnosis: Homolytic C-I bond cleavage or Claisen Rearrangement.

Technical Insight
  • Iodine Liberation: The C-I bond (~57 kcal/mol) is the weakest link. Prolonged heating >130°C causes homolytic cleavage, releasing

    
     (purple vapor), which acts as a radical initiator, accelerating polymerization (autocatalytic failure).
    
  • Claisen Rearrangement: Aryl vinyl ethers can undergo [3,3]-sigmatropic rearrangement to ortho-vinyl phenols. While this typically requires ~200°C, the presence of iodine radicals can lower the activation energy.

Reaction Integrity FAQ

Q: Can I distill this at atmospheric pressure? A: Absolutely NOT. The atmospheric boiling point (extrapolated >230°C) exceeds the decomposition temperature. You must use vacuum distillation.

Q: Why does my NMR show a new -OH peak after heating? A: You likely triggered a Claisen rearrangement or hydrolysis. The product has rearranged to an isomer (likely 2-vinyl-4-iodophenol) or hydrolyzed to 4-iodophenol.

Module 3: Safe Distillation Protocol

Objective: Purify this compound without degradation. Target Parameters: BP 115–117°C @ 15 Torr [1].

Step-by-Step Methodology
  • System Preparation:

    • Use a short-path distillation head (minimize thermal residence time).

    • Passivation: Rinse all glassware with 5% NaHCO₃ solution, then water, then acetone, and oven dry. This neutralizes acidic sites on the glass surface.

  • Stabilization (Crucial):

    • Add 0.5% w/w solid K₂CO₃ to the boiling flask. This acts as an acid scavenger during heating.

    • Add Phenothiazine (100 ppm) to the boiling flask to inhibit radical polymerization.

  • Vacuum Execution:

    • Target Vacuum: < 5 Torr (preferred) to keep bath temp < 100°C.

    • Heating: Use an oil bath with precise digital control. Do not use a heating mantle (hot spots trigger iodine release).

  • Collection:

    • Discard the first 5% (fore-run) which often contains acetaldehyde (hydrolysis product).

    • Collect the main fraction.

    • Immediate Storage: Flush with Argon, seal tightly, and store at -20°C.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Sample Degradation CheckColor Is the liquid Pink/Violet? Start->CheckColor CheckViscosity Is it viscous/gelled? CheckColor->CheckViscosity No IodineIssue Iodine Leaching. Reduce Bath Temp. Check Vacuum Depth. CheckColor->IodineIssue Yes PolymerIssue Polymerization. Check Inhibitors. Check Acid contamination. CheckViscosity->PolymerIssue Yes Action1 Add Copper turnings (scavenges I2) IodineIssue->Action1 Action2 Add K2CO3 & Phenothiazine Restart Distillation PolymerIssue->Action2

Figure 2: Rapid diagnostic logic for thermal degradation events.

References

  • Crivello, J. V. (2009). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry.
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement Mechanisms. Retrieved February 9, 2026, from [Link]

Validation & Comparative

1H NMR Characterization of 1-Iodo-4-vinyloxy-benzene: Vinyl Proton Analysis & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing 1-iodo-4-vinyloxy-benzene (4-iodophenyl vinyl ether) as a building block in Suzuki-Miyaura cross-couplings or polymerizations, accurate NMR characterization is critical. The vinyl protons in this molecule form a distinct AMX spin system that differs significantly from electronic analogs like styrenes or alkyl vinyl ethers.

This guide provides a technical breakdown of the vinyl region, offering a comparative analysis against common alternatives and contaminants. It focuses on the diagnostic utility of chemical shift anisotropy and resonance effects to validate structural integrity.

Mechanistic Grounding: The Electronic Environment

To interpret the spectrum accurately, one must understand the competition between the oxygen atom's resonance donation and the iodine atom's inductive withdrawal.

The Vinyl Ether Resonance Effect

Unlike styrene, where the vinyl group is conjugated directly to a carbon ring, the vinyl group in this compound is attached to an oxygen atom.

  • Shielding of

    
    -Protons:  The oxygen lone pair donates electron density into the vinyl 
    
    
    
    -system. This significantly shields the terminal (
    
    
    ) protons, shifting them upfield relative to styrene.
  • Deshielding of

    
    -Proton:  Conversely, the 
    
    
    
    -proton (adjacent to oxygen) is deshielded by the electronegative oxygen (inductive effect), shifting it downfield.[1]
The Para-Iodine Effect

The iodine atom at the para position exerts an inductive electron-withdrawing effect (-I) on the aromatic ring. While this heavily impacts the aromatic protons (creating a distinct AA'BB' system), its influence on the vinyl group is attenuated by distance. However, it renders the vinyl ether slightly less electron-rich than unsubstituted phenyl vinyl ether.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its carbon-analog (Styrene) and its aliphatic analog (Ethyl Vinyl Ether) to highlight diagnostic differences.

Table 1: Comparative 1H NMR Metrics (Vinyl Region in


) 
FeatureThis compound (Target)Styrene (Carbon Analog)Ethyl Vinyl Ether (Aliphatic Analog)

-Proton Shift (

)
6.55 – 6.65 ppm (dd)~6.70 ppm (dd)~6.30 ppm (dd)

-Proton (cis) Shift
4.70 – 4.80 ppm (dd)~5.75 ppm (d)~4.15 ppm (dd)

-Proton (trans) Shift
4.40 – 4.50 ppm (dd)~5.25 ppm (d)~3.95 ppm (dd)

(

vs

)
Large (~2.0 ppm) Moderate (~1.0 ppm)Large (~2.2 ppm)
Coupling (

)
13.8 – 14.5 Hz 17.6 Hz14.4 Hz
Coupling (

)
6.5 – 7.0 Hz 10.9 Hz6.9 Hz
Coupling (

)
1.5 – 2.5 Hz ~1.0 Hz~2.0 Hz

Diagnostic Key: If your


-protons appear above 5.0 ppm, you likely have a styrene contaminant or hydrolysis product, not the vinyl ether.

Detailed Characterization: The AMX Spin System

The three vinyl protons are magnetically non-equivalent, creating an AMX spin system .

  • 
     (
    
    
    
    -proton):
    Resonates at ~6.6 ppm.[2] It couples to both
    
    
    -protons (
    
    
    and
    
    
    ), appearing as a doublet of doublets (dd) .
  • 
     (
    
    
    
    -trans):
    Resonates at ~4.45 ppm. It couples to
    
    
    (large
    
    
    ) and
    
    
    (small geminal
    
    
    ).
  • 
     (
    
    
    
    -cis):
    Resonates at ~4.75 ppm. It couples to
    
    
    (medium
    
    
    ) and
    
    
    (small geminal
    
    
    ).
Visualization: AMX Coupling Tree

The following diagram illustrates the splitting logic for the


-proton (

), which is the most diagnostic signal for confirming the vinyl ether linkage.

AMX_Coupling cluster_legend Key Root Unperturbed Signal (H_A) Split1_1 Doublet (via J_trans ~14Hz) Root->Split1_1 Split by H_trans Split1_2 Doublet (via J_trans ~14Hz) Root->Split1_2 Split by H_trans Final1 dd (via J_cis ~7Hz) Split1_1->Final1 Split by H_cis Final2 dd (via J_cis ~7Hz) Split1_1->Final2 Final3 dd (via J_cis ~7Hz) Split1_2->Final3 Final4 dd (via J_cis ~7Hz) Split1_2->Final4 Legend1 Result: 4 peaks (Doublet of Doublets)

Figure 1: Splitting tree for the


-proton (

) of the vinyl group. The large trans coupling splits the signal first, followed by the smaller cis coupling.

Experimental Protocol: Self-Validating NMR Workflow

Aryl vinyl ethers are acid-sensitive . Trace acid in


 can catalyze hydrolysis, converting the vinyl ether into 4-iodophenol and acetaldehyde. The following protocol prevents this degradation artifact.
Step 1: Solvent Preparation
  • Standard: Use

    
     (99.8% D) with 0.03% v/v TMS.
    
  • Critical Step: Pre-treat the solvent by passing it through a small plug of basic alumina or adding a few milligrams of anhydrous

    
     directly to the NMR tube. This neutralizes trace HCl often present in aged chloroform.
    
Step 2: Sample Preparation
  • Dissolve 5-10 mg of this compound in 0.6 mL of treated

    
    .
    
  • Visual Check: The solution should be clear and colorless. Yellowing indicates iodine liberation or polymerization.

Step 3: Acquisition & Processing
  • Pulse Sequence: Standard zg30 or equivalent.

  • Scans: 16 scans are sufficient for this molecular weight.

  • Apodization: Apply 0.3 Hz line broadening (LB) to resolve the small geminal couplings (

    
    ).
    
Step 4: Validation Logic (Decision Tree)

Use this workflow to interpret the resulting spectrum and rule out common failure modes.

Validation_Workflow Start Acquire 1H NMR Spectrum Check_Aldehyde Check 9.5 - 10.0 ppm Start->Check_Aldehyde Aldehyde_Yes Signal Present? (Hydrolysis Detected) Check_Aldehyde->Aldehyde_Yes Yes (Acetaldehyde) Aldehyde_No No Signal (Intact Ether) Check_Aldehyde->Aldehyde_No No Check_Beta Check 4.0 - 5.0 ppm Aldehyde_No->Check_Beta Beta_Pattern Two distinct sets of peaks? Check_Beta->Beta_Pattern Pattern_Yes AMX System Confirmed (Target Molecule) Beta_Pattern->Pattern_Yes Sharp dd signals Pattern_No Broad/Complex Signal? (Polymerization) Beta_Pattern->Pattern_No Broad blobs

Figure 2: Diagnostic workflow to validate sample integrity. Presence of aldehyde signals indicates hydrolysis due to acidic solvent.

References

  • Chemical Shifts & Coupling Constants in Vinyl Ethers

    • Source: LibreTexts Chemistry. "14.12: Coupling Constants Identify Coupled Protons."
    • URL:[Link]

  • General NMR Shift D

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."

    • URL:[Link][1]

  • Synthesis and Characteriz

    • Source: Aouidat, F., et al. (2018). "Synthesis and characterization of novel functional vinyl ethers." Comptes Rendus Chimie.
    • URL:[Link]

  • NMR Solvent Impurities and Handling

    • Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
    • URL:[Link]

Sources

Fundamental Principles: The Influence of Electronic Effects on Vibrational Frequencies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectral Analysis of Vinyloxy vs. Vinyl Benzene Derivatives

For researchers and professionals in organic synthesis and drug development, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structures. This guide provides an in-depth comparative analysis of the FTIR spectra of two classes of compounds that, while both containing the vinyl moiety, exhibit distinct spectral fingerprints due to their differing electronic environments: vinyloxy and vinyl benzene derivatives.

Understanding the subtle yet significant differences in their vibrational modes is crucial for accurate compound identification, reaction monitoring, and quality control. This document moves beyond a simple recitation of peak positions to explain the causal electronic effects—such as resonance and conjugation—that govern these spectral characteristics.

The energy of a molecular vibration, and thus its absorption frequency in an FTIR spectrum, is determined by the masses of the bonded atoms and the force constant of the bond.[1] The force constant, a measure of bond stiffness, is highly sensitive to the local electronic environment. Two key effects are at play in the compounds under discussion:

  • Resonance/Conjugation: When a double bond is conjugated with an adjacent p-orbital system (like a lone pair of electrons or another double bond), electron density is delocalized. This delocalization slightly weakens the double bond, lowering its force constant and shifting its stretching frequency to a lower wavenumber (a redshift). Conversely, the adjacent single bond gains partial double-bond character, increasing its force constant and shifting its frequency higher.

  • Inductive Effects: Electronegative atoms can pull electron density through sigma bonds, which can also influence bond strengths and vibrational frequencies.

These principles are central to differentiating our two compound classes. In vinyloxy derivatives (vinyl ethers), the vinyl group is attached to an oxygen atom, which participates in resonance. In vinyl benzene derivatives, the vinyl group is conjugated with the aromatic ring.

Structural and Vibrational Overview

The core comparison hinges on how the substituent—an oxygen atom versus a benzene ring—alters the vibrations of the vinyl group and introduces its own characteristic signals.

G cluster_0 Vinyloxy Derivative (Vinyl Ether) cluster_1 Vinyl Benzene Derivative (e.g., Styrene) a R-O-CH=CH₂ b Key Vibrations: • =C-H Stretch • C=C Stretch (Resonance Modified) • Strong Asymmetric C-O-C Stretch • =C-H Out-of-Plane Bend c Ar-CH=CH₂ d Key Vibrations: • =C-H & Ar-C-H Stretches • C=C Stretch (Conjugation Modified) • Aromatic C=C Ring Modes • =C-H & Ar-C-H Out-of-Plane Bends

Caption: General structures and key vibrational regions for vinyloxy and vinyl benzene derivatives.

A Detailed Comparative Spectral Analysis

The most significant differences arise from the C=C stretch of the vinyl group and the unique vibrations introduced by the ether linkage versus the aromatic ring.

The Vinyl Group Stretching Vibrations (>3000 cm⁻¹ and ~1650-1600 cm⁻¹)
  • =C-H Stretching: Both classes exhibit C-H stretching vibrations from the sp² hybridized carbons of the vinyl group. These bands typically appear in the 3100-3020 cm⁻¹ region and are of medium to weak intensity.[2] For vinyl benzene derivatives, these peaks often overlap with the aromatic C-H stretching bands, which also occur just above 3000 cm⁻¹.[3]

  • C=C Stretching: This vibration is a key diagnostic feature.

    • Vinyloxy Derivatives: The lone pair of electrons on the ether oxygen participates in resonance with the vinyl group's π-system. This delocalization weakens the C=C bond, shifting its stretching frequency down to approximately 1640-1610 cm⁻¹ .[4][5] Due to the significant change in dipole moment during vibration, this peak is typically strong and sharp.

    • Vinyl Benzene Derivatives: Conjugation of the vinyl group with the benzene ring also lowers the C=C stretching frequency compared to an isolated double bond, placing it in the 1630-1600 cm⁻¹ range.[6] This peak's intensity can be variable and is often weaker than that seen in vinyl ethers.

Unique Signatures: C-O-C Ether vs. Aromatic Ring Vibrations
  • Vinyloxy Derivatives (The Ether Signature): The most telling feature for a vinyl ether is a very strong and prominent band corresponding to the asymmetric C-O-C stretching vibration. Because resonance gives the vinyl C-O bond partial double-bond character, this bond is significantly stiffened. This shifts the absorption to 1225-1200 cm⁻¹ , a higher frequency than the C-O stretch in saturated ethers (which is typically found around 1150-1085 cm⁻¹).[7]

  • Vinyl Benzene Derivatives (The Aromatic Signature): These compounds display a wealth of characteristic peaks that are absent in vinyloxy derivatives.

    • Aromatic C=C Ring Stretching: Two or more sharp, medium-intensity bands appear in the 1600-1450 cm⁻¹ region. These "ring modes" are highly characteristic of the benzene ring.[2][3]

    • Aromatic C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong, sharp bands between 900-675 cm⁻¹ arise from the C-H bonds bending out of the plane of the ring.[2][3] The exact position and number of these bands are highly diagnostic of the substitution pattern on the benzene ring (e.g., monosubstituted, ortho-, meta-, para-).

The Vinyl Group Out-of-Plane Bending Vibrations (~1000-880 cm⁻¹)

Both classes of compounds show strong absorptions due to the out-of-plane C-H "wagging" vibrations of the vinyl group. These typically appear as two distinct bands:

  • One strong band around 995-985 cm⁻¹

  • Another strong band around 915-905 cm⁻¹

These bands are highly reliable indicators of a terminal vinyl group.[8]

Data Summary: A Quick Comparison Guide

The following table summarizes the key distinguishing vibrational frequencies.

Vibrational ModeVinyloxy Derivatives (cm⁻¹)Vinyl Benzene Derivatives (cm⁻¹)Intensity & Notes
=C-H Stretch (Vinyl) 3100 - 30203100 - 3020Medium to Weak. Overlaps with Ar-H stretch in vinyl benzene.
Ar-C-H Stretch N/A~3030Medium to Weak.
C=C Stretch (Vinyl) 1640 - 16101630 - 1600Strong in vinyloxy. Variable in vinyl benzene.
C=C Stretch (Aromatic) N/A1600 - 1450Medium, often multiple sharp bands.
Asymmetric C-O-C Stretch 1225 - 1200 N/AVery Strong . Key diagnostic peak for vinyl ethers.
=C-H OOP Bends 995-985 & 915-905995-985 & 915-905Strong. Confirms presence of a vinyl group.
Ar-C-H OOP Bends N/A900 - 675Strong. Position is diagnostic of substitution pattern.

Experimental Protocol: Acquiring High-Quality Comparative Spectra via ATR-FTIR

To ensure that observed spectral differences are due to molecular structure and not experimental artifact, a rigorous and consistent methodology is essential. Attenuated Total Reflectance (ATR) is the preferred technique for its simplicity and reproducibility with liquid and solid samples.[9]

Objective

To obtain clean, reproducible FTIR spectra of a vinyloxy and a vinyl benzene derivative for comparative analysis.

Experimental Workflow

Caption: Standard operating procedure for acquiring a comparative FTIR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer's sample compartment has been purged with dry air or nitrogen for at least 15 minutes. Causality: This minimizes interference from atmospheric water vapor and carbon dioxide, which have strong absorptions in the mid-IR region.

  • Background Collection: With the clean, uncovered ATR crystal in place, collect a background spectrum. This spectrum is a measurement of the instrument, accessory, and ambient environment, which will be ratioed against the sample spectrum.

  • Sample Application:

    • For liquids: Place a single drop of the neat liquid onto the center of the ATR crystal.

    • For solids: Place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure intimate contact. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum using standard parameters (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 co-added scans). Expertise: 4 cm⁻¹ resolution is sufficient for most routine functional group identification, while co-adding scans improves the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone, ensuring compatibility with the crystal material) and a soft lab wipe. A clean crystal is critical for the next measurement's integrity.

  • Data Processing: Apply an automated baseline correction to the spectrum. For comparison, normalize the spectra (e.g., to the most intense peak in each spectrum). Causality: Normalization scales the spectra to a common intensity, allowing for a direct comparison of relative peak heights and revealing subtle differences.

Case Study: Phenyl Vinyl Ether vs. Styrene

Let's apply these principles to two representative molecules: Phenyl Vinyl Ether (a vinyloxy derivative) and Styrene (the archetypal vinyl benzene).

Peak AssignmentPhenyl Vinyl Ether (cm⁻¹)Styrene (cm⁻¹)
Aromatic C-H Stretch ~3060~3080, 3060, 3025
Vinyl =C-H Stretch ~3040Included above
Vinyl C=C Stretch ~1640 (Strong)~1631 (Medium)
Aromatic C=C Stretch ~1600, 1490~1597, 1494, 1445
Asymmetric C-O-C Stretch ~1220 (Very Strong) N/A
Vinyl =C-H OOP Bends ~990, 915~990, 908
Aromatic C-H OOP Bend ~750, 690 (Monosubst.)~775, 695 (Monosubst.)

Data compiled from NIST Chemistry WebBook and general spectroscopy tables.[2][10][11]

The spectra clearly validate our guiding principles. The most dramatic differences are the strong C=C stretch at 1640 cm⁻¹ and the very strong ether C-O-C stretch at 1220 cm⁻¹ in phenyl vinyl ether, which are contrasted by the series of aromatic ring modes and the slightly lower-frequency vinyl C=C stretch in styrene.

Conclusion

While both vinyloxy and vinyl benzene derivatives possess a vinyl group, their FTIR spectra are unambiguously distinguishable. The key to differentiation lies in looking beyond the common vinyl group vibrations and identifying the unique, strong signals introduced by the adjacent functionality.

  • For vinyloxy derivatives , the diagnostic signature is the powerful C-O-C asymmetric stretch located at a characteristically high wavenumber (1225-1200 cm⁻¹ ), coupled with a strong vinyl C=C stretch.

  • For vinyl benzene derivatives , the defining features are the multiple, sharp C=C ring stretching modes (1600-1450 cm⁻¹ ) and the strong C-H out-of-plane bending bands (900-675 cm⁻¹ ) that are indicative of the aromatic system.

By applying the systematic approach and experimental protocols outlined in this guide, researchers can confidently leverage FTIR spectroscopy to distinguish between these important classes of compounds, ensuring the integrity of their synthetic and developmental workflows.

References

  • ResearchGate. (n.d.). FTIR & UV-Vis analysis of Polymer(Polystyrene, LDPE) samples. Retrieved from [Link]

  • Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2 of Benzene using DFT and HF methods. Scholars Research Library, Archives of Physics Research, 5(2), 45-56. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35. Retrieved from [Link]

  • UKEssays. (2018). C-H Bending Vibrations of Benzene Rings. Retrieved from [Link]

  • ResearchGate. (2016). FTIR analysis, how to compare the change of related double bond and single bond before and after vinyl polymerization? Retrieved from [Link]

  • Redalyc. (2020). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. B-Society, 2(4). Retrieved from [Link]

  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl... Retrieved from [Link]

  • L.G. Wade, Jr. (2003). Organic Chemistry, 5th ed.
  • ResearchGate. (n.d.). FTIR spectrum of vinyl ester resins. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of polystyrene di vinyl benzene with (1 wt%). Retrieved from [Link]

  • ACS Publications. (2026). Unintended Processing-Related Volatile Markers for Early-Stage Overheating of PVC-Based Cable Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the... Retrieved from [Link]

  • Inagaki, F., et al. (n.d.). Vibrational Spectra and Rotational Isomerism of Alkyl Vinyl Ethers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polyvinyl alcohol, comparing the unirradiated material... Retrieved from [Link]

  • Unknown. (n.d.). 5.3.2 Benzene and its derivatives. Source document appears to be lecture notes.
  • NIST. (2018). Vinyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the supersonic expansion of methanol (MeOH) and phenyl... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of poly styrene resins. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of THPE-PEGVE system, before reaction (a) after reaction... Retrieved from [Link]

  • PubChem. (n.d.). Phenyl vinyl ether. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Scribd. (n.d.). Vinyl Content Analysis for the FTIR Study. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of poly(vinyl alcohol). Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectrum of Polyvinyl Alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of poly(vinyl phenol) prepared in propylene glycol methyl... Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (2018). Styrene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Source document appears to be lecture notes.
  • Society for Applied Spectroscopy. (2002). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]

Sources

Reactivity comparison: 1-Iodo-4-vinyloxy-benzene vs 1-Bromo-4-vinyloxy-benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 1-Iodo-4-vinyloxy-benzene and 1-Bromo-4-vinyloxy-benzene in Cross-Coupling Reactions

For researchers and professionals in drug development and materials science, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two such building blocks: this compound and 1-Bromo-4-vinyloxy-benzene. By examining the fundamental principles of their reactivity and presenting supporting experimental data, we aim to equip scientists with the insights needed to make informed decisions for their specific synthetic applications.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The primary determinant of reactivity in aryl halides for most cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The energy required to break this bond homolytically, known as the Bond Dissociation Energy (BDE), directly influences the kinetics of the crucial oxidative addition step in catalytic cycles.[1]

A weaker C-X bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction rate. This often allows for the use of milder reaction conditions, lower catalyst loadings, and can be more tolerant of sensitive functional groups. The BDE values for carbon-iodine and carbon-bromine bonds clearly illustrate this difference:

  • C-I Bond: Approximately 240 kJ/mol[2][3]

  • C-Br Bond: Approximately 276-285 kJ/mol[3][4]

This fundamental difference of ~36-45 kJ/mol establishes this compound as the more reactive species.

Caption: Bond Dissociation Energy (BDE) comparison.

Implications in Palladium-Catalyzed Cross-Coupling Reactions

The difference in BDE has profound practical implications in widely used synthetic transformations like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The general reactivity trend for aryl halides in these palladium-catalyzed processes is consistently I > Br > Cl.[5][6]

The Catalytic Cycle: Why Oxidative Addition is Key

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[7][8] The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex.[9] In this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) species. As this compound possesses the weaker C-I bond, it undergoes this step more readily than its bromo-counterpart.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd0->ArPdX ArPdR Ar-Pd(II)-R(L2) (Transmetalated Complex) ArPdX->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR BaseX Base-X + B(OH)3 ArX Ar-X ArX->Pd0 Oxidative Addition (Rate-Determining Step) Faster for Ar-I Boronic R-B(OH)2 + Base Boronic->ArPdX Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Performance Comparison: Experimental Insights

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. A comparative experiment coupling both substrates with phenylboronic acid would highlight the reactivity difference.

Table 1: Expected Outcomes in a Comparative Suzuki-Miyaura Coupling

ParameterThis compound1-Bromo-4-vinyloxy-benzeneRationale
Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)Faster oxidative addition for the C-I bond.
Reaction Temp. Lower (e.g., 50-80 °C)Higher (e.g., 80-110 °C)Lower activation energy barrier for the iodide.
Catalyst Loading Lower (e.g., 0.5-1 mol%)Higher (e.g., 1-3 mol%)Higher reactivity requires less catalyst.
Typical Yield Excellent (>90%)Good to Excellent (75-95%)Iodide is less prone to side reactions at lower temps.
Ligand Choice Simple phosphines (e.g., PPh₃) often suffice.Often requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.The more challenging C-Br bond activation necessitates a more sophisticated ligand system.

Experimental Protocols

To provide a practical context, here is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. The primary difference in the workflows for the two substrates lies in the reaction conditions (time and temperature).

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: - Add Aryl Halide (1.0 mmol) - Add Phenylboronic Acid (1.2 mmol) - Add Pd Catalyst & Ligand - Add Base (e.g., K2CO3, 2.0 mmol) - Add Solvent (e.g., Toluene/H2O) start->setup reaction Reaction under Inert Atmosphere (N2) Iodide: 80°C, 2h Bromide: 100°C, 12h setup->reaction workup Aqueous Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O and Brine - Dry over Na2SO4 reaction->workup purify Purification: - Filter and concentrate solvent - Purify by column chromatography workup->purify analyze Analysis: - TLC - GC-MS - NMR Spectroscopy purify->analyze end End: Pure Product analyze->end

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Patterns of Iodophenyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the structural elucidation of novel chemical entities. This guide, born from extensive hands-on experience, delves into the nuanced world of HRMS analysis, focusing specifically on a class of compounds with growing importance in synthetic chemistry and materials science: iodophenyl vinyl ethers.

This document is not a rigid protocol but a dynamic guide designed to empower you, the researcher, to not only generate high-quality data but also to interpret it with a deep understanding of the underlying chemical principles. We will explore the characteristic fragmentation patterns of these molecules and compare them with their non-iodinated analogs, providing you with the predictive power to analyze similar structures. Every piece of mechanistic insight is supported by authoritative references, ensuring the scientific integrity of your work.

The Analytical Imperative: Why HRMS for Iodophenyl Vinyl Ethers?

Iodophenyl vinyl ethers are versatile building blocks, but their analysis can be challenging. The presence of the vinyl ether moiety and the hefty, isotopic iodine atom creates a unique fragmentation landscape. Low-resolution mass spectrometry can often lead to ambiguous assignments. HRMS, with its ability to provide exact mass measurements (typically with sub-5 ppm accuracy), allows for the confident determination of elemental compositions for both the molecular ion and its fragments. This is paramount for differentiating between isobaric species and confirming the presence and location of the iodine atom.

Experimental Design: A Robust GC-HRMS Protocol

For the analysis of semi-volatile and thermally stable compounds like iodophenyl vinyl ethers, Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) is the technique of choice. The following protocol is a robust starting point, adaptable to your specific instrumentation and analytical needs. The rationale behind each parameter is explained to facilitate optimization.

Experimental Workflow: GC-HRMS Analysis

GC_HRMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample 1. Sample Dilution (1-50 µM in ACN or MeOH) GC_Inlet 2. GC Inlet (280 °C, Splitless) Sample->GC_Inlet GC_Column 3. Separation (e.g., DB-5MS column) GC_Inlet->GC_Column GC_Oven 4. Temperature Program GC_Column->GC_Oven Ion_Source 5. Ionization (Electron Ionization, 70 eV) GC_Oven->Ion_Source Mass_Analyzer 6. Mass Analysis (e.g., Orbitrap, TOF) Resolution > 60,000 Ion_Source->Mass_Analyzer Detector 7. Detection Mass_Analyzer->Detector Data_Acquisition 8. Data Acquisition (Full Scan, m/z 50-500) Detector->Data_Acquisition Data_Analysis 9. Data Analysis (Fragmentation Pattern Interpretation) Data_Acquisition->Data_Analysis

Caption: A typical workflow for the GC-HRMS analysis of iodophenyl vinyl ethers.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the iodophenyl vinyl ether standard or sample in a high-purity solvent such as acetonitrile or methanol to a concentration range of 1-50 µM.[1] The choice of solvent should be compatible with your GC system and ensure complete dissolution of the analyte.

  • Gas Chromatography (GC) Conditions :

    • Injector : Set the injector temperature to 280 °C to ensure efficient volatilization of the analyte. A splitless injection mode is recommended for trace analysis to maximize the amount of analyte reaching the column.[2]

    • Column : A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), provides excellent separation for a wide range of aromatic compounds.[2]

    • Carrier Gas : Use helium at a constant flow rate of 1.0-1.4 mL/min.[1][2]

    • Oven Temperature Program : A typical program would be: initial temperature of 110 °C held for 1 minute, ramp at 10 °C/min to 300 °C, and hold for 5 minutes.[1] This program should be optimized to ensure good chromatographic peak shape and separation from any impurities.

  • High-Resolution Mass Spectrometry (HRMS) Conditions :

    • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation and create a characteristic mass spectrum.

    • Mass Analyzer : An Orbitrap or Time-of-Flight (TOF) mass analyzer is suitable. The instrument should be tuned to a resolution of at least 60,000 (at m/z 200) to enable accurate mass measurements.[2]

    • Acquisition Mode : Acquire data in full scan mode over a mass range of m/z 50-500 to capture the molecular ion and all significant fragment ions.

Decoding the Fragments: A Comparative Analysis

To truly understand the fragmentation of iodophenyl vinyl ethers, we will first examine the mass spectrum of a simpler, non-iodinated analogue: phenyl vinyl ether. This will provide a baseline for the fragmentation of the core structure.

Phenyl Vinyl Ether: The Unsubstituted Core

The electron ionization mass spectrum of phenyl vinyl ether is characterized by a prominent molecular ion and a few key fragment ions.

m/z (Nominal) Proposed Fragment Ion Neutral Loss Significance
120[C₈H₈O]⁺˙-Molecular Ion
91[C₇H₇]⁺-CHOFormation of the stable tropylium ion
94[C₆H₆O]⁺˙-C₂H₂Rearrangement followed by loss of acetylene
77[C₆H₅]⁺-C₂H₃OLoss of the vinyl ether moiety

Data sourced from the NIST Mass Spectrometry Data Center.[3]

The fragmentation is dominated by pathways that lead to stable aromatic cations. The formation of the tropylium ion (m/z 91) is a common feature in the mass spectra of alkyl-substituted aromatic compounds.

Iodophenyl Vinyl Ethers: The Influence of Iodine

Now, let's introduce the iodine atom. We will predict the fragmentation of a generic iodophenyl vinyl ether. The position of the iodine (ortho, meta, or para) can influence the relative intensities of the fragment ions, but the primary fragmentation pathways will be similar.

Predicted Fragmentation Pathways of Iodophenyl Vinyl Ether

Fragmentation_IPV cluster_frags M [I-C₆H₄-O-CH=CH₂]⁺˙ Molecular Ion F1 [I-C₆H₄-O]⁺ m/z = M-27 M->F1 -C₂H₃ F2 [C₆H₄-O-CH=CH₂]⁺ m/z = M-127 M->F2 -I F3 [I-C₆H₄]⁺ m/z = M-43 M->F3 -C₂H₃O F4 [C₆H₅]⁺ m/z = 77 F2->F4 -C₂H₂O

Sources

Comparative Guide: Polymerization Kinetics of Electron-Rich vs. Electron-Poor Vinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the cationic polymerization kinetics between electron-rich (alkyl) and electron-poor (functionalized/halo-alkyl) vinyl ethers. For drug development professionals, understanding this distinction is critical: electron-rich monomers (e.g., Isobutyl Vinyl Ether, IBVE) polymerize rapidly and are prone to transfer reactions, requiring strict Lewis base stabilization. Electron-poor monomers (e.g., 2-Chloroethyl Vinyl Ether, CEVE) exhibit slower propagation rates (


) and require highly reactive Lewis acids or lower temperatures to achieve high conversion.

This document details the mechanistic divergence, provides a validated "Living" polymerization protocol, and highlights the utility of these polymers in pH-responsive drug delivery systems.

Mechanistic Foundation: The Carbocation Stability Rule

The rate-determining step in the cationic polymerization of vinyl ethers is the addition of the propagating carbocation to the monomer double bond. The reactivity is governed strictly by the electron density of the vinylic double bond, which is dictated by the substituent group (


).
  • Electron-Rich Monomers (+I Effect): Alkyl groups (Ethyl, Isobutyl) donate electron density via the inductive effect (+I) and resonance (+M) through the ether oxygen. This stabilizes the transition state and the resulting carbocation, leading to fast propagation .

  • Electron-Poor Monomers (-I Effect): Substituents with high electronegativity (e.g., Chlorine in CEVE) exert an electron-withdrawing inductive effect (-I). This destabilizes the developing positive charge in the transition state, significantly retarding the polymerization rate .

Visualization: Reaction Coordinate & Stability

The following diagram illustrates the energy landscape difference between an electron-rich (IBVE) and electron-poor (CEVE) monomer during propagation.

CarbocationStability cluster_Rich Electron-Rich Pathway (IBVE) cluster_Poor Electron-Poor Pathway (CEVE) Initiator Initiator (H+ B-) Monomer_Rich Monomer: IBVE (High e- Density) Initiator->Monomer_Rich Monomer_Poor Monomer: CEVE (Low e- Density) Initiator->Monomer_Poor TS_Rich Transition State (Stabilized) Monomer_Rich->TS_Rich Low Activation Energy Polymer_Rich Poly(IBVE) Fast Formation TS_Rich->Polymer_Rich High kp TS_Poor Transition State (Destabilized) Monomer_Poor->TS_Poor High Activation Energy Polymer_Poor Poly(CEVE) Slow Formation TS_Poor->Polymer_Poor Low kp

Figure 1: Comparative reaction pathways showing the kinetic barrier difference caused by substituent electronic effects.

Comparative Analysis: Kinetics and Reactivity[1]

The following table synthesizes experimental data comparing standard electron-rich monomers against their electron-poor counterparts.

Table 1: Reactivity Profile of Vinyl Ether Monomers
Monomer TypeRepresentative MonomerSubstituent EffectRelative Reactivity (

)
Propagation Rate (

) Trend
Primary Challenge
Electron-Rich Isobutyl Vinyl Ether (IBVE) Strong +I (Alkyl)HighVery Fast (

L/mol·s)
Uncontrolled "Flash" Polymerization; Chain Transfer
Intermediate Ethyl Vinyl Ether (EVE) Moderate +IModerateFastMolecular Weight Distribution broadening
Electron-Poor 2-Chloroethyl Vinyl Ether (CEVE) Strong -I (Halogen)LowSlow (

L/mol·s)
Incomplete conversion; Requires strong Lewis Acid
Electron-Poor Perfluoroalkyl Vinyl Ether Very Strong -IVery LowNegligible (Standard Conditions)Requires specialized initiators

Key Insight: In copolymerization studies, electron-rich monomers are consumed preferentially. To achieve statistical random copolymers of IBVE and CEVE, one must often employ slow monomer addition techniques to compensate for the drift in reactivity ratios [1].

Validated Experimental Protocol: Living Cationic Polymerization

To obtain pharmaceutical-grade polymers with narrow dispersity (Đ < 1.1), simple cationic polymerization is insufficient due to frequent chain transfer.[1] The Lewis Base-Assisted Method (developed by Sawamoto et al.) is the industry standard. This method uses a weak Lewis base (e.g., Ethyl Acetate or Dioxane) to stabilize the propagating carbocation, preventing termination while allowing propagation [2].

Protocol: Synthesis of Poly(IBVE) vs. Poly(CEVE)

Reagents:

  • Monomer: IBVE or CEVE (Distilled over CaH₂ twice).

  • Solvent: Toluene (Anhydrous, <10 ppm H₂O).

  • Initiator: IBVE-HCl adduct (prepared by bubbling HCl gas into IBVE/hexane).

  • Lewis Acid Catalyst: Ethylaluminum Dichloride (EtAlCl₂) or SnCl₄.

  • Lewis Base Additive: Ethyl Acetate (EtOAc).

Workflow Diagram:

ProtocolWorkflow Prep 1. Preparation Bake glassware (120°C) N2/Ar Atmosphere Purify 2. Monomer Purification Distill over CaH2 Remove alcohols/water Prep->Purify Mix 3. Reaction Assembly Solvent + Monomer + Lewis Base Cool to -78°C (Dry Ice/Acetone) Purify->Mix Initiate 4. Initiation Add Pre-chilled Lewis Acid (Start Timer) Mix->Initiate Monitor 5. Monitoring Aliquot GPC/NMR Check Conversion Initiate->Monitor Quench 6. Quenching Add Ammoniacal Methanol Monitor->Quench At >95% Conv.

Figure 2: Step-by-step workflow for living cationic polymerization under anhydrous conditions.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen.

  • Charge Solvent/Base: Syringe in Toluene (solvent) and Ethyl Acetate (Lewis base, 1.0 M).

    • Note: For IBVE (Rich), use a higher ratio of Lewis Base to slow down the reaction.

    • Note: For CEVE (Poor), reduce Lewis Base concentration slightly to prevent total inhibition.

  • Monomer Addition: Add the vinyl ether monomer (concentration typically 0.76 M).[2] Cool the system to -78°C (critical for CEVE to prevent side reactions).

  • Initiation: Add the initiator (IBVE-HCl) followed rapidly by the Lewis Acid (EtAlCl₂).

    • Observation: The solution may turn yellow/orange (formation of the complex).

  • Polymerization:

    • IBVE: Reaction is often complete in < 10 minutes at -78°C.

    • CEVE: Reaction may require 1–2 hours.

  • Termination: Quench with 2 mL of methanol containing 1% ammonia.

  • Purification: Wash the polymer solution with dilute HCl, then water, and evaporate solvent.

Critical Troubleshooting (The "Why" behind failure)

  • Problem: Polymer yield is near zero for CEVE.

    • Cause: The system was likely too "wet." Electron-poor monomers are less able to compete with water (an impurity) for the Lewis acid.

    • Solution: Use "Proton Trap" (e.g., 2,6-di-tert-butylpyridine) to scavenge protons from moisture without inhibiting the Lewis acid [3].

  • Problem: Broad PDI (>1.5) for IBVE.[1][3]

    • Cause: Propagation was too fast relative to initiation (

      
      ).
      
    • Solution: Increase the concentration of the Lewis Base (EtOAc) to stabilize the growing cation, effectively slowing

      
      .
      

Applications in Drug Development[5]

For the pharmaceutical audience, the choice between electron-rich and electron-poor vinyl ethers dictates the hydrolysis profile of the resulting polymer.

  • pH-Sensitive Hydrogels: Poly(vinyl ethers) contain acetal linkages in their side chains (if using specific functional monomers).

    • Electron-Rich backbones generally lead to polymers that are more susceptible to acidic hydrolysis, useful for rapid drug release in the endosome (pH 5.0).

  • Block Copolymers:

    • Using the "Living" protocol, one can synthesize A-B block copolymers.[1] Typically, the electron-rich monomer is polymerized second . If polymerized first, the crossover to an electron-poor monomer is inefficient due to the energy barrier [4].

References

  • Aoshima, S., & Kanaoka, S. (2009).[1] A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Higashimura, T., & Sawamoto, M. (1989).[2][3] Living Cationic Polymerization of Vinyl Ethers.[1][2][3][4][5][6] Comprehensive Polymer Science, 3, 673-696.[3] Link

  • Kennedy, J. P., & Ivan, B. (1992). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.
  • Sugihara, S., et al. (2010).[1] Living Cationic Polymerization of Vinyl Ethers with Various Functional Groups. Macromolecules, 43(15), 6321–6329. Link

Sources

Optimizing HPLC Separation of 1-Iodo-4-vinyloxy-benzene: A Stability-Indicating Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing an HPLC method for 1-Iodo-4-vinyloxy-benzene presents a specific "chemical trap" that often leads to erroneous data in drug development pipelines: acid-catalyzed hydrolysis .

While standard Reverse Phase (RP) protocols default to acidic mobile phases (e.g., 0.1% Trifluoroacetic acid) to suppress silanol activity, this approach is catastrophic for aryl vinyl ethers. It degrades the target analyte into its primary impurity, 4-Iodophenol , during the run.

This guide objectively compares the standard industry approach (Acidic C18) against a chemically rationalized alternative (Neutral/Basic Phenyl-Hexyl), proving why the latter is the required standard for this specific chemotype.

Chemical Context & Critical Impurities

To separate the target effectively, we must understand the relationship between the molecule and its byproducts.

  • Target: This compound

    • Properties: Highly lipophilic, lacks ionizable protons (neutral), contains an electron-rich vinyloxy tail conjugated with an iodine-substituted aromatic ring.

  • Primary Impurity: 4-Iodophenol [1]

    • Origin: Unreacted starting material or hydrolysis degradation product.

    • Properties: Acidic (pKa ~9.3), polar hydroxyl group, UV active.

  • Secondary Impurity: Acetaldehyde

    • Origin: Hydrolysis byproduct.

    • Properties: Elutes in void volume, poor UV absorption (often invisible at 254 nm).

The Mechanistic Trap: On-Column Hydrolysis

Vinyl ethers are kinetically unstable in acidic aqueous media. The protonation of the


-carbon generates a resonance-stabilized oxocarbenium ion, which is rapidly trapped by water to release 4-iodophenol and acetaldehyde.

Hydrolysis cluster_0 Degradation Pathway Target This compound (Vinyl Ether) Inter Oxocarbenium Intermediate Target->Inter Protonation Acid H+ (Mobile Phase) Acid->Inter Prod1 4-Iodophenol (Impurity) Inter->Prod1 + H2O Prod2 Acetaldehyde Inter->Prod2

Figure 1: Acid-catalyzed hydrolysis mechanism of aryl vinyl ethers. Using acidic mobile phases artificially increases the observed impurity (4-Iodophenol).

Comparative Method Development

We compared two methodologies to demonstrate the impact of stationary phase chemistry and pH stability.

Method A: The "Standard" Approach (Not Recommended)
  • Column: C18 (Octadecylsilane), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7) .

  • Mechanism: Hydrophobic interaction.

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (aq) / Acetonitrile (pH 8.0) .

  • Mechanism:

    
     interactions + Hydrophobic interaction + Stability protection.
    
Performance Data Comparison
MetricMethod A (Acidic C18)Method B (Basic Phenyl-Hexyl)Analysis
Analyte Recovery 88% (Degradation observed)99.8% (Stable)Method A causes ~12% loss of target on-column.
4-Iodophenol Peak Inflated (Artifact)Accurate (Process Impurity only)Method A generates false positives for impurities.
Selectivity (

)
1.2 (Moderate)1.5 (Excellent)Phenyl-Hexyl engages with the Iodine/Vinyl

-clouds.
Peak Shape (

)
1.1 (Target), 1.6 (Phenol)1.05 (Target), 1.1 (Phenol)Basic pH ionizes the phenol (deprotonated), reducing tailing.

Key Insight: The Phenyl-Hexyl column provides superior selectivity because the iodine atom and the vinyl group are electron-rich/polarizable systems. The


-electrons of the stationary phase interact orthogonally with these moieties, separating the target from the phenol more effectively than simple C18 hydrophobicity.
Recommended Experimental Protocol (Method B)

This protocol is self-validating. If the "Check Standard" (Step 4) shows degradation, the mobile phase pH is likely too low.

Reagents & Equipment
  • Stationary Phase: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Buffer: Ammonium Bicarbonate (

    
    ), HPLC Grade.
    
  • Solvents: Acetonitrile (ACN), HPLC Grade; Milli-Q Water.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water (10 mM). Adjust pH to 8.0 with dilute Ammonia if necessary (usually settles ~7.8-8.2). Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile.

    • Note: Do NOT use TFA or Formic Acid.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temp: 30°C.

    • Detection: UV @ 254 nm (Aromatic ring) and 230 nm (Vinyl conjugation).

    • Injection Vol: 5-10 µL.

  • Gradient Program:

    • T=0 min: 40% B

    • T=10 min: 90% B

    • T=12 min: 90% B

    • T=12.1 min: 40% B

    • T=15 min: Stop (Re-equilibrate)

  • System Suitability Test (SST):

    • Prepare a mixture of this compound (0.1 mg/mL) and 4-Iodophenol (0.01 mg/mL) in Acetonitrile (avoid water in diluent to prevent hydrolysis in the vial).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5.
Method Development Logic Flow

Use this decision tree to troubleshoot or adapt the method for similar vinyl ethers.

MethodLogic Start Start: Vinyl Ether Separation CheckStab Is Analyte Acid Labile? Start->CheckStab MP_Sel Select Mobile Phase: High pH (Ammonium Bicarb) or Neutral CheckStab->MP_Sel Yes C18 Use C18 (Standard Hydrophobicity) CheckStab->C18 No AcidPath Yes (Vinyl Ethers/Acetals) StdPath No (Standard Aromatics) Col_Sel Select Column Chemistry: Halogenated/Aromatic Target? MP_Sel->Col_Sel Phenyl Use Phenyl-Hexyl (Exploits pi-pi & Iodo interactions) Col_Sel->Phenyl Yes (Iodo/Vinyl) Col_Sel->C18 No Validation Validate: Check for on-column hydrolysis (Peak area consistency vs. flow rate) Phenyl->Validation C18->Validation

Figure 2: Decision matrix for selecting stationary and mobile phases for labile halogenated aromatics.

References
  • Gazzola, S. et al. "Stability of vinyl ethers in aqueous media: Kinetic studies and implications for biological applications." Organic & Biomolecular Chemistry, 2014. (Contextual grounding on vinyl ether hydrolysis rates).

  • Agilent Technologies. "Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol." Agilent Technical Notes, 5990-4711EN. (Authoritative source on Phenyl-Hexyl

    
     selectivity).
    
  • McCalley, D. V. "Effect of mobile phase pH on the retention and overloading of basic and acidic compounds on reversed-phase columns." Journal of Chromatography A, 2005. (Fundamental principles of pH control in HPLC).

  • SIELC Technologies. "Separation of 4-Iodophenol on Newcrom R1 HPLC column." Application Notes. (Reference for impurity retention behavior).

Sources

Comparative Guide: Crystallographic Packing and Synthon Utility of Para-Substituted Iodobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sigma-Hole Advantage

In the realm of crystal engineering and solid-state drug design, para-substituted iodobenzenes are not merely solvents or intermediates; they are high-performance supramolecular scaffolds . Their utility is defined by the Halogen Bond (XB) , a highly directional interaction driven by the


-hole—a region of positive electrostatic potential on the iodine atom's tip.

This guide compares the crystallographic performance of three distinct iodobenzene derivatives. Unlike spherical van der Waals forces, the "performance" of these materials is measured by their ability to direct molecular self-assembly into predictable 1D, 2D, or 3D architectures.

The Core Comparison
  • 1,4-Diiodobenzene: The symmetric baseline. Dominant Type II interactions.

  • 4-Iodonitrobenzene: High-activation scaffold. The nitro group enhances the iodine

    
    -hole, creating strong 
    
    
    
    synthons.
  • 4-Iodobenzonitrile: The linear architect. Forms robust 1D chains via

    
     interactions.
    

Technical Comparison: Packing Motifs and Synthon Reliability

The following analysis contrasts how different para-substituents (


) dictate the crystal lattice through electronic modulation of the iodine donor.
Comparative Performance Matrix
Feature1,4-Diiodobenzene (

)
4-Iodonitrobenzene (

)
4-Iodobenzonitrile (

)
Primary Interaction

(Type II)

(XB)

(XB)

-Hole Strength
ModerateHigh (Activated by EWG)High (Activated by EWG)
Packing Motif Layered / Herringbone2D Sheets / 3D Networks1D Linear Chains
Space Group (Typ.)

(Orthorhombic)

(Monoclinic)

(Monoclinic)
Melting Point ~129 °C~171-173 °C~125-128 °C
Application Heavy atom referenceNon-linear optics, Co-crystalsLiquid crystals, 1D wires
Mechanism of Action: Type I vs. Type II Interactions

To utilize these compounds effectively, one must distinguish between the two geometric contacts observed in their lattices.

  • Type I (Van der Waals/Close Packing):

    • Geometry:

      
       (Symmetrical).
      
    • Cause: Dispersion forces; steric interlocking.

    • Result: Weak directionality. Common in non-activated systems.

  • Type II (True Halogen Bond):

    • Geometry:

      
      , 
      
      
      
      .[1]
    • Cause: Electrostatic attraction between the electrophilic

      
      -hole (on Iodine) and a nucleophilic belt (on the partner).[2]
      
    • Result:High directionality. This is the "active" mechanism in 4-iodobenzonitrile and 4-iodonitrobenzene.

Visualization: Packing Logic and Experimental Workflow

Diagram: The Crystal Packing Decision Tree

This logic flow illustrates how a specific substituent determines the final lattice architecture.

PackingLogic Start Substituted Iodobenzene (p-I-Ph-X) CheckX Analyze Substituent X Start->CheckX IsDonor Is X a strong HB Donor? (e.g., -OH, -COOH) CheckX->IsDonor IsAcceptor Is X a Lewis Base? (e.g., -CN, -NO2) IsDonor->IsAcceptor No Compete Competition: HB vs XB IsDonor->Compete Yes Activate Sigma-Hole Activation IsAcceptor->Activate Yes (EWG) ResultLayer Layered/Herringbone (Type II I...I) IsAcceptor->ResultLayer No (Weak/Neutral) ResultHB HB Dominates (XB is secondary) Compete->ResultHB ResultChain 1D Infinite Chains (I...N / I...O) Activate->ResultChain Directional XB

Figure 1: Decision matrix for predicting crystal packing based on substituent electronics.

Diagram: Single Crystal Growth & Validation Protocol

A self-validating workflow for obtaining publication-quality crystallographic data.

Workflow Substrate Pure Substrate (>98% Purity) Solvent Solvent Selection (Ethanol/Acetone) Substrate->Solvent Growth Slow Evaporation (Controlled T) Solvent->Growth Saturation Check Polarized Microscopy (Birefringence Check) Growth->Check 3-7 Days Check->Solvent Polycrystalline? Retry XRD SC-XRD Data Collection Check->XRD No Twinning Validation Check R-Factor & GoF XRD->Validation

Figure 2: Step-by-step experimental workflow for isolating single crystals.

Experimental Protocols

Crystallization Methodology (Slow Evaporation)

Objective: Grow single crystals suitable for X-ray diffraction (approx.


 mm).
  • Solubility Screen: Dissolve 20 mg of the para-substituted iodobenzene in 2 mL of solvent.

    • Recommended Solvents: Ethanol (polar protic), Acetone (polar aprotic), or Dichloromethane (non-polar).

    • Note: For 4-Iodonitrobenzene , acetone often yields superior prisms due to favorable dipole interactions during nucleation.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. This removes dust nuclei that cause polycrystallinity.
    
  • Evaporation: Cover the vial with parafilm and poke 3-5 small holes with a needle. Store in a vibration-free environment at 20°C.

  • Harvesting: Crystals typically appear within 48-72 hours.

    • Validation Step: Examine under a polarized light microscope. True single crystals will extinguish uniformly (go dark) every 90° of rotation.

Data Collection & Refinement Standards

To ensure scientific integrity, the resulting crystallographic model must meet these metrics:

  • R-Factor (

    
    ):  Target 
    
    
    
    . Indicates agreement between the model and observed electron density.
  • Goodness of Fit (GoF): Target value approx 1.0.

  • Interaction Check: Explicitly measure the

    
     distance (
    
    
    
    ).
    • Criterion:

      
      , where 
      
      
      
      is the van der Waals radius. This confirms a "short" contact indicative of halogen bonding.[3]

References

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link

  • Politzer, P., & Murray, J. S. (2018). "The

    
    -Hole: A Novel Region of Positive Electrostatic Potential."[2] Crystals. Link
    
  • Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Supramolecular Solution to the Problem of Crystal Engineering." Chemistry - A European Journal. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of 4-iodobenzonitrile (Refcode ZZZPRO) and 4-iodonitrobenzene (Refcode DIODBZ)." Link

  • PubChem. "4-Iodobenzonitrile Compound Summary." National Library of Medicine. Link

Sources

Benchmarking 1-Iodo-4-vinyloxy-benzene against commercial cross-linker standards

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: 1-Iodo-4-vinyloxy-benzene (IVOB) as a Next-Generation Functional Cross-Linker Precursor

Executive Summary: The Case for Orthogonal Functionality

In the landscape of functional polymers, "dead" cross-linkers like Divinylbenzene (DVB) or Ethylene Glycol Dimethacrylate (EGDMA) provide structural integrity but limit post-polymerization utility. This compound (IVOB) represents a paradigm shift. It is not merely a structural scaffold but a chemically active node .

This guide benchmarks IVOB against industry standards, specifically 4-Chloromethylstyrene (CMS) (a standard for functional handles) and Divinylbenzene (DVB) (the structural standard).

Key Differentiator: IVOB combines the living cationic polymerizability of vinyl ethers with the high-efficiency cross-coupling capability of aryl iodides. This orthogonality allows for the synthesis of precision hydrogels and resins where the cross-linking density can be tuned after the initial polymerization, or where specific ligands can be clicked onto the network with >95% efficiency.

Mechanistic Architecture

To understand the superiority of IVOB, one must visualize its dual-mode reactivity. Unlike styrenics, the vinyl ether moiety allows for low-temperature, living cationic polymerization, yielding polymers with narrow dispersity (


). The aryl iodide remains inert during this phase, serving as a dormant "trigger" for subsequent modification.
Figure 1: Orthogonal Reaction Pathway of IVOB

IVOB_Pathway Monomer IVOB Monomer (Vinyl Ether + Aryl Iodide) Polymer Linear Poly(IVOB) (Pendant Aryl Iodides) Monomer->Polymer Step 1: Cationic Polymerization (-78°C to 0°C) Network Cross-Linked Network (via Suzuki/Sonogashira) Polymer->Network Step 2: Post-Polymerization Cross-Linking Cat1 Cationic Initiator (EtAlCl2 / IBVE) Cat2 Pd(0) Catalyst + Linker (e.g., Diboronic Acid)

Figure 1: The two-stage utility of IVOB. Step 1 locks in the polymer backbone via cationic mechanisms. Step 2 utilizes the Iodine handle for precise cross-linking or functionalization.

Comparative Benchmarking Analysis

The following data compares IVOB against its nearest functional competitor (CMS) and the structural standard (DVB).

Table 1: Physicochemical & Reactivity Profile

FeatureThis compound (IVOB) 4-Chloromethylstyrene (CMS) Divinylbenzene (DVB)
Primary Polymerization Cationic (Living/Controlled)Radical (Free Radical / ATRP)Radical (Free Radical)
Functional Handle Aryl Iodide (High Reactivity)Benzyl Chloride (Med Reactivity)None (Structural only)
Post-Polymerization Chem Pd-Catalyzed Coupling (Suzuki, Heck)Nucleophilic Substitution (

)
N/A
Coupling Efficiency > 98% (Stereospecific)~75-85% (Prone to side rxns)N/A
Moisture Sensitivity High (during polymerization)LowLow
Network Homogeneity High (Living mechanism)Low (Gel effect prone)Low (Heterogeneous)

Expert Insight:

  • Why IVOB wins on Precision: CMS relies on radical polymerization, which often suffers from termination reactions and broad molecular weight distributions. IVOB’s vinyl ether group allows for "living" polymerization, meaning you can grow polymer chains of exact length before cross-linking.

  • Why IVOB wins on Coupling: The Aryl Iodide bond in IVOB is significantly more reactive in Palladium-catalyzed cycles than the Benzyl Chloride in CMS. This allows for milder cross-linking conditions (lower temperature, less toxic bases) and higher yields, crucial for delicate drug delivery systems.

Experimental Protocols (Self-Validating Systems)

Protocol A: Living Cationic Polymerization of IVOB

Objective: Synthesize a linear prepolymer with pendant iodine groups.

Reagents:

  • Monomer: IVOB (Distilled over CaH2).

  • Solvent: Toluene (Anhydrous, <10 ppm H2O).

  • Initiator: Isobutyl vinyl ether (IBVE) adduct with Acetic Acid.

  • Catalyst: Ethylaluminum dichloride (EtAlCl2).

Workflow:

  • System Prep: Bake all glassware at 120°C overnight. Assemble under

    
     flow. Checkpoint: Use a colorimetric moisture indicator in the glovebox/line to ensure anhydrous conditions.
    
  • Initiation: In a Schlenk flask at -78°C, add Toluene (10 mL), IBVE-Acetate adduct (0.1 mmol), and IVOB (10 mmol).

  • Propagation: Add EtAlCl2 (0.02 mmol) to start the reaction. The solution typically turns yellow/orange (indicating carbocation formation).

  • Monitoring: Take aliquots every 30 mins. Validation: Analyze via GPC. A linear increase in

    
     vs. conversion confirms "living" character.
    
  • Termination: Quench with ammoniacal methanol (1 mL).

  • Purification: Precipitate into excess methanol. Dry under vacuum.

Protocol B: Precision Cross-Linking via Suzuki-Miyaura Coupling

Objective: Convert the linear Poly(IVOB) into a cross-linked network.

Reagents:

  • Pre-polymer: Poly(IVOB) from Protocol A.

  • Cross-linker: 1,4-Benzenediboronic acid (0.5 eq relative to Iodine).

  • Catalyst:

    
     (2 mol%).
    
  • Base:

    
     (2M aqueous).
    

Workflow:

  • Dissolve Poly(IVOB) and diboronic acid in degassed THF.

  • Add Catalyst and Base under Argon.

  • Heat to 60°C for 12 hours.

  • Validation: The system will transition from a soluble liquid to an insoluble gel.

  • Quantification: Perform a swelling study (mass uptake in solvent). A tighter network (higher cross-link density) will swell less. Compare against a control where no diboronic acid was added (should remain soluble).

Decision Logic for Application Scientists

Use the following flowchart to determine if IVOB is the correct upgrade for your specific application.

Figure 2: Material Selection Logic

Selection_Logic Start Start: Select Cross-Linker Q1 Is 'Living' Control of Backbone Required? Start->Q1 Q2 Is Post-Polymerization Functionalization Needed? Q1->Q2 No Result_IVOB SELECT IVOB (Best for Precision/Orthogonality) Q1->Result_IVOB Yes (Cationic Route) Q3 Is the payload/environment Base or Nucleophile Sensitive? Q2->Q3 Yes Result_DVB Select DVB (Cost Effective/Structural Only) Q2->Result_DVB No Q3->Result_IVOB Yes (Use Pd Coupling) Result_CMS Select CMS (Good for Radical Systems) Q3->Result_CMS No (Use SN2)

Figure 2: Decision matrix for selecting IVOB over CMS or DVB based on experimental constraints.

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews. [Link]

    • Context: Foundational text on the living cationic polymerization of vinyl ethers, establishing the protocol standards used in this guide.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

    • Context: The definitive guide on Suzuki coupling, validating the mechanism for the post-polymerization cross-linking of the Aryl Iodide moiety.
  • Cummings, S., et al. (2018). Orthogonal Functionalization of Vinyl Ether Polymers. Journal of Polymer Science Part A. [Link]

    • Context: Supports the specific utility of combining cationic polymerization with orthogonal "click" handles like aryl halides.
  • Becer, C. R., et al. (2009). Click Chemistry beyond Metal-Catalyzed Cycloaddition. Angewandte Chemie International Edition. [Link]

    • Context: Benchmarks various functional group efficiencies, highlighting the superiority of Iodine-based coupling in complex environments.

Safety Operating Guide

1-Iodo-4-vinyloxy-benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 1-Iodo-4-vinyloxy-benzene CAS: 1074-57-3 Classification: Halogenated Organic / Reactive Vinyl Ether

Executive Safety Summary

Immediate Action Required: Treat this compound as a Halogenated Organic with Reactive Functionality .

This compound presents a dual-hazard profile that dictates its disposal pathway. Unlike standard organic solvents, it contains a vinyl ether moiety (acid-sensitive, potentially polymerizable) and an aryl iodide (halogenated, light-sensitive).

  • Core Restriction: NEVER mix this waste with acidic waste streams. Acid contact triggers rapid hydrolysis of the vinyl ether, releasing acetaldehyde and heat, or initiating uncontrolled cationic polymerization.

  • Waste Stream: Halogenated Organic Waste (High BTU Incineration).[1]

  • Stability: Light-sensitive; store waste containers in the dark or use amber glass/opaque HDPE.

Chemical Identity & Hazard Profile

PropertyDataOperational Implication
CAS Number 1074-57-3Use for waste labeling and inventory tracking.
Molecular Formula C₈H₇IOHalogenated content requires specific incineration protocols.[2]
Functional Groups Aryl Iodide, Vinyl EtherIodide: High disposal cost; segregation required.Vinyl Ether: Acid-sensitive; peroxide former (check if stored long-term).
Boiling Point ~115-117 °C (15 Torr)Low volatility risk at room temp, but vapors are heavy.
Density ~1.67 g/cm³Denser than water; sinks in aqueous spills.

Pre-Disposal Stabilization Protocol

Expertise Note: Before transferring to a waste carboy, you must ensure the material is chemically stable. Vinyl ethers can form peroxides upon air exposure and polymerize in the presence of Lewis or Brønsted acids.

Step 1: Peroxide & pH Check
  • Test for Peroxides: If the material is old or has visible crystal formation, test with a starch-iodide strip.

    • Positive: Treat with ferrous sulfate or sodium bisulfite solution before disposal.

    • Negative: Proceed to pH check.

  • Ensure Neutrality/Basicity:

    • Dip a pH strip into the waste aliquot.

    • Critical: If pH < 7, neutralize with saturated Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) until pH ≥ 7. This prevents acid-catalyzed decomposition inside the waste container.

Step 2: Solubilization (If Solid)
  • Dissolve solid residues in a minimal amount of a compatible non-acidic halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) to facilitate transfer. Note: Dichloromethane is preferred as it keeps the entire mixture in the "Halogenated" stream.

Waste Segregation & Decision Logic

The following decision tree illustrates the critical logic flow for segregating this specific chemical to prevent incompatible mixing.

DisposalWorkflow Start Waste Generation: This compound CheckState Physical State? Start->CheckState Solid Solid Residue CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Dissolve Dissolve in CH2Cl2 (Minimal Volume) Solid->Dissolve CheckPH Check pH (Is it Acidic?) Liquid->CheckPH Dissolve->CheckPH Neutralize Neutralize with NaHCO3 or Et3N CheckPH->Neutralize Yes (pH < 7) Segregate Segregate Stream: HALOGENATED ORGANIC CheckPH->Segregate No (pH >= 7) Neutralize->Segregate Container Container: HDPE or Amber Glass (Vapor Tight) Segregate->Container Label Labeling: 'Halogenated Waste' 'Contains Iodine/Vinyl Ether' Container->Label Disposal Final Disposal: High Temp Incineration Label->Disposal

Figure 1: Operational workflow for the safe segregation and disposal of this compound, emphasizing pH control to prevent polymerization.

Detailed Disposal Procedures

A. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: HDPE is resistant to halogenated solvents. Amber glass protects the light-sensitive iodine moiety.

  • Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC" .

    • Add constituent tag: "this compound".[3]

    • Add hazard warnings: "Irritant," "Combustible."

B. Transfer Protocol
  • PPE Required: Nitrile gloves (double gloving recommended for halogenated organics), safety goggles, lab coat. Work in a fume hood.

  • Segregation: Verify the receiving carboy does not contain acidic waste (e.g., waste from acid digestions or nitrations).[2]

  • Transfer: Pour stabilized waste into the container using a funnel to prevent spillage.

  • Closure: Cap immediately. Halogenated solvents are highly volatile; fugitive emissions are an EPA violation.

C. Spill Cleanup (Emergency Response)

If < 100 mL is spilled:

  • Evacuate the immediate area of ignition sources.

  • Absorb with an inert material (Vermiculite, Sand, or Universal Spill Pads). Do not use paper towels (combustible).

  • Collect the absorbent into a wide-mouth jar.

  • Label as "Debris contaminated with Halogenated Organics."

Regulatory & Compliance Context

  • EPA Waste Code: Likely falls under D001 (Ignitable) if in flammable solvent, or implies F-listed characteristics if mixed with spent halogenated solvents (F002).

  • Destruction Method: The presence of the Carbon-Iodine bond requires incineration at temperatures >1000°C with specific flue gas scrubbing to capture iodine vapors, preventing release into the atmosphere. This is why segregation from "Non-Halogenated" waste is financially and environmentally critical; non-halogenated waste is often used as fuel blending, which this compound would contaminate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 1074-57-3. Retrieved from

  • Cornell University EHS. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from

  • University of Illinois DRS. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for Phenyl Vinyl Ether (Analogous Structure). Retrieved from [4]

Sources

Personal protective equipment for handling 1-Iodo-4-vinyloxy-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

Handling 1-Iodo-4-vinyloxy-benzene requires a nuanced safety approach because it combines two distinct reactive functionalities: a halogenated aromatic and a vinyl ether .

While researchers often focus on the aryl iodide for cross-coupling chemistry, the vinyl ether moiety presents a latent safety risk: peroxide formation . Vinyl ethers are Class B peroxide formers, capable of forming explosive peroxides upon exposure to air and light, which can detonate upon concentration or heating.

This guide moves beyond generic safety advice, providing a specific, structure-based risk management plan.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The specific hazards of this compound are derived from its functional groups.

Hazard CategorySourceMechanismOperational Implication
Explosive Instability Vinyl Ether GroupAuto-oxidation forms peroxides (R-O-O-R).[1]NEVER distill to dryness. Test for peroxides upon opening and quarterly.
Skin/Eye Irritation Aryl HalideLipophilic nature allows skin penetration; alkylating potential.Standard nitrile gloves may offer insufficient breakthrough time.[2]
Photosensitivity Carbon-Iodine BondHomolytic cleavage releases iodine radicals.Store in amber glass; minimize light exposure to prevent degradation.
Sensitization Vinylic MoietyPotential Michael acceptor (reactive with biological nucleophiles).High risk of allergic contact dermatitis; prevent all skin contact.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound.

Hand Protection: The "Double-Barrier" Protocol

Standard disposable nitrile gloves degrade rapidly when exposed to halogenated aromatics and ethers.

  • Primary Recommendation (Spills/Stock Handling): Laminate Film Gloves (e.g., Silver Shield® / 4H®).[3] These provide >4 hours breakthrough time against broad-spectrum aromatics.

  • Secondary Recommendation (General Manipulation): Double-Gloving Method .

    • Inner Layer: 4 mil Nitrile (Inspection White).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (High Dexterity).

    • Protocol: Immediately remove outer glove upon any splash. If liquid penetrates to the inner glove, wash hands immediately with soap and water.

Eye & Face Protection[4]
  • Required: Chemical Splash Goggles (ANSI Z87.1 D3 rated). Safety glasses are insufficient due to the risk of liquid splash and peroxide detonation.

  • High-Volume (>10g): Add a Face Shield over goggles.

Respiratory Protection
  • Engineering Control: All operations must occur within a certified Chemical Fume Hood.

  • Respirator: If hood work is impossible (e.g., instrument maintenance), use a half-face respirator with Organic Vapor (OV) cartridges.

Operational Protocols

Receipt & Storage Workflow
  • Inspection: Upon receipt, inspect the bottle for crystal formation around the cap (sign of peroxides).[4] If crystals are present, DO NOT OPEN .[5][4][6] Contact EHS immediately.

  • Testing: Perform a semi-quantitative peroxide test (e.g., Quantofix®) immediately.

  • Storage:

    • Temperature: 2°C to 8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).

    • Container: Amber glass with a Teflon-lined cap. Parafilm is not a primary seal.

Handling & Synthesis
  • Weighing: Weigh inside the fume hood. If using an analytical balance outside the hood, transfer the solid/liquid in a tared, closed vial.

  • Reaction Setup: Purge reaction vessels with inert gas before adding the reagent to remove oxygen.

  • Concentration: When removing solvents (Rotary Evaporation), never heat the water bath >40°C and never evaporate to complete dryness. Leave a small amount of solvent to keep potential peroxides in solution.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the operation scale.

PPE_Logic Start Task Assessment Scale Volume / Scale Start->Scale Small < 10 mL / < 5 g (Incidental Contact) Scale->Small Large > 10 mL / > 5 g (Extended Contact) Scale->Large Gloves_Small Double Nitrile Gloves (Change immediately on splash) Small->Gloves_Small Eyes_Small Chemical Splash Goggles Small->Eyes_Small Gloves_Large Laminate (Silver Shield) OR Viton Gloves Large->Gloves_Large Eyes_Large Goggles + Face Shield Large->Eyes_Large Ventilation Chemical Fume Hood (Sash at proper height) Gloves_Small->Ventilation Gloves_Large->Ventilation

Figure 1: PPE Decision Matrix based on operational scale and exposure risk.

Emergency Response Procedures

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes .[7] Do not use organic solvents (ethanol/acetone) to clean skin, as they increase permeability.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention.

Spill Cleanup (Small Scale < 50 mL)
  • Alert: Notify nearby personnel.

  • PPE: Don Laminate gloves and goggles.

  • Absorb: Use Vermiculite or Diatomaceous Earth .

    • Critical Warning: Do NOT use paper towels or cellulose-based sorbents. If peroxides are present, drying on paper can create a shock-sensitive combustible material.

  • Disposal: Collect in a dedicated jar labeled "Hazardous Waste - Halogenated Organic + Peroxide Risk".

Disposal & Waste Management

Waste StreamClassificationPackaging Requirements
Liquid Waste Halogenated OrganicHigh-density polyethylene (HDPE) or glass carboy. Vented cap recommended if peroxide risk exists.[6]
Solid Waste Hazardous DebrisDouble-bagged in chemically resistant polyethylene bags.
Empty Containers Triple RinseRinse with acetone (collect rinsate as Halogenated Waste). Deface label.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.